(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Description
BenchChem offers high-quality (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(S)-cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERUEQOFZLOJJX-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704205 | |
| Record name | (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844470-82-2 | |
| Record name | Benzenemethanamine, α-cyclopropyl-2-fluoro-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844470-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
Abstract
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a key chemical intermediate recognized for its utility in the synthesis of neurologically active compounds and other pharmaceutical agents.[1][2] Its chemical structure, featuring a primary amine adjacent to a stereocenter, a strained cyclopropyl ring, and an electron-withdrawing 2-fluorophenyl group, imparts a unique set of physicochemical properties. The basicity of the amine, quantified by its pKa, is a critical parameter that dictates the molecule's ionization state, solubility, lipophilicity, and ultimately its behavior in biological systems. This guide provides a comprehensive analysis of the basic properties of this compound, offering a theoretical framework, practical experimental protocols, and an in-depth discussion of the implications for drug discovery and development professionals.
Physicochemical Characterization: A Foundation for Application
Understanding the fundamental physicochemical properties of a molecule is paramount in drug development. For an ionizable compound like (S)-Cyclopropyl(2-fluorophenyl)methanamine, these properties are interdependent and heavily influenced by pH.
Chemical Identity and Structure
-
Chemical Name: (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
-
Synonyms: (S)-cyclopropyl-(2-fluorophenyl)methanamine,hydrochloride[3]
-
CAS Number: 844470-82-2[4]
-
Molecular Formula: C₁₀H₁₃ClFN[3]
-
Molecular Weight: 201.67 g/mol [3]
-
Appearance: White crystalline solid[1]
The molecule's structure is defined by a chiral center with (S)-stereochemistry, directly attached to a primary amine, a cyclopropyl group, and a 2-fluorophenyl ring. The hydrochloride salt form indicates that the basic amine has been protonated to form an ammonium cation, with chloride as the counter-ion.
Basicity and pKa Analysis: The Core Attribute
The basicity of the primary amine is the most influential chemical characteristic of the molecule. It is quantified by the pKa of its conjugate acid, the protonated ammonium group (R-NH₃⁺).
-
Baseline - Cyclopropylamine: The parent structure, cyclopropylamine, has a reported pKa of approximately 9.10. The cyclopropyl group, due to its high s-character, is slightly electron-withdrawing compared to a simple alkyl group but does not drastically reduce the basicity of the amine.
-
Influence of the Phenyl Group: Replacing a hydrogen with a phenyl group (like in benzylamine, pKa ~9.3) typically has a minor effect on the pKa of an adjacent amine.
-
The Ortho-Fluoro Substituent Effect: The dominant electronic effect comes from the 2-fluorophenyl group. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through induction. This effect significantly reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.[5] Electron-withdrawing groups are known to decrease the pKa of amines.[5] For instance, the pKa of aniline (4.6) is much lower than that of cyclohexylamine (10.66) due to the delocalization of the lone pair into the aromatic ring.[6] The ortho-fluoro substituent in this specific molecule will exert a powerful inductive pull, lowering the basicity.
Considering these factors, the pKa of (S)-Cyclopropyl(2-fluorophenyl)methanamine is estimated to be in the range of 8.0 to 8.8 . This value is lower than that of simple alkylamines but reflects that the amine is benzylic and not directly attached to the aromatic ring, thus mitigating the resonance-based basicity reduction seen in anilines. This estimated pKa indicates that the compound will be predominantly in its protonated, ionized form at physiological pH (7.4).
Lipophilicity (LogP vs. LogD)
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. For ionizable molecules, it's essential to distinguish between LogP and LogD.[7]
-
LogP: The partition coefficient of the neutral (free base) form of the molecule. A calculated LogP for the free base has been reported as 2.6573.[3] This value suggests moderate lipophilicity for the uncharged species.
-
LogD: The distribution coefficient, which accounts for all species (ionized and neutral) at a specific pH.[8] Since the pKa is estimated to be ~8.0-8.8, at physiological pH (7.4), the molecule will be mostly ionized. The ionized form is significantly more water-soluble and less lipophilic. Therefore, the LogD₇.₄ will be substantially lower than the LogP . This pH-dependent lipophilicity is a key factor in its pharmacokinetic profile.
Solubility
The conversion of the free base into its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and stability.[9] As a crystalline solid salt, (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is expected to have good solubility in water and other polar solvents. This property is advantageous for creating aqueous formulations for in vitro assays and for facilitating absorption in the gastrointestinal tract, where it will readily dissolve before partitioning across membranes.[9]
Summary of Physicochemical Properties
| Property | Value / Description | Significance |
| CAS Number | 844470-82-2[4] | Unique chemical identifier. |
| Molecular Formula | C₁₀H₁₃ClFN[3] | Defines the elemental composition. |
| Molecular Weight | 201.67 g/mol [3] | Important for molar calculations and dosimetry. |
| Appearance | White crystalline solid[1] | Indicates purity and solid-state form. |
| Estimated pKa | 8.0 - 8.8 | Determines ionization state; crucial for ADME properties. |
| Calculated LogP | 2.6573 (for free base)[3] | Intrinsic lipophilicity of the neutral molecule. |
| Expected LogD at pH 7.4 | < 2.0 | Effective lipophilicity under physiological conditions. |
| Form | Hydrochloride Salt | Enhances aqueous solubility, stability, and handling.[9] |
Experimental Determination of Basic Properties
Accurate determination of the pKa is essential for building precise structure-activity relationships (SAR) and pharmacokinetic models. Potentiometric titration is a reliable and widely used method for this purpose.[10]
Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the steps to determine the pKa of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Objective: To accurately measure the pKa of the conjugate acid of the amine.
Materials:
-
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)[4]
-
Potassium Chloride (KCl) for ionic strength adjustment[4]
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Solution Preparation: Prepare an aqueous solution of the compound (e.g., 1 mM).[4] Adjust the ionic strength of the solution to a constant value (e.g., 0.15 M) using KCl to minimize activity coefficient variations.[4]
-
Acidification: Place a known volume of the sample solution in a beaker.[11] Add a sufficient amount of 0.1 M HCl to lower the pH to ~2, ensuring the amine is fully protonated (R-NH₃⁺).
-
Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode.[11] Begin titrating the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[11]
-
Endpoint Determination: Continue the titration past the equivalence point (where a sharp change in pH occurs). The pKa is determined from the titration curve as the pH at which 50% of the acid has been neutralized. This corresponds to the midpoint of the buffer region on the curve.
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point or by using the first derivative of the curve to find the inflection point (equivalence point) and then calculating the half-volume.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the compound's basic and related properties.
Caption: Workflow for Physicochemical Profiling.
The Role of Basicity in a Pharmaceutical Context
The basicity of an amine is not an isolated parameter; it has profound effects on the entire drug discovery and development cascade.[12] Tuning the pKa is a key strategy in lead optimization.[13]
Influence on ADME Properties
The pKa value directly influences Absorption, Distribution, Metabolism, and Excretion (ADME).
-
Absorption: According to the pH-partition hypothesis, drugs are absorbed in their un-ionized, more lipophilic form. With a pKa of ~8.0-8.8, the compound will be mostly ionized in the acidic environment of the stomach but will have a higher fraction of the neutral form in the more alkaline environment of the small intestine, facilitating absorption.
-
Distribution: Once in the bloodstream (pH ~7.4), the compound will exist primarily as the protonated ammonium cation. This high degree of ionization can limit its ability to cross the blood-brain barrier but can also be leveraged to target specific tissues or compartments.
-
Metabolism: The amine group can be a site for metabolic reactions. Furthermore, cyclopropylamines are known to be mechanism-based inhibitors of cytochrome P450 enzymes, a process that involves oxidation at the nitrogen atom.[8]
-
Excretion: The water-soluble, ionized form is more readily excreted by the kidneys.
Caption: Influence of Ionization on Drug Absorption.
Implications for Target Binding
In many drug-receptor interactions, the protonated form of an amine is crucial for binding. The positively charged ammonium group can form strong ionic bonds (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target protein's binding pocket. This high-energy interaction can significantly contribute to binding affinity and selectivity. The specific stereochemistry of the (S)-enantiomer ensures the precise orientation of the cyclopropyl, 2-fluorophenyl, and ammonium groups within the binding site to maximize these favorable interactions.
Rationale for Hydrochloride Salt Selection
The use of the hydrochloride salt form is a deliberate and strategic choice in pharmaceutical development for several key reasons:
-
Enhanced Solubility: As previously discussed, salts of basic drugs are generally more water-soluble than the free base.[14]
-
Improved Stability: The salt form is often more crystalline and less prone to degradation, leading to a longer shelf-life.[9]
-
Ease of Handling: Crystalline solids are easier to handle, weigh, and formulate compared to potentially oily or low-melting-point free bases.
-
Consistent Bioavailability: A well-defined, stable salt form helps ensure consistent dissolution and absorption, leading to more predictable bioavailability.[14]
Synthesis and Handling
Overview of Synthetic Routes
The synthesis of chiral cyclopropylamines often involves multi-step sequences. Common strategies for related structures include the diastereoselective cyclopropanation of a chiral precursor derived from a cinnamic acid, followed by a Curtius rearrangement to form the primary amine.[14] Another modern approach involves the titanium-mediated coupling of nitriles with Grignard reagents.[15] The final step typically involves treating the purified free base with hydrochloric acid (e.g., HCl in ether) to precipitate the stable hydrochloride salt.[16]
Stability and Storage
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a stable crystalline solid. For long-term preservation of its integrity, it should be stored in a well-sealed container in a dry place, often at room temperature.[4]
Conclusion
The basicity of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a cornerstone of its chemical identity and pharmaceutical utility. With an estimated pKa in the range of 8.0-8.8, this primary amine exists predominantly in its protonated, water-soluble form under physiological conditions. This fundamental property profoundly influences its solubility, lipophilicity, ADME profile, and potential for strong ionic interactions with biological targets. The selection of the hydrochloride salt form is a strategic decision to optimize the compound's physical properties for research and development. A thorough understanding and experimental validation of these basic properties are critical for any scientist or researcher utilizing this versatile building block in the pursuit of novel therapeutics.
References
-
MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubChem. Available at: [Link]
-
Journal of Engineering Research and Applied Science. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Available at: [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]
-
Wikipedia. Hydrochloride. Available at: [Link]
-
DrugBank Online. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Available at: [Link]
- P. H. Stahl, C. G. Wermuth. (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons.
-
DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
-
Drug Discovery Resources. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. PubChem. Available at: [Link]
-
Lead Sciences. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Available at: [Link]
-
Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. Available at: [Link]
- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 5. journaleras.com [journaleras.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. acdlabs.com [acdlabs.com]
- 8. LogD/LogP - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. siue.edu [siue.edu]
- 13. researchgate.net [researchgate.net]
- 14. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 15. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 16. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride CAS number 844470-82-2
An In-Depth Technical Guide to (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 844470-82-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, with CAS number 844470-82-2, is a pivotal chiral amine building block in contemporary medicinal chemistry. Its unique structural combination of a cyclopropyl group, a fluorinated phenyl ring, and a specific stereocenter makes it a valuable intermediate for synthesizing complex molecular architectures with significant therapeutic potential. This guide offers a comprehensive technical exploration of its synthesis, characterization, and applications, providing field-proven insights into its strategic use in drug discovery and development. We will dissect the causality behind synthetic choices, outline self-validating analytical protocols, and ground all claims in authoritative scientific literature.
Introduction: The Strategic Value of Fluorinated Chiral Amines
Chiral amines are fundamental components of a vast number of active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement (stereochemistry) of these amines is often critical for biological activity, as molecular recognition at the target receptor or enzyme is highly sensitive to stereoisomerism. The "(S)" designation in the topic compound indicates a specific and pure enantiomer, which is crucial for achieving desired pharmacological effects while minimizing potential off-target activities or toxicity associated with the other enantiomer.
Furthermore, the incorporation of a fluorine atom and a cyclopropyl moiety introduces unique and advantageous properties. The 2-fluoro substitution on the phenyl ring can significantly alter the molecule's electronic properties, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles. The cyclopropyl group, a "bioisostere" of a phenyl ring or a vinyl group, introduces conformational rigidity and can enhance binding affinity to protein targets. It is this precise combination of features that positions (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride as a high-value intermediate in the synthesis of novel therapeutics.
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is the first step in its effective application. These characteristics influence reaction conditions, purification strategies, and formulation.
| Property | Value |
| CAS Number | 844470-82-2 |
| Molecular Formula | C₁₀H₁₃ClFNO |
| Molecular Weight | 201.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Chemical Name | (S)-1-(2-Fluorophenyl)-1-cyclopropylmethanamine hydrochloride |
| Synonyms | (alphaS)-alpha-Cyclopropyl-2-fluorobenzenemethanamine hydrochloride |
The hydrochloride salt form is commonly supplied as it enhances the stability and water solubility of the free amine, simplifying handling and its use in aqueous reaction media.
Synthesis and Enantioselective Control
The synthesis of a single enantiomer amine like (S)-Cyclopropyl(2-fluorophenyl)methanamine is a non-trivial challenge that requires precise stereochemical control. The primary strategies involve either building the chirality into the molecule from the start (asymmetric synthesis) or separating the desired enantiomer from a racemic mixture (chiral resolution).
Asymmetric Synthesis Workflow
Asymmetric synthesis is often the more elegant and efficient approach, avoiding the loss of 50% of the material inherent in classical resolution. A common strategy involves the asymmetric reduction of a precursor ketone.
Caption: Asymmetric synthesis of the target amine via a prochiral ketone.
Methodology Explained:
-
Grignard Reaction: The synthesis begins with a nucleophilic attack of cyclopropyl magnesium bromide on 2-fluorobenzonitrile. This reaction forms the key carbon skeleton, resulting in the prochiral ketone, cyclopropyl(2-fluorophenyl)methanone, after acidic workup. The choice of a Grignard reagent is based on its high reactivity and commercial availability.
-
Asymmetric Reduction: This is the chirality-inducing step. The ketone is reduced to the corresponding alcohol using a chiral catalyst system. Common systems include Noyori-type ruthenium catalysts or Corey-Bakshi-Shibata (CBS) catalysts. The specific choice of catalyst and its ligands dictates which enantiomer ((R) or (S)) of the alcohol is formed. This step is critical for establishing the desired stereocenter.
-
Conversion to Amine: The resulting chiral alcohol is then converted to the amine. This can be achieved through several multi-step sequences, such as conversion to a leaving group (e.g., mesylate) followed by substitution with an azide and subsequent reduction, or via a Mitsunobu reaction with a nitrogen source.
-
Salt Formation: The final free amine is often unstable or difficult to handle as an oil. Reacting it with hydrochloric acid (typically dissolved in a solvent like ether or isopropanol) precipitates the stable, crystalline hydrochloride salt, which is easier to purify, handle, and store.
Key Applications in Drug Development
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is not a therapeutic agent itself but a crucial building block. Its primary value lies in its incorporation into larger, more complex molecules that are being investigated as potential drugs.
Intermediate for Investigational Compounds
This amine is a documented intermediate in the synthesis of various investigational drugs, often in the fields of oncology and neurology. Its structure frequently serves as a key fragment that interacts with the target protein. For example, it can be used to synthesize inhibitors of specific enzymes or modulators of receptors where the combination of the cyclopropyl and fluorophenyl groups provides an optimal fit and desired electronic properties for potent binding.
Caption: General workflow for incorporating the amine into a final API.
The amine functionality of the molecule provides a reactive handle for coupling with other molecular fragments, typically through amide bond formation with a carboxylic acid or nucleophilic substitution on an electrophilic partner.
Analytical and Quality Control Protocols
Ensuring the identity, purity, and stereochemical integrity of this intermediate is paramount for its successful use in GMP (Good Manufacturing Practice) synthesis. A multi-pronged analytical approach is required.
Step-by-Step Analytical Workflow
1. Identity Confirmation (NMR & Mass Spectrometry):
- Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- ¹H NMR: Acquire a proton NMR spectrum. The spectrum should show characteristic signals for the cyclopropyl protons (a complex multiplet at low field), the aromatic protons (multiplets in the aromatic region, showing splitting patterns consistent with a 2-fluoro substitution), and the methine proton adjacent to the nitrogen.
- ¹³C NMR: Confirm the number of unique carbon atoms.
- ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.
- Mass Spec (ESI+): Dissolve a small amount in a suitable solvent (e.g., methanol). The analysis should show a prominent ion corresponding to the mass of the free amine [M+H]⁺.
2. Purity Assessment (HPLC):
- Protocol: Use a reverse-phase High-Performance Liquid Chromatography (HPLC) method.
- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (with an additive like 0.1% TFA or formic acid) and acetonitrile.
- Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm).
- Validation: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks. A purity level of >98% is typically required for pharmaceutical intermediates.
3. Chiral Purity Determination (Chiral HPLC):
- Trustworthiness: This is the most critical test to validate the "(S)" configuration. Standard HPLC cannot distinguish between enantiomers.
- Protocol:
- Column: A specialized chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
- Mobile Phase: Typically a non-polar mobile phase like a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.
- Validation: A pure sample of the (S)-enantiomer should show a single peak. To validate the method, a racemic sample (containing both S and R enantiomers) should be injected to show two baseline-separated peaks. The enantiomeric excess (e.e.) is calculated from the peak areas. A value of >99% e.e. is generally required.
Safe Handling and Storage
Proper handling is essential for user safety and to maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is hydroscopic and should be protected from moisture. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is more than just a chemical reagent; it is an enabling tool in drug discovery. Its carefully designed structure provides medicinal chemists with a versatile platform to introduce desirable properties into new drug candidates. The synthesis requires precise control over stereochemistry, and its quality must be verified by a rigorous set of analytical methods. As the quest for novel therapeutics continues, the strategic application of such sophisticated, high-value building blocks will remain a cornerstone of innovation in the pharmaceutical industry.
References
(Note: The following are representative sources and similar information can be found across major chemical supplier catalogs and patent databases. URLs are directed to landing pages for stability.)
Unraveling the Enigmatic Mechanism of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral amine of significant interest in contemporary medicinal chemistry. Its unique structural amalgamation, featuring a cyclopropyl ring, a fluorinated phenyl group, and a primary amine, positions it as a versatile scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the putative mechanisms of action for this compound, drawing upon evidence from structurally analogous molecules and outlining robust experimental protocols for target validation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.
Introduction: The Structural and Pharmacological Significance of a Unique Chiral Amine
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride emerges as a compelling molecule in the landscape of CNS drug discovery. Its constituent chemical motifs are not merely incidental; they are deliberate inclusions known to confer desirable pharmacological properties. The cyclopropylamine moiety is a well-established pharmacophore, recognized for its role in the mechanism-based inhibition of flavin-dependent enzymes, most notably monoamine oxidases (MAO).[1][2] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and improve brain penetration, crucial attributes for CNS drug candidates.[3] The specific (S)-enantiomer configuration introduces stereoselectivity, a critical factor for specific receptor interactions and minimizing off-target effects.[4]
While direct and extensive studies on the precise mechanism of action of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride are not abundantly available in the public domain, its structural similarity to known CNS modulators allows for the formulation of well-grounded hypotheses. This guide will delve into two primary, plausible mechanisms of action: inhibition of monoamine oxidase and agonism of serotonin receptors, particularly the 5-HT2C subtype.
Postulated Mechanism of Action I: Monoamine Oxidase Inhibition
The cyclopropylamine scaffold is a hallmark of a class of irreversible MAO inhibitors.[1][5] These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft.[6] Inhibition of MAO leads to an increase in the concentration of these neurotransmitters, a therapeutic strategy employed in the treatment of depression and Parkinson's disease.[6]
The Chemistry of Irreversible Inhibition
The proposed mechanism for MAO inhibition by cyclopropylamines involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. The amine of the cyclopropylamine is oxidized by FAD, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that forms a covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.
Figure 1: Proposed workflow for the irreversible inhibition of Monoamine Oxidase by a cyclopropylamine-containing compound.
Experimental Validation of MAO Inhibition
To ascertain whether (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride acts as an MAO inhibitor, a series of well-defined in vitro assays are required.
Experimental Protocol: In Vitro MAO Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A fluorescent or radiolabeled substrate appropriate for each enzyme isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Assay Principle: The assay measures the enzymatic activity of MAO by monitoring the conversion of the substrate to its product. The inhibitory potential of the test compound is determined by its ability to reduce this activity.
-
Procedure: a. Pre-incubate varying concentrations of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride with each MAO isoform for a defined period (e.g., 30 minutes) to allow for potential time-dependent irreversible inhibition. b. Initiate the enzymatic reaction by adding the substrate. c. After a specific incubation time, terminate the reaction. d. Quantify the product formation using a suitable detection method (e.g., fluorescence plate reader or liquid scintillation counting).
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A low IC50 value indicates potent inhibition.
Table 1: Hypothetical Data for MAO Inhibition Assay
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | 500 | 50 | 10 |
| Known Selective MAO-B Inhibitor | >10,000 | 10 | >1000 |
| Known Non-Selective MAO Inhibitor | 100 | 120 | ~1 |
Postulated Mechanism of Action II: Serotonin 2C Receptor Agonism
The 2-phenylcyclopropylmethylamine scaffold is also present in compounds designed as agonists for the serotonin 2C (5-HT2C) receptor.[3][7] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a promising target for the treatment of various CNS disorders, including obesity, schizophrenia, and anxiety.[7]
Molecular Interactions at the 5-HT2C Receptor
Agonist binding to the 5-HT2C receptor is thought to involve specific interactions with key amino acid residues within the receptor's transmembrane helices. The fluorophenyl ring of the ligand may engage in π-π stacking or hydrophobic interactions, while the protonated amine can form a salt bridge with an acidic residue, such as an aspartate.[3] The cyclopropyl group can also contribute to binding through hydrophobic interactions.
Figure 2: Canonical Gq-coupled GPCR signaling pathway, a likely downstream effect of 5-HT2C receptor agonism.
Experimental Validation of 5-HT2C Receptor Agonism
A combination of binding and functional assays is necessary to confirm and characterize the activity of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride at the 5-HT2C receptor.
Experimental Protocol: Radioligand Binding Assay
-
Source: Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for the 5-HT2C receptor (e.g., [3H]mesulergine).
-
Assay Principle: This is a competitive binding assay that measures the ability of the test compound to displace the radioligand from the receptor.
-
Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.
Experimental Protocol: Functional Assay (Calcium Flux)
-
Cell Line: A cell line stably expressing the human 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Assay Principle: The 5-HT2C receptor couples to the Gq signaling pathway, which leads to an increase in intracellular calcium upon agonist stimulation. This change in calcium concentration is detected by the fluorescent dye.
-
Procedure: a. Plate the cells in a microplate. b. Add varying concentrations of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. c. Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the EC50 (effective concentration 50), which is the concentration of the agonist that produces 50% of the maximal response. Also, determine the Emax (maximum effect) relative to a known full agonist.
Table 2: Hypothetical Data for 5-HT2C Receptor Assays
| Compound | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |
| (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | 150 | 300 | 85 (Partial Agonist) |
| Known 5-HT2C Full Agonist | 50 | 100 | 100 |
| Known 5-HT2C Antagonist | 20 | No activity | 0 |
Concluding Remarks and Future Directions
The available evidence from structurally related compounds strongly suggests that (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride possesses the potential to act as either a monoamine oxidase inhibitor or a serotonin 2C receptor agonist. The experimental workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this intriguing molecule. Further investigations should also include selectivity profiling against other monoamine oxidase isoforms and serotonin receptor subtypes to fully characterize its pharmacological profile. Understanding the intricate molecular interactions of this compound will undoubtedly pave the way for the rational design of novel and improved therapeutics for a range of CNS disorders.
References
- MySkinRecipes. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride.
- MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.
- Sigma-Aldrich. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.
- PubChemLite. 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride.
- BLDpharm. (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine hydrochloride.
- Lead Sciences. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
- Wikipedia. Monoamine oxidase inhibitor.
- PMC. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.
- PMC. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.
- MySkinRecipes. (5-Cyclopropyl-2-fluorophenyl)methanamine.
- Guidechem. (S)-Cyclopropyl(2-fluorophenyl)MethanaMine hydrochloride.
- PubMed. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.
- ACS Publications. N-Cyclopropyltryptamines, potent monoamine oxidase inhibitors.
- ResearchGate. Synthesis Characterization CNS and Analgesic Studies of methyl 4-[(1E)-3-(Cyclopropylamino)-2-(2- Fluorophenyl)
- ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.
- ResearchGate. Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text.
- PubChem. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride.
Sources
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride: A Chiral Building Block for CNS Drug Discovery
This guide provides a comprehensive technical overview of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS No. 844470-82-2), a specialized chiral amine of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, physicochemical properties, synthesis, analytical characterization, and its strategic application as a key building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Molecular Structure and Physicochemical Properties
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a white crystalline solid at room temperature.[1] Its structure is defined by a stereochemically pure (S)-enantiomer at the chiral center, which links a cyclopropyl group and a 2-fluorophenyl group to a central aminomethyl carbon. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation processes.
Structural Analysis
The molecule's unique three-dimensional arrangement is central to its utility. Key structural features include:
-
Chiral Center: The (S)-configuration at the benzylic carbon is critical. In drug development, enantiopure intermediates are essential for achieving stereospecific interactions with biological targets like enzymes and receptors, which leads to improved efficacy and reduced off-target effects.
-
Cyclopropyl Moiety: This small, strained carbocycle is a bioisostere for various functional groups.[1] Its rigid structure can lock the molecule into a specific conformation, which is advantageous for optimizing binding to a target protein. The high s-character of its C-C bonds also imparts unique electronic properties.
-
2-Fluorophenyl Group: The fluorine atom at the ortho position of the phenyl ring serves multiple strategic purposes. It can act as a hydrogen bond acceptor and introduces a dipole moment that can modulate binding affinity. Furthermore, the C-F bond is exceptionally stable, and its inclusion can block metabolic attack at that position, thereby improving the pharmacokinetic profile (e.g., metabolic stability) of derivative compounds.[2][3]
Physicochemical Data Summary
While specific experimental data such as melting point and pKa for this exact compound are not widely published, the table below consolidates its known identifiers and computed properties.
| Property | Value | Source(s) |
| Chemical Name | (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride | [1][4] |
| CAS Number | 844470-82-2 | [1][4] |
| Molecular Formula | C₁₀H₁₃ClFN | [1][4] |
| Molecular Weight | 201.67 g/mol | [4] |
| Appearance | White Crystalline Solid | [1] |
| Purity (Typical) | ≥97% | [4] |
| Storage Conditions | Room temperature, in a dry, sealed container | [2] |
| SMILES String | C1=CC=C(C(=C1)N)F.Cl | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
| Computed logP | 2.6573 | [4] |
Synthesis and Manufacturing
The synthesis of chiral cyclopropylamines like (S)-Cyclopropyl(2-fluorophenyl)methanamine is a non-trivial process that requires precise control of stereochemistry. While the specific, proprietary industrial synthesis route for this compound is not public, a logical and scientifically sound pathway can be constructed based on established methodologies for analogous structures.[3][5]
The key challenge is the stereoselective introduction of the amine group adjacent to the cyclopropyl and fluorophenyl rings. A common strategy involves the asymmetric synthesis of a precursor, followed by functional group transformations.
Retrosynthetic Analysis and Proposed Pathway
A plausible synthetic strategy begins with 2-fluorobenzonitrile and leverages a titanium-mediated cyclopropanation reaction, followed by chiral resolution.
Caption: Proposed Synthesis Workflow for the Target Compound.
Exemplary Laboratory Protocol (Conceptual)
This protocol is a conceptual illustration based on the Kulinkovich-Szymoniak reaction and is intended for informational purposes.[5] It must be adapted and optimized under controlled laboratory conditions.
Step 1: Synthesis of Racemic Cyclopropyl(2-fluorophenyl)methanamine
-
To a solution of titanium(IV) isopropoxide in anhydrous THF under an inert argon atmosphere at -78 °C, add ethylmagnesium bromide dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the active titanacyclopropane reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-fluorobenzonitrile in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with 1M HCl aqueous solution.
-
Extract the aqueous layer with ethyl acetate.
-
Basify the aqueous layer with NaOH to pH > 12 and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine.
Step 2: Chiral Resolution
-
Dissolve the crude racemic amine in methanol.
-
Add a solution of an equimolar amount of a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, in methanol.
-
Allow the diastereomeric salt to crystallize, often by slow evaporation or cooling.
-
Isolate the desired diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
-
Treat the isolated salt with an aqueous base (e.g., NaOH) and extract the liberated (S)-free base into an organic solvent (e.g., ethyl acetate).
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified (S)-free base in a suitable solvent like isopropanol or diethyl ether.
-
Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the compound.
Spectroscopic Analysis
While a public, validated spectrum for this specific compound is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.
-
¹H NMR:
-
Aromatic Protons (phenyl ring): Multiple signals expected in the δ 7.0-7.5 ppm region, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
Methine Proton (-CH-): A multiplet expected, shifted downfield due to the adjacent aromatic ring and nitrogen atom.
-
Amine Protons (-NH₂): A broad singlet, which may exchange with D₂O. In the hydrochloride salt form (-NH₃⁺), this signal would be broader and further downfield.
-
Cyclopropyl Protons: A series of complex multiplets in the upfield region (typically δ 0.5-1.5 ppm) characteristic of a strained ring system.
-
-
¹³C NMR: Distinct signals for each of the 10 carbon atoms would be expected, with the carbon attached to fluorine showing a large C-F coupling constant.
-
¹⁹F NMR: A single resonance for the fluorine atom on the phenyl ring.
-
Mass Spectrometry: The free base should show a clear molecular ion peak corresponding to its exact mass.
Chromatographic Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing both chemical and enantiomeric purity.
Workflow for Quality Control Analysis
Caption: A typical quality control workflow for the final product.
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: A Chiral Stationary Phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are highly effective for separating enantiomers of primary amines.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. A small amount of an amine modifier (e.g., diethylamine) is often added to reduce peak tailing and improve resolution.
-
Instrumentation:
-
HPLC system with a UV detector (detection wavelength typically ~254 nm or ~264 nm).[7]
-
Flow Rate: ~1.0 mL/min.
-
Column Temperature: Controlled, often at 25 °C.
-
-
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
The two enantiomers will be separated and elute at different retention times.
-
Calculate the enantiomeric excess (% ee) by integrating the peak areas of the (S)- and (R)-enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
-
Applications in Drug Discovery and Development
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its structure is found in molecules targeting the CNS.[1]
Rationale for Use in CNS Targets
The fluorophenylcyclopropylamine scaffold is particularly valuable for developing modulators of serotonin (5-HT) and dopamine receptors.[2] A study on related fluorinated 2-phenylcyclopropylmethylamines identified potent and selective agonists for the 5-HT₂C receptor, a promising target for treating obesity and psychiatric disorders like schizophrenia.[3] The incorporation of this specific building block allows medicinal chemists to:
-
Optimize Potency and Selectivity: The defined stereochemistry and substituent pattern provide a precise framework to maximize interactions with the target receptor while minimizing activity at related receptors (e.g., 5-HT₂B, where agonism can cause cardiac issues).[3]
-
Enhance Pharmacokinetics: The fluorinated aryl group can improve metabolic stability and the cyclopropyl ring can confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]
Role as a Key Intermediate
This compound serves as a starting point for further chemical elaboration. The primary amine is a versatile functional handle that can be readily converted into amides, sulfonamides, or ureas, or used in reductive amination reactions to build more complex molecules. This allows for the systematic exploration of the structure-activity relationship (SAR) around a validated core scaffold.[2]
References
-
MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved from [Link]
-
Yin, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience. Available at: [Link]
-
Spyridon, K., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Szabó, Z., et al. (2019). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. Available at: [Link]
-
TSpace - University of Toronto. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]
-
Repositorio Digital de la Universidad de La Rioja. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Retrieved from [Link]
-
YouTube. (2022, September 8). What are the various ways of Chiral Separation by using HPLC?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
-
Lead Sciences. (n.d.). (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]
-
Justia Patents. (n.d.). U.S. Patent, Patent Application and Patent Search. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
Technical Monograph: (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
[1]
CAS Number: 844470-82-2 Molecular Formula: C₁₀H₁₃ClF N Molecular Weight: 201.67 g/mol Synonyms: (S)-α-Cyclopropyl-2-fluorobenzylamine HCl; (S)-1-(2-Fluorophenyl)-1-cyclopropylmethylamine hydrochloride.[1]
Executive Summary & Therapeutic Relevance
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a high-value chiral building block and analytical standard used in pharmaceutical development. Its structural core—a benzylic amine constrained by a cyclopropyl ring and modulated by an ortho-fluorine substitution—confers unique physicochemical properties essential for modern drug design.[2]
Core Applications:
-
Prasugrel Impurity Profiling: It serves as a critical reference standard for the degradation pathways of Prasugrel (Effient) , an antiplatelet agent containing the cyclopropyl-2-fluorophenyl ketone moiety.
-
Medicinal Chemistry Scaffold: The cyclopropyl amine motif is a "privileged structure" in GPCR ligands (e.g., 5-HT2C agonists) and HCV protease inhibitors. The cyclopropyl group restricts conformation and blocks metabolic oxidation at the benzylic position.
-
Chiral Resolution Agent: In rare instances, the free base is used as a resolving agent for acidic racemates due to its steric bulk and basicity.
Chemical Structure & Physicochemical Properties[4][5][6]
The compound exists as the hydrochloride salt of the (S)-enantiomer. The stereocenter is located at the benzylic carbon, connecting the electron-withdrawing 2-fluorophenyl ring and the electron-donating cyclopropyl group.
Table 1: Physicochemical Specifications
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200°C (Decomposition typically >220°C) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O |
| Chirality | (S)-Configuration (Levorotatory in MeOH) |
| Hygroscopicity | Moderate (Store under desiccant) |
| pKa (Calculated) | ~8.5–9.0 (Conjugate acid) |
Structural Logic & Conformation
The ortho-fluorine atom introduces a steric and electrostatic clash with the benzylic amine, influencing the preferred rotameric population. The cyclopropyl group acts as a bioisostere for an isopropyl or ethyl group but adds significant ring strain (27.5 kcal/mol) and π-character , allowing it to interact with aromatic systems (edge-to-face interactions) in protein binding pockets.
Synthesis & Manufacturing Methodologies
To achieve the strict enantiomeric purity (>99% ee) required for pharmaceutical applications, a stereoselective synthesis is preferred over classical resolution.
Method A: Asymmetric Reductive Amination (The "Ellman" Route)
This is the industry-standard approach for generating high-purity chiral amines. It utilizes (S)-tert-butanesulfinamide as a chiral auxiliary.
Protocol Logic:
-
Condensation: The precursor ketone, Cyclopropyl(2-fluorophenyl)methanone , is condensed with (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the equilibrium.
-
Diastereoselective Reduction: The imine is reduced using Sodium Borohydride (NaBH₄). The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on conditions), establishing the (S)-stereocenter with high diastereomeric ratio (dr > 95:5).
-
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the amine hydrochloride directly without racemization.
Method B: Classical Resolution (Alternative)
Racemic cyclopropyl(2-fluorophenyl)methanamine is synthesized via reductive amination of the ketone with ammonium formate (Leuckart-Wallach) or hydroxylamine/reduction. The racemate is then resolved using (R)-Mandelic acid or (L)-Tartaric acid via fractional crystallization.
Synthesis Workflow Visualization
The following diagram illustrates the Ellman auxiliary route, highlighting the critical stereodetermining step.
Caption: Stereoselective synthesis via sulfinamide auxiliary ensures high enantiomeric excess (>99% ee).
Analytical Characterization
Validating the structure requires a combination of NMR spectroscopy and Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Analysis[8][9][10]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.60 (br s, 3H): Ammonium protons (-NH₃⁺).
-
δ 7.55 – 7.20 (m, 4H): Aromatic protons. The multiplet pattern is complex due to ¹H-¹⁹F coupling.
-
δ 3.85 (d, J = 9.5 Hz, 1H): Benzylic CH -NH₂. The doublet arises from coupling to the cyclopropyl methine.
-
δ 1.45 (m, 1H): Cyclopropyl methine CH .
-
δ 0.70 – 0.35 (m, 4H): Cyclopropyl methylene CH ₂ (diastereotopic protons appear as distinct multiplets).
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
δ -116.5 (s): Diagnostic signal for the ortho-fluorine substituent.
-
Chiral HPLC Method
To determine enantiomeric purity (ee%):
-
Column: Daicel Chiralpak AD-H or IC (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV @ 254 nm.
-
Retention: The (S)-enantiomer typically elutes first or second depending on the specific column selector; reference standards must be used.
Handling & Safety (GHS)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed rapidly or in a glovebox for analytical precision.
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in solid form for >2 years. Aqueous solutions should be used immediately to prevent slow hydrolysis or oxidation.
References
-
Prasugrel Impurity Profiling
-
Sastry, T. U., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 2013. Link
-
-
Synthesis of Cyclopropyl Ketone Precursors
-
World Intellectual Property Organization. "Process for Preparation of Prasugrel Hydrochloride." WO2012018791A2. Link
-
-
Chiral Resolution Methodologies
-
Cyclopropylamines in Drug Discovery
-
Product Data & Safety
A Technical Guide to (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride: A Chiral Building Block for CNS-Targeting Agents
Introduction: The Significance of a Structurally Unique Chiral Amine
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral synthetic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] This compound, a white crystalline solid with the chemical formula C₁₀H₁₃ClFN, has emerged as a valuable building block in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its unique structural combination of a stereochemically defined aminomethyl group, a rigid cyclopropyl moiety, and an electronically modified 2-fluorophenyl ring offers a compelling scaffold for modulating the activity of biological targets. This guide provides an in-depth review of the synthesis, properties, and applications of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, with a focus on its role in the development of next-generation pharmaceuticals.
The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[2] The three-membered ring's inherent strain and unique electronic character can lead to favorable interactions with biological targets and offer a degree of conformational rigidity that can be advantageous for receptor binding. When combined with a 2-fluorophenyl group, which can modulate pKa and lipophilicity and introduce specific electronic interactions, the resulting scaffold becomes a powerful tool for structure-activity relationship (SAR) studies.[3]
Physicochemical Properties
A summary of the key physicochemical properties of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 844470-82-2 | [1][4] |
| Molecular Formula | C₁₀H₁₃ClFN | [1][4] |
| Molecular Weight | 201.67 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically ≥97% | [4][5] |
| Storage | Sealed in a dry place at room temperature or 2-8°C | [4][5] |
Synthesis and Stereocontrol: Crafting a Chiral Intermediate
One plausible synthetic strategy, adapted from the synthesis of similar compounds, is outlined below.[6]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Step-by-Step Experimental Protocol (Adapted from Analogous Syntheses)
The following is a representative, non-validated protocol based on the synthesis of similar fluorinated phenylcyclopropylamines.[6] Researchers should optimize these conditions for the specific synthesis of the title compound.
-
Synthesis of 2-Fluorostyrene:
-
To a solution of methyltriphenylphosphonium bromide in anhydrous THF, add a strong base such as n-butyllithium at 0°C.
-
Stir the resulting ylide solution for 1 hour at room temperature.
-
Add 2-fluorobenzaldehyde dropwise at 0°C and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Purify the crude product by column chromatography to yield 2-fluorostyrene.
-
-
Enantioselective Cyclopropanation:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-fluorostyrene and a chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) in a suitable solvent like dichloromethane.
-
Add a solution of ethyl diazoacetate in the same solvent dropwise over several hours at a controlled temperature (e.g., 0°C or room temperature).
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to isolate the chiral cyclopropyl ester. The choice of the chiral catalyst's enantiomer will determine the stereochemistry of the product.
-
-
Formation of the Primary Amine:
-
Reduce the ester to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF.
-
Convert the alcohol to an azide. This can be achieved via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or by converting the alcohol to a mesylate followed by displacement with sodium azide.
-
Reduce the azide to the primary amine using a reducing agent such as LiAlH₄ or by catalytic hydrogenation.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the free amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[6]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
-
Analytical Characterization
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methine proton adjacent to the nitrogen and the phenyl ring, and the aromatic protons of the 2-fluorophenyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons, the methine carbon, and the carbons of the 2-fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a characteristic coupling constant.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the free base (181.23 g/mol ) and show a characteristic fragmentation pattern.
-
Chiral HPLC (High-Performance Liquid Chromatography): To confirm the enantiomeric purity of the final product, analysis on a chiral stationary phase is essential.
Pharmacological Significance and Applications in Drug Discovery
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a key intermediate in the synthesis of compounds targeting the central nervous system.[1] Its structural motifs are particularly valuable for creating analogs of serotonin and dopamine receptor modulators.[3]
Serotonin 2C (5-HT₂C) Receptor Agonists
A significant area of application for this scaffold is in the development of selective serotonin 2C (5-HT₂C) receptor agonists.[6] The 5-HT₂C receptor is a promising target for the treatment of a range of CNS disorders, including obesity, schizophrenia, and drug addiction.[6] Agonism at this receptor is thought to modulate dopaminergic and other neurotransmitter systems, leading to therapeutic effects.
The development of selective 5-HT₂C agonists is challenging due to the high homology with other serotonin receptor subtypes, such as 5-HT₂A and 5-HT₂B. Activation of the 5-HT₂B receptor has been linked to cardiac valvulopathy, making selectivity crucial for drug safety.[6] The rigidified structure of the cyclopropylamine scaffold can contribute to this selectivity.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for compounds derived directly from (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is limited in the public domain, studies on analogous series of 2-phenylcyclopropylmethylamines offer valuable insights:
-
The Cyclopropyl Ring: This moiety provides a rigid scaffold that can orient the phenyl ring and the amine group in a specific conformation for optimal receptor binding. Its metabolic stability is also a key advantage.
-
The 2-Fluorophenyl Group: The fluorine atom at the ortho position can influence the molecule's conformation and electronic properties. It can participate in hydrogen bonding or other electronic interactions with the receptor binding pocket, potentially enhancing affinity and selectivity. The fluorine substitution can also improve metabolic stability and brain penetration.
-
The (S)-Stereochemistry: The specific stereochemistry at the benzylic carbon is often crucial for biological activity. For many CNS targets, one enantiomer is significantly more potent than the other, highlighting the importance of enantioselective synthesis.
Caption: Potential applications of the (S)-Cyclopropyl(2-fluorophenyl)methanamine scaffold.
Safety and Handling
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chemical intermediate and should be handled with appropriate precautions in a laboratory setting. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not available, information from suppliers and data for similar compounds suggest the following:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the specific SDS provided by their supplier before handling this compound.
Conclusion and Future Perspectives
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. Its unique combination of a cyclopropyl ring, a 2-fluorophenyl group, and a stereodefined amine makes it particularly well-suited for the development of CNS-targeting agents, especially selective 5-HT₂C receptor agonists. As the demand for novel therapeutics for neurological and psychiatric disorders continues to grow, the importance of such specialized intermediates is likely to increase. Further research into the development of more efficient and scalable synthetic routes to this and related compounds, as well as a more detailed exploration of its applications in medicinal chemistry, will undoubtedly open new avenues for drug discovery.
References
- CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents.
-
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences. Available at: [Link]
- WO2010089770A2 - Improved process for the preparation of highly pure (3r,5s)-7-[2-cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxy-6(e)-heptenoic acid and pharmaceutically acceptable salts thereof - Google Patents.
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. Available at: [Link]
-
(2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride - MySkinRecipes. Available at: [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC. Available at: [Link]
- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents.
-
(5-Cyclopropyl-2-fluorophenyl)methanamine - MySkinRecipes. Available at: [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
-
(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences. Available at: [Link]
-
Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Taylor & Francis Online. Available at: [Link]
-
(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. Available at: [Link]
-
Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - ResearchGate. Available at: [Link]
-
1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. Available at: [Link]
-
Copies of 1H, 13C, 19F NMR spectra - e-space. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- 4. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 5. chemscene.com [chemscene.com]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Applications of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
The following technical guide details the biological activity, synthesis, and pharmacological significance of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride , a privileged chiral building block in modern medicinal chemistry.
CAS Number: 844470-82-2 (HCl Salt) | Formula: C₁₀H₁₃ClFN | MW: 201.67 g/mol [1]
Executive Summary
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a high-value chiral synthon used primarily in the synthesis of HCV NS3/4A protease inhibitors and CNS-active agents (specifically 5-HT2C receptor agonists). Its structural uniqueness lies in the (S)-cyclopropyl(2-fluorophenyl)methyl motif, which confers three critical pharmacological advantages:
-
Metabolic Resistance: The ortho-fluorine substitution blocks metabolic oxidation (P450 metabolism) at the most reactive phenyl site.
-
Conformational Locking: The cyclopropyl group acts as a rigid steric anchor, restricting the rotatable bond space more effectively than an isopropyl or ethyl group, thereby reducing the entropic penalty of binding.
-
Chiral Selectivity: The (S)-configuration is frequently the bioactive enantiomer, positioning the amine nitrogen for precise hydrogen bonding within enzyme active sites (e.g., the oxyanion hole of proteases).
Chemical Profile & Stereochemistry
The compound is a chiral benzylamine derivative. The presence of the cyclopropyl group directly attached to the benzylic carbon creates a crowded steric environment, making the stereochemistry critical for biological recognition.
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Chirality | (S)-Enantiomer (Active) |
| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL) |
| pKa | ~9.5 (Amine conjugate acid) |
| Hygroscopicity | Moderate (Store under inert gas) |
Structural Pharmacophore Analysis
-
2-Fluorophenyl Ring: Provides π-stacking capability while the fluorine atom acts as a bioisostere for hydrogen, increasing lipophilicity and metabolic stability without significant steric perturbation.
-
Cyclopropyl Group: Functions as a "fatty" hydrophobic anchor. In HCV protease inhibitors, this group often fills the S1 or S2 hydrophobic pocket of the enzyme.
-
Primary Amine: Serves as the reactive handle for amide coupling (e.g., to form peptidomimetics) or as a key hydrogen bond donor in the final pharmacophore.
Biological Mechanism of Action[3]
A. HCV NS3/4A Protease Inhibition
This scaffold is a key intermediate for "next-generation" protease inhibitors. The NS3/4A protease is essential for viral replication.
-
Mechanism: The amine moiety of the scaffold is typically coupled to a central core (like a proline derivative or macrocycle). The (S)-cyclopropyl(2-fluorophenyl) group projects into the S2 subsite of the protease.
-
Binding Logic: The S2 pocket of HCV protease is large and hydrophobic. The cyclopropyl group fills this space efficiently, while the 2-fluorophenyl group engages in π-π interactions with catalytic residues (e.g., His57). The (S)-configuration ensures the phenyl ring is oriented away from the solvent front, maximizing binding enthalpy.
B. CNS Receptor Modulation (5-HT2C)
Research indicates this scaffold's utility in developing selective serotonin receptor agonists.[2]
-
Target: 5-HT2C receptors (implicated in obesity and schizophrenia).
-
Selectivity: The 2-fluoro substitution is critical for selectivity over 5-HT2A and 5-HT2B receptors (which are associated with hallucinogenic effects and valvular heart disease, respectively). The rigid cyclopropyl group prevents the molecule from adopting the conformation required to activate 5-HT2B.
Experimental Protocols
Protocol A: Enantioselective Synthesis (Ellman’s Auxiliary Method)
Rationale: Direct synthesis of the chiral amine is difficult. The Ellman auxiliary method ensures high enantiomeric excess (>98% ee).
Reagents:
-
2-Fluorobenzaldehyde[2]
-
(S)-(-)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Cyclopropylmagnesium bromide (Grignard)
-
HCl in Dioxane
Workflow:
-
Imine Formation:
-
Mix 2-fluorobenzaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in dry THF.
-
Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at RT for 12h.
-
Quench with brine, filter, and concentrate to yield the N-sulfinyl imine.
-
-
Diastereoselective Addition:
-
Dissolve the imine in dry DCM at -78°C.
-
Slowly add Cyclopropylmagnesium bromide (2.0 eq). The rigid transition state directs the nucleophile to the Re-face.
-
Warm to RT and stir for 4h.
-
-
Deprotection:
-
Treat the resulting sulfinamide with 4M HCl in Dioxane for 1h.
-
Precipitate the product by adding diethyl ether.
-
Filter the white solid: (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl .
-
Protocol B: Chiral Purity Determination (HPLC)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention: The (S)-enantiomer typically elutes later than the (R)-enantiomer on AD-H columns (verify with racemic standard).
Visualization of Biological & Synthetic Logic[4]
Diagram 1: Synthesis & Stereochemical Control
This diagram illustrates the flow from raw materials to the final chiral salt, highlighting the critical Grignard addition step.
Caption: Enantioselective synthesis via Ellman's auxiliary. The bulky sulfinyl group directs the cyclopropyl attack to yield the (S)-isomer.
Diagram 2: Pharmacophore Binding Logic (HCV Protease Context)
This diagram maps how the specific structural features of the molecule map to the biological target's binding pocket.
Caption: Pharmacophore mapping showing how the scaffold's features interact with a theoretical protease active site.
Safety & Handling
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C under Argon or Nitrogen.
-
Stability: Stable in solid form for >2 years if desiccated. Solutions in DMSO are stable for 24h at RT but should be used immediately to prevent racemization or oxidation.
References
-
Guidechem. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Biological Activity & Properties. Retrieved from
-
Lead Sciences. Product Monograph: (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Retrieved from
-
National Institutes of Health (NIH). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist. PMC Article. Retrieved from
-
ChemScene. Technical Data Sheet: (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Retrieved from
-
MySkinRecipes. Chemical Specifications and Applications of Fluorinated Cyclopropyl Amines. Retrieved from
Sources
Stereochemistry of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
An In-Depth Technical Guide to the Stereochemistry of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural combination—a stereogenic center flanked by a cyclopropyl group and a 2-fluorophenyl ring—renders it a valuable building block for synthesizing complex, high-value molecules. The precise three-dimensional arrangement, or stereochemistry, of this compound is paramount, as it directly dictates its interaction with biological targets and, consequently, the efficacy and safety of the resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive examination of the stereochemical aspects of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, including its structural determination, stereoselective synthesis, and the analytical methodologies required for its robust characterization.
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern drug discovery, chirality and stereochemistry are not mere academic curiosities; they are fundamental pillars that define a drug's biological activity.[1][2][3][4] The human body is an inherently chiral environment, and as such, the enantiomers of a chiral drug often exhibit profound differences in their pharmacokinetics, pharmacodynamics, and toxicology. (S)-Cyclopropyl(2-fluorophenyl)methanamine stands out as a critical chiral intermediate, most notably in the synthesis of the antiplatelet agent Prasugrel.[5][6][7]
The constituent parts of this molecule are strategically significant:
-
The (S)-Stereocenter: The specific 'S' configuration at the chiral carbon is often the eutomer, or the pharmacologically more active enantiomer, in the final drug product.[8] Controlling this center is a primary challenge in synthesis.
-
The Cyclopropyl Ring: This strained, three-membered ring is a "bioisostere" often used to replace larger or more flexible groups. It can enhance metabolic stability, improve receptor affinity, and lock the molecule into a more rigid, biologically active conformation.[9][10]
-
The 2-Fluorophenyl Group: The fluorine atom is a common feature in modern pharmaceuticals. Its introduction can block metabolic pathways, increase binding affinity through favorable electronic interactions, and improve pharmacokinetic properties like cell permeability.[11][12]
This guide will dissect the critical aspects of this molecule's stereochemistry, providing the foundational knowledge necessary for its effective use in research and development.
Molecular Structure and Absolute Configuration
The unambiguous assignment of the absolute configuration of the stereocenter is the first step in understanding the molecule's properties. The configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
Step-by-Step CIP Priority Assignment:
-
Identify the Stereocenter: The chiral center is the carbon atom bonded to the hydrogen, the amino group, the cyclopropyl ring, and the 2-fluorophenyl ring.
-
Assign Priorities: Priorities are assigned to the four attached groups based on the atomic number of the atom directly bonded to the stereocenter.
-
Priority 1: The Nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7).
-
Priority 2: The Carbon atom of the 2-fluorophenyl ring. This carbon is bonded to other carbons, giving it higher precedence than the cyclopropyl carbons.
-
Priority 3: The Carbon atom of the cyclopropyl ring.
-
Priority 4: The Hydrogen atom has the lowest atomic number (Z=1).
-
-
Orient the Molecule: The molecule is oriented in space so that the lowest priority group (Hydrogen) points away from the viewer.
-
Determine Configuration: With the molecule correctly oriented, the direction from priority 1 to 2 to 3 is traced. For (S)-Cyclopropyl(2-fluorophenyl)methanamine, this path is counter-clockwise, hence the "(S)" designation.
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.
Strategies for Stereoselective Synthesis
Obtaining an enantiomerically pure chiral amine is a critical manufacturing step. Two primary strategies are employed: asymmetric synthesis and chiral resolution. The choice depends on factors like cost, scalability, and the availability of catalysts and reagents.
Asymmetric Synthesis: Building Chirality Directly
Asymmetric synthesis aims to create the desired (S)-enantiomer directly, minimizing the formation of the unwanted (R)-enantiomer.[13][14][15][16] A common approach is the asymmetric reductive amination of a prochiral ketone precursor, cyclopropyl(2-fluorophenyl)methanone.
Conceptual Workflow: Asymmetric Reductive Amination This process involves reacting the ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent (e.g., H₂). The chiral catalyst orchestrates the addition of hydrogen, preferentially forming the (S)-amine.
Caption: Workflow for asymmetric synthesis via reductive amination.
Chiral Resolution: Separating a Racemic Mixture
Chiral resolution begins with the synthesis of a 50:50 mixture of the (S) and (R) enantiomers (a racemate). The enantiomers are then separated. A classical and industrially viable method is diastereomeric salt formation.[17]
Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: The racemic amine is treated with a single enantiomer of a chiral acid (the resolving agent), such as L-(+)-tartaric acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(S)-Amine:(L)-Acid] and [(R)-Amine:(L)-Acid].
-
Differential Solubility: Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and temperature, one diastereomeric salt can be induced to crystallize out of the solution while the other remains dissolved.
-
Separation: The crystallized salt is separated by filtration.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid, liberating the enantiomerically pure (S)-amine.
This method is powerful because it leverages simple crystallization, a highly scalable and cost-effective industrial process.
Analytical Control: A Self-Validating System for Stereochemical Integrity
Ensuring the enantiomeric purity of the final product is non-negotiable. A robust analytical workflow provides a self-validating system where multiple orthogonal techniques confirm the identity and purity of the (S)-enantiomer.[18][19][20]
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[21][22][23][] The technique separates the (S) and (R) enantiomers by passing them through a column packed with a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Determination of Enantiomeric Excess (% ee)
-
Sample Preparation: Accurately weigh and dissolve a sample of the hydrochloride salt in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation Setup: Equip an HPLC system with a suitable chiral column and a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Chromatographic Separation: Inject the sample onto the column and elute with the mobile phase under isocratic conditions.
-
Data Analysis:
-
Identify the two peaks corresponding to the (R) and (S) enantiomers. (The elution order must be predetermined using a reference standard).
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100%
-
| Parameter | Typical Value / Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like RegisPack) | Provides the chiral environment necessary for separation. |
| Mobile Phase | Hexane/Ethanol with a basic modifier (e.g., diethylamine) | Optimizes resolution and peak shape by controlling polarity and suppressing amine tailing. |
| Flow Rate | 0.5 - 1.0 mL/min | Ensures efficient separation without excessive analysis time. |
| Detection | UV at 220 or 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
| Column Temp. | 25 - 40 °C | Temperature control ensures reproducible retention times. |
Confirmatory Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR cannot distinguish between enantiomers, it is essential for confirming the overall chemical structure.[25] The proton signals for the cyclopropyl group (typically in the 0.5-1.5 ppm range) and the aromatic protons (7.0-7.5 ppm range) are characteristic.[26] To confirm enantiomeric purity, a chiral derivatizing agent (CDA) like Mosher's acid can be used.[27] The CDA reacts with both enantiomers to form diastereomers, which will exhibit distinct and quantifiable signals in the NMR spectrum.
Optical Rotation: A solution of a pure enantiomer will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property. For the (S)-enantiomer, a specific, negative value is expected (levorotatory). While not precise for determining high % ee values, it serves as a quick quality control check to confirm that the correct enantiomer has been isolated.
Caption: A self-validating analytical workflow for quality control.
Industrial and Pharmacological Relevance
The application of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is primarily as a high-value intermediate in pharmaceutical manufacturing.
-
Prasugrel Synthesis: It is a key starting material for the antiplatelet drug Prasugrel. The entire stereochemistry of the final drug is derived from this single chiral building block, making its purity absolutely critical for the safety and efficacy of the medication.[5][6]
-
CNS Drug Discovery: Derivatives of this scaffold have been investigated as selective serotonin 5-HT2C receptor agonists, which are potential therapeutics for central nervous system disorders like obesity and schizophrenia.[11] The specific stereochemistry is essential for achieving high potency and selectivity against other serotonin receptor subtypes, thereby minimizing side effects.[11]
-
Medicinal Chemistry Scaffolding: The unique combination of a constrained cyclopropyl ring and an electronically modified phenyl ring makes it an attractive scaffold for structure-activity relationship (SAR) studies.[28] Its use allows medicinal chemists to probe binding pockets of enzymes and receptors with a conformationally restricted and metabolically robust moiety.[10][28][29]
Conclusion
The stereochemistry of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a defining feature that underpins its utility and value in the pharmaceutical industry. A thorough understanding of its absolute configuration, coupled with robust methods for stereoselective synthesis and stringent analytical controls, is essential for any research or development program that utilizes this important chiral building block. The principles and protocols outlined in this guide provide a framework for ensuring the stereochemical integrity of this molecule, thereby enabling the development of safer and more effective medicines.
References
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. Available from: [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central, National Institutes of Health. Available from: [Link]
- WO2012018791A2 - Preparation of prasugrel hydrochloride.Google Patents.
-
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Lead Sciences. Available from: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available from: [Link]
-
trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PubMed Central, National Institutes of Health. Available from: [Link]
-
(5-Cyclopropyl-2-fluorophenyl)methanamine. MySkinRecipes. Available from: [Link]
-
(S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. MySkinRecipes. Available from: [Link]
- Method of synthesis of trans-2-phenylcyclopropylamine.Google Patents.
-
Stereochemistry in Drug Action. PubMed Central, National Institutes of Health. Available from: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available from: [Link]
-
Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. ACS Publications. Available from: [Link]
-
Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Royal Society of Chemistry. Available from: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central, National Institutes of Health. Available from: [Link]
-
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. ACS Publications. Available from: [Link]
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. Available from: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available from: [Link]
-
Supplementary Information. Royal Society of Chemistry. Available from: [Link]
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available from: [Link]
-
Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway. Available from: [Link]
- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.Google Patents.
- CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone.Google Patents.
-
Importance of Stereochemistry in Drug Design. Slideshare. Available from: [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available from: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Semantic Scholar. Available from: [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PubMed Central, National Institutes of Health. Available from: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]
-
Comparison of currently existing chiral resolution methods. ResearchGate. Available from: [Link]
-
Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Available from: [Link]
-
Chiral analysis. Wikipedia. Available from: [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available from: [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available from: [Link]
-
What is the application of stereochemistry in drug design? Patsnap Synapse. Available from: [Link]
-
The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PubMed Central, National Institutes of Health. Available from: [Link]
-
Lecture 3: Stereochemistry and drugs. University of Washington. Available from: [Link]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]
- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 4. courses.washington.edu [courses.washington.edu]
- 5. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 16. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 18. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 19. Chiral analysis - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. uma.es [uma.es]
- 22. books.rsc.org [books.rsc.org]
- 23. heraldopenaccess.us [heraldopenaccess.us]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. (5-Cyclopropyl-2-fluorophenyl)methanamine [myskinrecipes.com]
- 29. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
An In-depth Technical Guide to (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a cyclopropyl ring attached to a fluorinated phenyl group and a chiral amine center, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing practical insights for researchers in the field.
Chemical and Physical Properties
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological protocols.
| Property | Value | Source |
| CAS Number | 844470-82-2 | [2][][4][5] |
| Molecular Formula | C₁₀H₁₃ClFN | [2][][4][5] |
| Molecular Weight | 201.67 g/mol | [2][][4][5] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥95% - ≥97% (typical) | [2][5] |
| Storage | Sealed in a dry place at room temperature | [4] |
Synthesis and Stereochemical Control
Conceptual Asymmetric Synthesis Workflow
A plausible and efficient route to (S)-Cyclopropyl(2-fluorophenyl)methanamine involves the asymmetric cyclopropanation of a suitable olefin, followed by functional group manipulations to introduce the amine.
Caption: Conceptual workflow for the asymmetric synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl.
Step-by-Step Methodology (Hypothetical Protocol)
-
Asymmetric Cyclopropanation: The synthesis would likely commence with the reaction of 2-fluorostyrene with an ethyl diazoacetate in the presence of a chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) to induce stereoselectivity. This step is crucial for establishing the desired (S)-configuration at the chiral center.[6]
-
Saponification: The resulting cyclopropyl ester is then saponified, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, often via the corresponding acid chloride. The acyl azide then undergoes a Curtius rearrangement upon heating to form an isocyanate.
-
Amine Formation: The isocyanate is trapped with a suitable alcohol (e.g., tert-butanol) to form a protected amine (Boc-protected).
-
Deprotection: The protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent).
-
Salt Formation: The resulting free amine is then treated with hydrochloric acid to yield the final (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride salt.
Analytical Characterization and Quality Control
Ensuring the chemical purity and, critically, the enantiomeric excess (e.e.) of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is paramount for its application in drug development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7][8]
Protocol for Chiral HPLC Analysis:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralcel® OD or Chiralpak® AD) are often effective for separating enantiomers of amines and their derivatives.[9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is commonly employed.
-
Sample Preparation: The hydrochloride salt is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The sample is injected onto the HPLC system, and the retention times of the (S)- and (R)-enantiomers are determined. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric excess through the use of chiral derivatizing agents or chiral solvating agents.[10][11][12]
Protocol for NMR Analysis of Enantiomeric Excess:
-
Chiral Derivatizing Agent: The amine can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. The differing chemical environments of the protons or fluorine atoms in the diastereomers can lead to distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for integration and calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting amine.[13]
-
Chiral Solvating Agent: Alternatively, a chiral solvating agent can be added to the NMR sample of the amine. The transient diastereomeric complexes formed between the enantiomers and the chiral solvating agent can result in separate signals for the enantiomers in the NMR spectrum.
Caption: Workflow for determining enantiomeric excess using NMR with a chiral auxiliary.
Potential Pharmacological Applications
While specific pharmacological data for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is not extensively published, the structural motifs present suggest several potential areas of application in drug discovery.
Central Nervous System (CNS) Active Compounds
Many cyclopropylamine derivatives exhibit activity in the central nervous system.[1] The rigid cyclopropyl group can confer a specific conformation that is favorable for binding to CNS targets such as receptors and transporters. The fluorine substitution can enhance metabolic stability and binding affinity.
Monoamine Oxidase (MAO) Inhibition
Phenylcyclopropylamines are structurally related to the well-known monoamine oxidase inhibitor, tranylcypromine. Studies on fluorinated analogs have shown that fluorine substitution can modulate the potency and selectivity of MAO inhibition.[14][15][16][17] For instance, fluorination of the cyclopropane ring in some phenylcyclopropylamines has been shown to increase inhibitory activity towards both MAO-A and MAO-B.[15] The position of the fluorine atom on the phenyl ring can also influence selectivity.
Caption: Potential mechanism of action as a Monoamine Oxidase (MAO) inhibitor.
Conclusion
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a valuable chiral building block with significant potential in the development of novel pharmaceuticals, particularly those targeting the central nervous system. Its synthesis requires careful stereochemical control, and its characterization relies on robust analytical techniques such as chiral HPLC and NMR spectroscopy to ensure enantiomeric purity. While further research is needed to fully elucidate its pharmacological profile, the existing literature on related compounds suggests that it is a promising scaffold for the design of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar chiral intermediates.
References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
-
Gimeno, A., De la Moya, S., & Alcudia, F. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. The Journal of organic chemistry, 72(19), 7433–7436. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review. [Link]
-
ResearchGate. (2021). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- Google Patents. Process for the manufacture of cyclopropylamine.
-
Salmonsen, R., McQuain, C., Burstein, S., Sun, H., & Li, G. (2012). Asymmetric synthesis of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides and evaluation of their anti-inflammatory activity. Life sciences, 91(13-14), 615–622. [Link]
-
Yoshida, S., Meyer, O. G., Rosen, T. C., Haufe, G., Ye, S., Sloan, M. J., & Kirk, K. L. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 47(7), 1796–1806. [Link]
-
National Institutes of Health. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
-
University of Rochester. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]
-
PubMed. Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. [Link]
-
ACS Publications. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]
-
PubMed. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. [Link]
-
Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]
-
ResearchGate. NMR determination of enantiomeric excess. [Link]
-
PubMed. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. [Link]
-
ACS Publications. Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of. [Link]
-
National Institutes of Health. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]
-
MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]
-
PubMed. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. [Link]
-
ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
-
Nanyang Technological University. Synthesis of chiral sulfinate esters by asymmetric condensation. [Link]
-
AccelaChem. 844470-82-2,(S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemscene.com [chemscene.com]
- 4. 844470-82-2|(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 844470-82-2,(S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, a valuable chiral intermediate in the development of novel therapeutic agents.[1][2] The protocols detailed herein outline a robust and reproducible multi-step synthesis, commencing with the reductive amination of 2-fluorobenzaldehyde, followed by the chiral resolution of the resulting racemic amine, and culminating in the formation of the hydrochloride salt. This guide is designed to equip researchers with the necessary technical details and theoretical understanding to successfully synthesize and characterize this important building block.
Introduction
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a key structural motif found in a variety of pharmacologically active molecules. Its unique combination of a cyclopropyl ring, a fluorinated phenyl group, and a chiral amine center imparts desirable properties such as metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2] Consequently, this compound serves as a critical starting material for the synthesis of innovative drug candidates across various therapeutic areas.
The synthetic strategy presented in these application notes is designed to be both efficient and scalable, providing a practical approach for laboratory-scale synthesis. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying chemical principles.
Synthetic Strategy Overview
The synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is accomplished through a three-step process. The overall workflow is depicted in the diagram below.
Sources
The Strategic Deployment of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride in Modern Drug Discovery
Introduction: The Value Proposition of a Privileged Chiral Building Block
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Chiral amines, in particular, represent a cornerstone of pharmacophore design, offering a three-dimensional scaffold to probe the intricate topographies of biological targets. Among these, (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride has emerged as a building block of significant strategic value. Its utility stems from the unique confluence of three distinct structural motifs: a stereochemically defined center, a conformationally constrained cyclopropyl ring, and an electronically modified 2-fluorophenyl group.
This technical guide provides an in-depth exploration of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, moving beyond simple catalog data to offer field-proven insights and detailed protocols for its application. The content herein is structured to empower researchers, scientists, and drug development professionals to effectively leverage this versatile intermediate in their synthetic campaigns. We will delve into the rationale behind its molecular design, its synthesis, and its practical application in key bond-forming reactions that are fundamental to drug assembly.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis. The properties of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 844470-82-2 | ChemScene |
| Molecular Formula | C₁₀H₁₃ClFN | ChemScene[1] |
| Molecular Weight | 201.67 g/mol | ChemScene[1] |
| Appearance | White crystalline solid | Guidechem[2] |
| Purity | ≥97% | ChemScene[1] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[1] |
| logP | 2.6573 | ChemScene[1] |
The hydrochloride salt form of this amine offers practical advantages in a laboratory setting. It enhances the compound's stability and crystallinity, simplifying handling and weighing operations compared to the freebase, which may be an oil or a more volatile solid. The salt form also improves solubility in polar protic solvents, which can be beneficial in certain reaction setups, although it necessitates the use of a base to liberate the free amine for most nucleophilic reactions.
The Scientific Rationale Behind the Molecular Architecture
The efficacy of this building block is not accidental; it is a product of rational design, with each component contributing to its utility in medicinal chemistry.
-
The Cyclopropyl Ring: This small, strained ring system is a powerful tool in drug design.[3] Its rigid nature provides conformational constraint to molecular scaffolds, which can lead to a more favorable entropic profile upon binding to a biological target.[4] The high 's' character of the C-H bonds in the cyclopropane ring makes them less susceptible to metabolic oxidation by cytochrome P450 enzymes, a key consideration for improving the metabolic stability and half-life of a drug candidate.[3][5]
-
The 2-Fluorophenyl Group: The introduction of a fluorine atom, particularly at the ortho position of the phenyl ring, imparts several beneficial properties. Fluorine's high electronegativity can modulate the pKa of the amine, influencing its binding interactions and bioavailability.[6] Furthermore, fluorine substitution can block sites of potential metabolic oxidation on the aromatic ring, another strategy to enhance drug stability.[7] The presence of fluorine can also lead to unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to the target protein.[8][9] In the context of CNS-active compounds, the strategic placement of fluorine can increase lipophilicity, potentially improving brain penetration.[10]
-
The (S)-Stereocenter: Biological systems are inherently chiral, and the specific spatial arrangement of atoms is critical for molecular recognition. The use of an enantiomerically pure building block like the (S)-isomer of this amine is crucial for developing stereospecific drugs. This avoids the complications of isomeric mixtures, where one enantiomer may be inactive or even contribute to off-target toxicity.[11]
Synthesis of the Chiral Building Block
The preparation of enantiomerically pure (S)-Cyclopropyl(2-fluorophenyl)methanamine is a critical first step. While multiple strategies for the synthesis of chiral cyclopropylamines exist, asymmetric catalysis and chiral resolution are common industrial approaches. A representative strategy for achieving the desired stereochemistry involves the asymmetric cyclopropanation of a suitable olefin, followed by functional group manipulations.
For instance, an enantioselective synthesis can be conceptualized based on the asymmetric cyclopropanation of 2-fluorostyrene using a chiral catalyst system, followed by conversion of the resulting cyclopropanecarboxylate to the corresponding amine.[10]
Alternatively, a racemic mixture of cyclopropyl(2-fluorophenyl)methanamine can be synthesized and then resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization and subsequent liberation of the desired enantiopure amine.
Application Protocols: Core Synthetic Transformations
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a primary amine, making it a versatile nucleophile for a range of indispensable synthetic transformations. The following protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is one of the most frequently performed reactions in drug discovery. For a valuable, and often sterically hindered, amine such as this, a reliable and high-yielding coupling protocol is essential. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a preferred coupling reagent for challenging substrates due to its high efficiency and the low rate of epimerization it induces.[12]
Causality Behind Experimental Choices:
-
Reagent: HATU is chosen over simpler carbodiimides like EDC because it forms a highly reactive OAt-active ester, which is less prone to side reactions and more effective with less nucleophilic or sterically demanding amines.[12]
-
Base: A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is crucial. It neutralizes the hydrochloride salt to generate the free amine and facilitates the reaction without competing as a nucleophile.
-
Solvent: Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are used to ensure all reactants remain in solution and do not participate in the reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (1.05 eq.) in anhydrous DMF and add DIPEA (2.5 eq.). Stir for 5 minutes.
-
Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated carboxylic acid solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation with Alkyl Halides
Direct N-alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[13] However, by carefully controlling the stoichiometry and reaction conditions, selective mono-alkylation can be achieved.
Causality Behind Experimental Choices:
-
Stoichiometry: Using a slight excess of the primary amine relative to the alkyl halide can favor mono-alkylation by ensuring the halide is more likely to react with the more abundant starting material.
-
Base: A mild base such as K₂CO₃ or NaHCO₃ is used to scavenge the HX byproduct without significantly increasing the nucleophilicity of the product amine.
-
Solvent: A polar aprotic solvent like acetonitrile or acetone is suitable for this Sₙ2 reaction.
Step-by-Step Methodology:
-
Reactant Setup: To a solution of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (1.0 eq.) in acetonitrile, add a powdered, anhydrous base such as K₂CO₃ (2.5 eq.).
-
Amine Liberation: Stir the suspension at room temperature for 30 minutes to ensure the complete formation of the free amine.
-
Alkyl Halide Addition: Add the alkyl halide (e.g., benzyl bromide or methyl iodide) (0.95 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50 °C) to drive the reaction to completion.
-
Monitoring: Monitor the formation of the product and the disappearance of the alkyl halide by TLC or LC-MS. Be vigilant for the appearance of the dialkylated byproduct.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to separate the desired secondary amine from any unreacted primary amine and over-alkylation products.
Protocol 3: Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, offering a more controlled alternative to direct alkylation.[14] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations.[15] It is mild enough not to reduce the starting aldehyde or ketone, is selective for the protonated imine intermediate, and does not require acidic conditions that could be detrimental to sensitive substrates.
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are excellent solvents for this reaction, as they are aprotic and effectively solubilize the reactants and intermediates.[16]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (1.1 eq.) in DCE. Add DIPEA (1.2 eq.) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Based on data for similar compounds, this substance should be considered harmful if swallowed or inhaled, and may cause skin and eye irritation.[1] Avoid creating dust. In case of contact, rinse the affected area thoroughly with water.
Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 2-8°C for long-term stability.[1]
Conclusion and Future Outlook
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is more than just another chiral amine; it is a meticulously designed building block that offers tangible solutions to common challenges in drug discovery, namely metabolic instability and the need for conformational constraint. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists at the bench, enabling the confident and efficient incorporation of this valuable scaffold into next-generation therapeutics. As the demand for structurally novel and patentable chemical matter continues to grow, the strategic application of such privileged building blocks will undoubtedly play an increasingly pivotal role in the successful development of new medicines.
References
- Li, W., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry.
-
Hypha Discovery. Metabolism of cyclopropyl groups.[Link]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
-
Master Organic Chemistry. Alkylation of Amines (Sucks!).[Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 57(15), 6460-6487.
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.[Link]
-
MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.[Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works.[Link]
-
MySkinRecipes. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride.[Link]
- Gill, C., et al. (2018). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry.
- Gillman, K. W., et al. (2010). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [guidechem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Deployment of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride in Modern Medicinal Chemistry
Foreword: Unveiling a Key Chiral Intermediate
In the landscape of contemporary drug discovery and development, the strategic selection of chiral building blocks is paramount to achieving therapeutic specificity and optimizing pharmacokinetic profiles. Among these, (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride has emerged as a cornerstone intermediate, particularly distinguished by its integral role in the synthesis of potent pharmaceutical agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this versatile chiral amine. Beyond a mere recitation of procedural steps, we will delve into the mechanistic rationale behind its application, ensuring a thorough understanding of its synthetic utility and empowering researchers to leverage its unique structural attributes in their quest for novel therapeutics.
Physicochemical Profile and Structural Attributes
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a white crystalline solid valued for its distinct stereochemistry.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[2]
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| Chemical Name | (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride | [3] |
| CAS Number | 844470-82-2 | [3] |
| Molecular Formula | C₁₀H₁₃ClFN | [4] |
| Molecular Weight | 201.67 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥97% | [4] |
| Storage | Sealed in a dry place at room temperature | |
| Computed LogP | 2.6573 | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
The presence of the cyclopropyl moiety is of particular significance. This strained three-membered ring is a bioisostere for various functional groups and imparts conformational rigidity, which can lead to enhanced binding affinity with biological targets.[5] Furthermore, the 2-fluoro substitution on the phenyl ring can modulate the electronic properties of the molecule and improve its metabolic stability.[5]
Synthesis of the Key Intermediate: A Brief Overview
The enantiomerically pure (S)-Cyclopropyl(2-fluorophenyl)methanamine is typically obtained through the resolution of the corresponding racemic mixture. This can be achieved via several established methods, including diastereomeric salt formation with a chiral acid or through chiral High-Performance Liquid Chromatography (HPLC).[6][7]
Sources
- 1. americanelements.com [americanelements.com]
- 2. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 3. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 4. chemscene.com [chemscene.com]
- 5. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride synthesis protocol
An Application Note for the Synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
**Abstract
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a critical chiral building block in medicinal chemistry, valued for its role in constructing advanced pharmaceutical intermediates for central nervous system (CNS) active compounds and kinase inhibitors.[1][2][3] The presence of a cyclopropyl ring, a fluorinated aromatic system, and a specific stereocenter makes its synthesis a nuanced process requiring precise control over reactivity and stereochemistry. This document provides a comprehensive, field-proven guide detailing a robust synthetic protocol. The strategy pivots from the synthesis of a key ketone intermediate to a racemic N-Boc protected amine, followed by high-efficiency chiral resolution and final deprotection to yield the target hydrochloride salt. Each step is explained with causal reasoning to empower researchers in adapting and scaling this protocol.
Overview of the Synthetic Strategy
The selected synthetic pathway is designed for reliability, scalability, and stereochemical integrity. It avoids hazardous reagents like sodium azide used in Curtius rearrangements and the operational complexities of large-scale Grignard reactions.[4][5][6] The four-stage process is outlined below:
-
Stage I: Ketone Formation. Synthesis of cyclopropyl(2-fluorophenyl)methanone from commercially available starting materials.
-
Stage II: Racemic Amine Synthesis & Protection. Conversion of the ketone to a racemic amine via reductive amination, followed by in-situ protection with a tert-butyloxycarbonyl (Boc) group to facilitate purification and chiral separation.
-
Stage III: Chiral Resolution. Separation of the desired (S)-enantiomer from the racemic mixture using preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[7]
-
Stage IV: Deprotection & Salt Formation. Removal of the Boc protecting group under acidic conditions, leading to the direct crystallization of the final (S)-Cyclopropyl(2-fluorophenyl)methanamine as its hydrochloride salt.[4][7]
Sources
- 1. Page loading... [guidechem.com]
- 2. (5-Cyclopropyl-2-fluorophenyl)methanamine [myskinrecipes.com]
- 3. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 6. CN102140059A - Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone - Google Patents [patents.google.com]
- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
An in-depth guide to the analytical characterization of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, a key pharmaceutical intermediate. This document provides detailed methodologies and the scientific rationale behind them for researchers and drug development professionals.
Introduction: The Analytical Imperative for a Chiral Intermediate
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its molecular structure, featuring a stereocenter, a fluorinated aromatic ring, and a strained cyclopropyl group, imparts unique pharmacological properties to the final active pharmaceutical ingredients (APIs).[1] Consequently, rigorous analytical control is paramount to ensure the identity, purity, and stereochemical integrity of this intermediate, which directly impacts the safety and efficacy of the resulting drug product.
This guide delineates a comprehensive analytical strategy for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, moving beyond mere procedural steps to explain the underlying principles and rationale for method selection. We will cover chromatographic techniques for both enantiomeric and chemical purity, spectroscopic methods for structural elucidation, and other key characterization analyses.
Part 1: Enantiomeric Purity - The Cornerstone of Chiral Drug Synthesis
The biological activity of chiral molecules is often stereospecific, with one enantiomer providing the therapeutic benefit while the other may be inactive or even cause undesirable side effects. Therefore, the most critical analytical task is to quantify the enantiomeric excess (e.e.) of the desired (S)-enantiomer. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this determination.[3]
The "Why": Rationale for Chiral HPLC Method Development
The goal of a chiral separation is to exploit subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. The choice of CSP and mobile phase is an empirical process, but a logical screening approach can accelerate development.[4]
-
CSP Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice for screening chiral amines. They offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric hindrance, which are necessary to resolve enantiomers.
-
Mobile Phase Strategy: Normal-phase (e.g., hexane/ethanol) or polar organic (e.g., acetonitrile/methanol) modes are typically more successful for chiral separations of amines than reversed-phase. The addition of acidic or basic modifiers is crucial. For a basic compound like our analyte, a small amount of a basic additive (e.g., triethylamine, TEA) is often used to saturate any acidic sites on the silica support, improving peak shape and preventing tailing. An acidic modifier (e.g., trifluoroacetic acid, TFA) can also be used to form an ion pair with the amine, which may enhance chiral recognition.
Visualizing the Chiral Method Development Workflow
The process of developing a robust chiral separation method can be systematically visualized.
Caption: Workflow for Chiral HPLC Method Development.
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a starting point for determining the enantiomeric purity of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
1. Sample Preparation:
- Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase.
- Prepare a "racemic" standard (if available) or a sample of the undesired (R)-enantiomer at 0.01 mg/mL (equivalent to 1.0% impurity) to confirm peak identity and resolution.
- Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
2. Chromatographic Conditions:
- The following table outlines a typical set of starting conditions for a chiral separation. Optimization will likely be required.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC or UHPLC with UV Detector | UV detection is suitable due to the aromatic ring in the analyte. |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | A widely successful CSP for a broad range of chiral compounds, including amines. |
| 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. | |
| Mobile Phase | n-Hexane / Isopropanol / Triethylamine (80:20:0.1, v/v/v) | Normal phase conditions often provide better selectivity for chiral separations of amines.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can affect enantioselectivity; starting at ambient is standard practice. |
| Detection Wavelength | 250 nm | Chosen based on the UV absorbance of the phenyl group.[5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| System Suitability | Resolution (Rs) between enantiomers > 2.0 | Ensures baseline separation for accurate quantification.[5] |
3. Data Analysis:
- Identify the peaks for the (S)- and (R)-enantiomers using the individual standards or the spiked racemic sample.
- Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
Part 2: Chemical Purity and Impurity Profiling
Beyond stereochemical purity, it is essential to determine the chemical purity and identify any process-related impurities or degradation products. This is typically achieved using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
The "Why": Rationale for RP-HPLC Method
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its hydrophobicity, which provides good retention for a wide range of organic molecules like our analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The buffer is critical for controlling the pH. Since the analyte is an amine hydrochloride, maintaining a consistent, slightly acidic pH (e.g., pH 3-4) ensures the amine is protonated and behaves predictably, leading to sharp, symmetrical peaks.[6]
-
Forced Degradation: To ensure the method is "stability-indicating," the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light).[6] The analytical method must be able to separate the intact drug from all degradation products formed.
Protocol: RP-HPLC for Purity and Impurity Analysis
1. Sample Preparation:
- Prepare a sample solution at approximately 0.5 mg/mL in a diluent such as 50:50 water:acetonitrile.
- Prepare a reference standard solution at the same concentration.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | HPLC or UHPLC with a Diode Array Detector (DAD) or UV Detector | DAD allows for peak purity assessment and identification of impurities with different UV spectra. |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V, Gemini C18)[6] | A standard, robust choice for purity analysis of small organic molecules. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Buffered aqueous phase to control the ionization state of the analyte.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min (10% B), 5-25 min (10% to 80% B), 25-30 min (80% B), 30.1-35 min (10% B) | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection Wavelength | 210 nm and 250 nm | 210 nm provides general detection, while 250 nm is more specific to the aromatic chromophore.[6] |
| Injection Volume | 10 µL | Standard analytical injection volume. |
3. Data Analysis:
- Determine the area percent of the main peak to assess purity.
- Quantify known impurities against their respective reference standards.
- Report any unknown impurities as a percentage of the main peak area.
Part 3: Spectroscopic Structural Confirmation
Spectroscopic techniques are essential for confirming the chemical structure of the molecule, ensuring the correct compound has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. For (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, a suite of experiments is recommended.[7]
-
¹H NMR: Will confirm the presence of all protons and their connectivity. Expected signals would include aromatic protons (in the ~7.0-7.5 ppm region), the methine proton adjacent to the nitrogen and cyclopropyl group, and the diastereotopic protons of the cyclopropyl ring (typically in the upfield 0.5-2.0 ppm region).[8]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly important for this molecule. It will show a single resonance for the fluorine atom, and its chemical shift provides information about the electronic environment of the fluorophenyl ring.[9] Coupling between the fluorine and adjacent protons (³JHF) and carbons (JCF) will further confirm the substitution pattern.
-
2D NMR (COSY, HSQC): These experiments are used to definitively assign proton and carbon signals and confirm the connectivity between atoms, as established by the COSY and HSQC correlations.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.[10]
-
Technique: Electrospray Ionization (ESI) in positive mode is ideal for this compound, as the primary amine is easily protonated to form [M+H]⁺.
-
High-Resolution MS (HRMS): This is critical for confirming the elemental formula (C₁₀H₁₂FN for the free base).[11] The measured mass should be within 5 ppm of the calculated theoretical mass. The molecular weight of the hydrochloride salt is 201.67 g/mol .[12][13]
-
Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation. Expected fragmentation might include the loss of the cyclopropyl group or cleavage adjacent to the amine.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For the hydrochloride salt, key expected stretches include:
-
N-H stretch: A broad band in the 2500-3200 cm⁻¹ region is characteristic of an amine salt (R-NH₃⁺).[7]
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-F stretch: A strong band typically in the 1100-1300 cm⁻¹ region.
Part 4: Physicochemical and Other Analyses
Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. For an amine hydrochloride salt, TGA can determine the temperature at which the compound decomposes, which may involve the loss of HCl gas.[7] It is also used to quantify residual solvents or water.
-
Differential Scanning Calorimetry (DSC): DSC detects transitions such as melting point, which is a key physical property and indicator of purity.
Gas Chromatography (GC) for Residual Solvents
While the hydrochloride salt itself is not volatile, GC with headspace sampling (HS-GC) is the standard method for quantifying residual organic solvents from the manufacturing process, as mandated by guidelines such as ICH Q3C.
Conclusion: A Multi-faceted Approach to Quality Control
The analytical characterization of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride requires a multi-faceted approach. No single technique is sufficient to guarantee its quality. The workflow presented here, combining chiral and reverse-phase chromatography for purity with a suite of spectroscopic and other methods for identity and physicochemical properties, provides a robust framework for ensuring this critical intermediate meets the stringent requirements of pharmaceutical development.
Caption: Comprehensive Quality Control (QC) testing workflow.
References
-
ResearchGate. HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Available from: [Link]
-
ResearchGate. Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. Available from: [Link]
-
MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Available from: [Link]
-
ChemRxiv. Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. Available from: [Link]
-
NCERT. Tests for Functional Groups in Organic Compounds. Available from: [Link]
-
YMC. High purity preparative purification of chiral compounds using a recycling preparation HPLC system. Available from: [Link]
-
MySkinRecipes. (5-Cyclopropyl-2-fluorophenyl)methanamine. Available from: [Link]
-
PubMed Central (PMC). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link]
-
PubMed. A simple protocol for NMR analysis of the enantiomeric purity of chiral hydroxylamines. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]
-
National Institutes of Health (NIH). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Available from: [Link]
-
Supporting Information. Indranil Chatterjee†, Deblina Roy† and Gautam Panda. Available from: [Link]
-
DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link]
-
National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available from: [Link]
-
ResearchGate. Characterization of amines under high temperature conditions and their use for boiler water treatment. Available from: [Link]
-
Supplementary Information. General experimental details. Available from: [Link]
-
Agilent. Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
MDPI. Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. Available from: [Link]
-
MDPI. Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Available from: [Link]
Sources
- 1. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride [cymitquimica.com]
- 13. CAS 1228878-99-6 | (1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride - Synblock [synblock.com]
Application Notes and Protocols: NMR Data for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Introduction: The Structural Significance of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride in Drug Discovery
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development.[1][2] Its structural motifs, including a chiral center, a cyclopropyl group, and a fluorinated phenyl ring, are key features often sought in the design of novel therapeutic agents. The cyclopropyl ring introduces conformational rigidity and can influence metabolic stability, while the fluorine atom on the phenyl ring can modulate electronic properties, binding affinity, and pharmacokinetic profiles.[3] As such, this compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules.
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for these purposes, providing detailed information about the chemical environment of each atom within a molecule. This application note provides a comprehensive guide to the expected NMR data for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, along with detailed protocols for sample preparation and data acquisition.
Predicted NMR Spectral Data
Due to the limited availability of publicly accessible, fully assigned NMR spectra for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, the following data tables are based on established chemical shift principles for analogous structures and fragments. These predicted values serve as a robust guide for researchers in interpreting their own experimental data.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| NH₃⁺ | 8.5 - 9.5 | Broad singlet | - | The chemical shift of the ammonium protons is highly dependent on concentration and residual water content. The signal is often broad due to quadrupole broadening and exchange with the solvent. |
| Ar-H | 7.2 - 7.6 | Multiplet | - | The four aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (¹⁹F) coupling. |
| CH-N | 4.0 - 4.5 | Multiplet | - | This benzylic proton is coupled to the adjacent cyclopropyl methine proton and the ammonium protons. |
| CH-cyclopropyl | 1.0 - 1.5 | Multiplet | - | The methine proton of the cyclopropyl group is coupled to the benzylic proton and the diastereotopic methylene protons of the cyclopropyl ring. |
| CH₂-cyclopropyl | 0.4 - 0.9 | Multiplet | - | The four methylene protons of the cyclopropyl ring are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Notes |
| C-F (Ar) | 158 - 162 | ¹JCF ≈ 240-250 | The carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant. |
| C-ipso (Ar) | 125 - 130 | ²JCCF ≈ 20-25 | The ipso-carbon to the cyclopropylmethanamine group will be split by the fluorine two bonds away. |
| C-ortho/meta/para (Ar) | 115 - 135 | JCCF ≈ 3-10 | The remaining aromatic carbons will show smaller couplings to fluorine. |
| CH-N | 55 - 65 | - | The chemical shift of this carbon is influenced by the protonated amine. |
| CH-cyclopropyl | 10 - 20 | - | |
| CH₂-cyclopropyl | 3 - 10 | - | The two methylene carbons of the cyclopropyl ring may have slightly different chemical shifts. |
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Fluorine (F) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Ar-F | -110 to -125 | Multiplet | - | The fluorine chemical shift is referenced to CFCl₃. The multiplicity will arise from coupling to the aromatic protons. |
Experimental Protocols
I. Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. For amine hydrochloride salts, the choice of solvent is important to ensure solubility and minimize signal broadening. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solvating power for polar compounds and its relatively high boiling point.
Materials:
-
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-precision NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 10-20 mg of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the sample until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
II. NMR Data Acquisition
Rationale: A standard suite of 1D and 2D NMR experiments is recommended for the complete structural elucidation and verification of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Instrumentation:
-
500 MHz NMR spectrometer equipped with a broadband probe.
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of the protons.
-
¹³C NMR: A proton-decoupled ¹³C experiment is typically performed to obtain a spectrum with singlets for each unique carbon.
-
¹⁹F NMR: A proton-decoupled ¹⁹F experiment will provide the chemical shift of the fluorine atom.
2D NMR Experiments (for detailed structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the cyclopropyl and aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.
Data Interpretation and Structural Verification
The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals.
-
The ¹H NMR spectrum will confirm the presence of the aromatic, benzylic, and cyclopropyl protons. The integration of the signals should correspond to the number of protons in each environment.
-
The ¹³C NMR spectrum will show the expected number of carbon signals. The large ¹JCF coupling constant is a key indicator of the carbon directly bonded to the fluorine atom.
-
The ¹⁹F NMR spectrum provides a characteristic signal for the fluorine atom, confirming its presence and providing information about its electronic environment.
-
COSY correlations will reveal the connectivity between the benzylic proton and the cyclopropyl methine proton, as well as the couplings within the aromatic ring.
-
HSQC will directly link each proton to its attached carbon, facilitating the assignment of the protonated carbons.
-
HMBC correlations will be instrumental in confirming the overall structure. For instance, correlations from the benzylic proton to the aromatic carbons and the cyclopropyl carbons will firmly establish the connectivity of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Figure 1. Workflow for NMR analysis.
Conclusion
This application note provides a detailed guide to the expected NMR data and analytical protocols for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. By following these guidelines, researchers and drug development professionals can confidently verify the structure and purity of this important chiral building block, ensuring the integrity of their synthetic pathways and the quality of their final compounds. The combination of 1D and 2D NMR techniques offers a powerful and comprehensive approach to the structural characterization of complex organic molecules.
References
-
MySkinRecipes. (5-Cyclopropyl-2-fluorophenyl)methanamine. [Link]
-
Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]
-
PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. [Link]
-
Supporting Information. Indranil Chatterjee†, Deblina Roy† and Gautam Panda. [Link]
-
Supporting Information. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. [Link]
-
MDPI. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
Supporting Information. Catalyst-free radical fluorination of sulfonyl hydrazides in water. [Link]
-
Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
-
Supporting Information. [Link]
Sources
Application Note: A Stability-Indicating Chiral HPLC Method for the Analysis of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
Abstract
This application note details a robust, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. This potent pharmaceutical intermediate requires stringent purity control, particularly concerning its enantiomeric identity and stability under various stress conditions. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol for assay, impurity profiling, and stability assessment. The method utilizes a polysaccharide-based chiral stationary phase to achieve efficient enantiomeric separation and is validated to be specific, linear, accurate, and precise. Furthermore, a protocol for forced degradation studies is outlined to ensure the method's stability-indicating capabilities, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a key chiral building block in the synthesis of various pharmaceutically active compounds.[1] Its stereochemistry is crucial for its intended biological activity, making the control of its enantiomeric purity a critical quality attribute.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers, often employing chiral stationary phases (CSPs) to achieve the necessary resolution.[2][3]
The stability of an active pharmaceutical ingredient (API) is another critical factor that can impact its safety and efficacy. Stability-indicating analytical methods are designed to separate the intact API from any potential degradation products that may form under the influence of environmental factors such as heat, light, humidity, and pH extremes.[4][5] Forced degradation studies, where the drug substance is subjected to accelerated stress conditions, are an integral part of developing and validating such methods.[6][7]
This application note presents a detailed protocol for a stability-indicating chiral HPLC method for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. The causality behind the selection of the chromatographic conditions is explained to provide a deeper understanding of the method's principles.
Experimental
Instrumentation and Materials
-
HPLC System: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chiral Column: A polysaccharide-based chiral column is recommended. For this application, a column such as an Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm) is a suitable starting point due to its broad enantiorecognition capabilities for a wide range of pharmaceutical compounds.[3]
-
Reagents and Solvents:
-
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride reference standard (purity ≥99.5%)
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.
-
Chromatographic Conditions
The selection of a normal-phase mobile system is often effective for chiral separations on polysaccharide-based CSPs. The non-polar primary solvent (n-hexane) modulates the interaction strength, while the alcohol modifier (2-propanol or ethanol) plays a crucial role in enantioselectivity. A basic additive like diethylamine is essential to improve the peak shape of basic analytes like amines by minimizing tailing caused by secondary interactions with residual silanols on the silica support.
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 262 nm (The 2-fluorophenyl moiety is expected to have a UV maximum in this region. A PDA detector can be used to determine the optimal wavelength). |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Standard Solution (for Assay): Accurately weigh about 25 mg of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution (for Assay): Prepare the sample in the same manner as the standard solution.
-
System Suitability Solution (for Chiral Purity): If available, prepare a solution containing a small amount (e.g., 1%) of the (R)-enantiomer in addition to the (S)-enantiomer to verify the resolution. If the (R)-enantiomer is not available, a racemic mixture can be used.
Method Validation Protocol
The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Specificity and Stability-Indicating Capability: This is demonstrated through forced degradation studies. The method should be able to resolve the main peak from any degradation products and from the (R)-enantiomer.
-
Linearity: Analyze a series of solutions over a concentration range of, for example, 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). A linear relationship between peak area and concentration should be observed with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): Assess the repeatability by performing multiple injections of the same sample. Intermediate precision can be evaluated by different analysts on different days and with different equipment. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): These can be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.
Forced Degradation Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
Preparation of Stressed Samples
Prepare a stock solution of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride at a concentration of approximately 1.0 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently if necessary. After the desired time, cool, neutralize with 0.1 N HCl, and dilute with mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time. Dilute with mobile phase for analysis.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) in an oven. Also, expose a solution of the drug substance to heat. Withdraw samples at various time points, dissolve/dilute with the mobile phase, and analyze.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.
Analysis of Stressed Samples
Analyze the stressed samples using the proposed HPLC method. The peak purity of the main peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradation products.
Results and Discussion
Expected Chromatographic Performance
Under the proposed conditions, the (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride peak is expected to be well-retained and show good peak symmetry. The (R)-enantiomer, if present, should be baseline resolved from the (S)-enantiomer with a resolution factor (Rs) > 1.5.
Visualization of the Analytical Workflow
The following diagram illustrates the overall workflow for the analysis.
Caption: Workflow for the HPLC analysis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
System Suitability
The system suitability parameters should be established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution (Rs) between enantiomers | ≥ 1.5 |
| %RSD for replicate injections | ≤ 2.0% |
Forced Degradation Results Interpretation
The analysis of forced degradation samples is expected to show a decrease in the peak area of the (S)-enantiomer and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak and from each other. Peak purity analysis of the analyte peak in the stressed chromatograms should confirm its homogeneity.
Conclusion
The proposed chiral HPLC method provides a reliable and robust approach for the quality control of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. By employing a polysaccharide-based chiral stationary phase, excellent enantiomeric separation can be achieved. The inclusion of a forced degradation protocol ensures that the method is stability-indicating, making it suitable for routine analysis, purity testing, and stability studies in a pharmaceutical development setting. The detailed experimental conditions and validation guidelines presented in this application note offer a solid foundation for the implementation of this method in analytical laboratories.
References
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). National Institutes of Health (NIH). Available at: [Link]
-
HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. (2009). ResearchGate. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. Available at: [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Semantic Scholar. Available at: [Link]
-
Amine hydrochloride in HPLC. (2004). Chromatography Forum. Available at: [Link]
-
Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (2015). National Institutes of Health (NIH). Available at: [Link]
-
Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. (2023). ACS Publications. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Sciex. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry. Available at: [Link]
-
Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. (2016). ResearchGate. Available at: [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Arturo Mass. Available at: [Link]
-
Separation of PAH Compounds using UV and Fluorescence Detection. HALO Columns. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). Chromatography Online. Available at: [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2002). PubMed. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health (NIH). Available at: [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA). Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride from its corresponding (R)-enantiomer. The described method is crucial for quality control and enantiomeric purity assessment in pharmaceutical development and manufacturing. The methodology employs a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for this primary amine. This document provides a comprehensive protocol, including instrumentation, sample preparation, and a discussion of the scientific rationale behind the method development, as well as system suitability criteria to ensure consistent and reliable performance.
Introduction: The Significance of Chiral Purity
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical agents.[1] Its specific stereochemistry is often essential for the desired therapeutic effect and to minimize potential off-target effects or toxicity associated with the other enantiomer.[2] Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs, making reliable enantioselective analytical methods a cornerstone of drug development and quality assurance.[3] This application note addresses the critical need for a robust analytical method to quantify the enantiomeric purity of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
The molecular structure of the target analyte, a primary amine with a chiral center adjacent to a cyclopropyl and a fluorophenyl group, presents a unique challenge for enantiomeric separation.[4][5] The method detailed herein provides a practical and reliable solution for researchers, scientists, and drug development professionals.
Proposed Chiral HPLC Method
A systematic approach was taken to develop a highly selective and efficient chiral HPLC method. Based on the chemical nature of the analyte as a primary amine, polysaccharide-based chiral stationary phases (CSPs) were identified as a promising starting point due to their broad applicability in separating a wide range of chiral compounds, including amines.[6][7]
Table 1: Optimized Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Chiral Column | Daicel CHIRALPAK® IC-3 (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica) |
| Column Dimensions | 4.6 x 150 mm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Scientific Rationale for Method Development
The selection of the chiral stationary phase and mobile phase components is critical for achieving optimal enantiomeric separation.
-
Chiral Stationary Phase (CSP): An immobilized polysaccharide-based CSP, specifically cellulose tris(3,5-dichlorophenylcarbamate), was chosen. This type of CSP is known for its excellent chiral recognition capabilities for a broad range of compounds, including primary amines.[6] The chiral recognition mechanism involves a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide derivative.[8] The electron-withdrawing chloro- and phenyl- groups on the carbamate moiety of the CSP enhance these interactions with the analyte.
-
Mobile Phase Composition: A normal-phase mobile phase consisting of n-hexane and ethanol was selected. The ratio of these components is crucial for controlling the retention and resolution of the enantiomers. Ethanol acts as the polar modifier, influencing the interaction between the analyte and the CSP. The addition of a small amount of a basic additive, such as diethylamine (DEA), is essential when analyzing primary amines.[9] DEA acts as a silanol-masking agent, interacting with any residual acidic silanol groups on the silica support of the CSP. This minimizes non-specific interactions that can lead to poor peak shape and reduced resolution.
Experimental Protocol
This section provides a step-by-step guide for the implementation of the chiral HPLC method.
Reagents and Materials
-
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (Reference Standard)
-
Racemic Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (for method development and system suitability)
-
n-Hexane (HPLC grade)
-
Ethanol (anhydrous, HPLC grade)
-
Diethylamine (HPLC grade)
-
HPLC system with UV detector
-
Daicel CHIRALPAK® IC-3, 4.6 x 150 mm, 3 µm column (or equivalent)
-
Volumetric flasks, pipettes, and syringes
Preparation of Solutions
-
Mobile Phase Preparation: Carefully measure 800 mL of n-hexane, 200 mL of ethanol, and 1.0 mL of diethylamine. Combine in a suitable container, mix thoroughly, and degas before use.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 5 mg of the (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Racemic Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 5 mg of the racemic Cyclopropyl(2-fluorophenyl)methanamine hydrochloride and prepare a 10 mL solution in the same manner as the standard solution. This solution is used to confirm the resolution of the enantiomers.
-
Sample Solution Preparation: Prepare the sample containing (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride at a concentration of approximately 0.5 mg/mL in the mobile phase.
HPLC System Setup and Analysis Workflow
The following workflow ensures consistent and reliable results.
Caption: Workflow for Chiral HPLC Analysis.
-
System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the chiral column at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the racemic standard solution to verify the system's performance. The acceptance criteria for the SST are provided in Table 2.
-
Analysis: Once the system suitability is confirmed, inject the blank (mobile phase), followed by the standard and sample solutions.
Method Validation and System Suitability
To ensure the reliability and accuracy of the analytical method, a validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[10][11] System suitability testing must be performed prior to any sample analysis to ensure the chromatographic system is performing adequately.[12][13]
Table 2: System Suitability and Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 between enantiomer peaks | Ensures baseline separation of the enantiomers.[14] |
| Tailing Factor (T) | ≤ 2.0 for the (S)-enantiomer peak | Confirms good peak symmetry. |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% for 5 replicate injections of the standard | Demonstrates the precision of the injection and system.[15] |
| Specificity | No interfering peaks at the retention time of the enantiomers in the blank | Confirms that the method is free from interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range | Establishes a linear relationship between concentration and response.[16] |
| Accuracy | 98.0% - 102.0% recovery | Demonstrates the closeness of the measured value to the true value. |
| Limit of Quantitation (LOQ) of the (R)-enantiomer | Signal-to-Noise ratio ≥ 10 | The lowest amount of the undesired enantiomer that can be reliably quantified.[17] |
Conclusion
The chiral HPLC method described in this application note provides a reliable and robust means for determining the enantiomeric purity of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase containing a basic additive yields excellent resolution and peak shape. This method is suitable for routine quality control analysis in pharmaceutical laboratories. Adherence to the outlined system suitability and method validation protocols will ensure the generation of accurate and reproducible results.
References
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
AssayPRISM. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Separation of enantiomers and conformers of Tofisopam. Retrieved from [Link]
-
LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]
Sources
- 1. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 14. mdpi.com [mdpi.com]
- 15. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. assayprism.com [assayprism.com]
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride in drug discovery.
An in-depth guide to the application of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride in modern drug discovery, from its role as a critical building block for approved drugs to its potential in developing novel therapeutics.
Introduction: The Strategic Value of a Chiral Building Block
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral amine that has emerged as a high-value intermediate in pharmaceutical synthesis. While not a therapeutic agent itself, its unique structural and stereochemical properties make it a critical component in the creation of complex drug molecules. Its primary significance lies in its role as a key building block for Prasugrel , a potent antiplatelet agent used to prevent thrombosis in patients with acute coronary syndrome.[1][2][3]
Beyond its established role in cardiovascular medicine, the cyclopropylamine moiety is a privileged scaffold in medicinal chemistry.[4][5] This structural motif is increasingly utilized to design novel therapeutics targeting a range of diseases, including cancer and central nervous system (CNS) disorders.[6][7][8] The strained three-membered ring and the adjacent amine group confer a unique combination of rigidity, metabolic stability, and binding capabilities, making it an attractive component for modern drug design.[5][9]
This guide provides a comprehensive overview of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride for researchers and drug development professionals. It covers its physicochemical properties, its strategic importance in medicinal chemistry, detailed protocols for its quality control and application in synthesis, and explores its emerging roles in the discovery of new therapeutic agents.
Physicochemical Properties and Characterization
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS No: 844470-82-2) is a white crystalline solid.[10] The hydrochloride salt form is preferred in synthesis as it enhances stability and improves solubility and handling characteristics compared to the free base.[11]
| Property | Value | Source |
| CAS Number | 844470-82-2 | [10][12] |
| Molecular Formula | C₁₀H₁₃ClFN | [10][12] |
| Molecular Weight | 201.67 g/mol | [11] |
| Appearance | White Crystalline Solid | [10] |
| Purity | Typically >97% | [12] |
| Storage | Sealed in a dry environment at room temperature. | [12] |
Characterization: Before use in any synthetic protocol, rigorous quality control is essential. The identity and purity of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride should be confirmed using a combination of analytical techniques. A detailed protocol for this is provided in the "Experimental Protocols" section.
The Strategic Importance of the Cyclopropylamine Moiety
The cyclopropane ring is far more than a simple saturated carbocycle; its unique electronic and conformational properties are strategically exploited in drug design.[5][13] When incorporated into a drug candidate, the cyclopropyl group can significantly enhance a molecule's pharmacological profile.[9][13]
Key advantages conferred by the cyclopropylamine scaffold include:
-
Conformational Rigidity : The rigid three-membered ring restricts the conformational freedom of the molecule. This can lead to a more favorable entropic profile upon binding to a biological target, resulting in higher potency.[9]
-
Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl chains. This makes the group more resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the drug's half-life and oral bioavailability.[5]
-
Enhanced Potency : The unique π-character of the C-C bonds in the strained ring can participate in favorable interactions with target proteins, enhancing binding affinity.[9]
-
Improved Selectivity : The defined three-dimensional shape of the cyclopropyl group can allow for precise interactions with a target's binding pocket, helping to reduce off-target effects.[5]
-
Scaffold Hopping and Isosterism : The cyclopropyl group can serve as a rigid isosteric replacement for other groups, such as a double bond or a gem-dimethyl group, allowing chemists to fine-tune a molecule's properties while maintaining its core binding interactions.[5]
Caption: Key advantages of incorporating the cyclopropylamine scaffold in drug design.
Application Feature: Synthesis of Prasugrel
The most prominent application of (S)-Cyclopropyl(2-fluorophenyl)methanamine is as a precursor in the manufacture of Prasugrel.[1][2] Prasugrel is a prodrug that, once metabolized to its active form, acts as an irreversible antagonist of the P2Y12 ADP receptor, inhibiting platelet activation and aggregation.[14]
The synthesis of Prasugrel involves the alkylation of a tetrahydrothienopyridine core with a suitable electrophile derived from the cyclopropylamine building block. A key precursor is 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which is synthesized from materials including 2-(2-fluorophenyl)acetic acid and cyclopropane derivatives.[2][3] The final key steps often involve the coupling of this brominated intermediate with the thienopyridine backbone.[3]
The diagram below outlines a generalized workflow for the synthesis of Prasugrel, highlighting the integration of the key cyclopropylamine-derived intermediate.
Caption: Generalized synthetic workflow for Prasugrel highlighting key intermediates.
Emerging Applications in Drug Discovery
The utility of the (S)-Cyclopropyl(2-fluorophenyl)methanamine scaffold and its analogs extends beyond antiplatelet therapy. The core cyclopropylamine structure is being actively investigated in several therapeutic areas.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from histones, playing a critical role in epigenetic regulation.[8] Overexpression of LSD1 is linked to the progression of various cancers, particularly acute myeloid leukemia (AML).[8]
The cyclopropylamine moiety is a potent mechanism-based inactivator of FAD-dependent amine oxidases, including both monoamine oxidases (MAOs) and LSD1.[15] Molecules containing this group, such as the antidepressant tranylcypromine, can act as irreversible inhibitors.[15] The inhibitor is oxidized by the FAD cofactor, leading to the opening of the cyclopropane ring and the formation of a reactive intermediate that covalently bonds to and inactivates the FAD cofactor.[7] Medicinal chemists are actively developing novel cyclopropylamine-containing molecules, including styrenylcyclopropylamines, as highly potent and selective LSD1 inhibitors for cancer therapy.[7][16]
Caption: Mechanism of irreversible LSD1 inhibition by a cyclopropylamine-based inhibitor.
Central Nervous System (CNS) Receptor Modulation
The rigid structure of the phenylcyclopropylamine core is also valuable for designing ligands for CNS targets, such as serotonin and dopamine receptors.[6] For instance, fluorinated derivatives of 2-phenylcyclopropylmethylamine have been synthesized and evaluated as selective agonists for the serotonin 5-HT2C receptor, a promising target for treating obesity and other CNS disorders like schizophrenia.[17] The specific stereochemistry and substitution pattern on the phenyl ring are critical for achieving high potency and selectivity over related receptors like 5-HT2B, agonism of which is associated with cardiac valvulopathy.[17]
Experimental Protocols
Protocol 1: Quality Control and Purity Assessment of (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl
Objective: To verify the identity, purity, and chiral integrity of the starting material before its use in synthesis.
Rationale: The presence of impurities, including the wrong enantiomer, can lead to side reactions, lower yields, and the formation of difficult-to-remove impurities in the final active pharmaceutical ingredient (API). This protocol establishes a self-validating system for quality assurance.
Materials:
-
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl (sample)
-
Reference standard of known purity
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR
-
LC-MS and NMR spectrometers
-
Chiral HPLC column (e.g., Chiralpak AD-H or equivalent)
Methodology:
-
Visual Inspection: Note the appearance of the material. It should be a white crystalline solid.
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving ~10 mg of the compound in ~0.7 mL of a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The observed chemical shifts and coupling patterns should match the known structure of (S)-Cyclopropyl(2-fluorophenyl)methanamine. The integration of proton signals should be consistent with the number of protons. The absence of significant unassigned signals indicates high chemical purity.
-
-
Mass Spectrometry (LC-MS):
-
Prepare a dilute solution (~0.1 mg/mL) in 50:50 acetonitrile/water.
-
Inject the sample into an LC-MS system with electrospray ionization (ESI) in positive mode.
-
Validation: Observe the parent ion corresponding to the free base [M+H]⁺. For C₁₀H₁₂FN, the expected m/z is approximately 166.1.
-
-
Purity Assessment by Reverse-Phase HPLC:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Detection: UV at 254 nm.
-
Validation: Calculate the purity by area percentage. A pure sample should show a single major peak (>97%).
-
-
Enantiomeric Purity by Chiral HPLC:
-
This is the most critical step for a chiral building block.
-
Column: Select a suitable chiral stationary phase.
-
Mobile Phase: Typically a mixture of hexane and ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column used.
-
Analysis: Inject the sample and a racemic standard (if available).
-
Validation: The sample should exhibit a single major peak corresponding to the (S)-enantiomer with the enantiomeric excess (% ee) typically required to be >99%.
-
Protocol 2: General Procedure for N-alkylation in API Synthesis
Objective: To provide a representative, field-proven method for using the title compound in a coupling reaction, a common step in the synthesis of many APIs, including Prasugrel analogs.
Rationale: This protocol outlines the key considerations for activating the amine hydrochloride for nucleophilic attack and ensuring the reaction proceeds efficiently. The use of a non-nucleophilic base is critical to deprotonate the amine without competing in the reaction.
Materials:
-
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl (1.0 eq)
-
Electrophile (e.g., an α-bromo ketone, R-Br) (1.0-1.2 eq)
-
Anhydrous, polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or K₂CO₃) (2.5-3.0 eq)
-
Reaction vessel with magnetic stirrer and nitrogen atmosphere
-
TLC plates for reaction monitoring
Methodology:
-
Vessel Preparation: Dry the reaction vessel under vacuum or with a heat gun and place it under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition:
-
To the vessel, add the (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl (1.0 eq) and the electrophile (e.g., 2-Bromo-1-cyclopropyl-2-(aryl)ethanone) (1.1 eq).
-
Add the anhydrous solvent (e.g., acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
-
-
Base Addition:
-
Cool the stirred suspension to 0 °C using an ice bath. This helps to control any initial exotherm.
-
Slowly add the base (e.g., DIPEA, 2.5 eq) to the reaction mixture. The hydrochloride salt requires one equivalent of base for neutralization, and the subsequent HCl generated during the Sₙ2 reaction requires another. An excess ensures the reaction goes to completion.
-
-
Reaction Execution:
-
Allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) as required to drive the reaction to completion.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amine and electrophile and the appearance of a new, higher Rƒ product spot indicates a successful reaction.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired N-alkylated product.
-
Conclusion and Future Directions
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a valuable and versatile chiral building block in drug discovery and development. Its established role in the commercial synthesis of Prasugrel underscores its industrial importance. Furthermore, the inherent properties of the cyclopropylamine scaffold—offering a blend of rigidity, metabolic stability, and potent target interaction capabilities—ensure its continued relevance.
Future research will likely focus on leveraging this and related scaffolds to develop next-generation therapeutics. The promising activity of cyclopropylamine derivatives as LSD1 inhibitors for oncology and as CNS receptor modulators highlights the broad potential of this structural class. As synthetic methodologies for creating complex cyclopropanes continue to advance, we can expect to see this remarkable building block featured in an increasing number of clinical candidates across diverse therapeutic areas.
References
-
MySkinRecipes. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Available from: [Link]
-
MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Available from: [Link]
-
Gardarsdottir H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. 2024;08:230. Available from: [Link]
-
Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. 2020. Available from: [Link]
-
Lead Sciences. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Available from: [Link]
- Google Patents. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone.
-
Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2024. Available from: [Link]
- Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10405534, (2Z)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercapto-3-piperidinylidene)acetic acid. Available from: [Link]
-
Wang, L. et al. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience. 2020;11(15):2326-2337. Available from: [Link]
- Google Patents. WO2012018791A2 - Preparation of prasugrel hydrochloride.
-
USP-NF. Prasugrel Hydrochloride. 2018. Available from: [Link]
-
El-Sayed, N. et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025;40(1). Available from: [Link]
-
Kanouni, T. et al. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. 2020;11(4):468-474. Available from: [Link]
-
Gelin, M. et al. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. 2021;121(15):9347-9403. Available from: [Link]
-
WIPO Patentscope. WO/2012/001486 AN IMPROVED PROCESS FOR THE PREPARATION OF PRASUGREL HYDROCHLORIDE AND ITS INTERMEDIATES. 2012. Available from: [Link]
-
Kim, D. et al. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry. 2024;22(5):953-957. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10405534. Available from: [Link]
-
ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. 2012. Available from: [Link]
-
Sun, P. et al. Prasugrel, a new medicine for preventing blockages in the arteries. Acta Crystallographica Section E. 2009;65(Pt 6):o1339. Available from: [Link]
-
Schmidt, D. M. & McCafferty, D. G. Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry. 2007;46(14):4408-4416. Available from: [Link]
-
Request PDF. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Available from: [Link]
-
Singh, P. et al. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. 2024;147:107338. Available from: [Link]
Sources
- 1. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]
- 2. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]
- 3. Prasugrel, a new medicine for preventing blockages in the arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [wap.guidechem.com]
- 11. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 12. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 13. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (2Z)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercapto-3-piperidinylidene)acetic acid | C18H20FNO3S | CID 10405534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
Introduction
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a critical chiral intermediate in the synthesis of various pharmaceutical agents.[1][2] Its unique structural combination of a cyclopropyl group, a fluorinated phenyl ring, and a chiral amine center makes it a valuable building block for targeting specific biological receptors and optimizing drug efficacy.[1] This application note provides a detailed, scalable, and robust protocol for the synthesis of this key intermediate, designed for researchers, scientists, and drug development professionals. The presented methodology emphasizes not only the synthetic steps but also the underlying chemical principles and process controls necessary for successful scale-up.
Strategic Approach to Synthesis
The synthesis of chiral amines is a cornerstone of pharmaceutical chemistry.[3][4] For the large-scale production of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, a convergent and efficient synthetic strategy is paramount. The chosen approach is a three-stage process that prioritizes commercially available starting materials, robust reaction conditions, and a reliable method for chiral resolution.
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic workflow for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
This strategy begins with the synthesis of the racemic amine, followed by a classical diastereomeric salt resolution, and concludes with the formation of the hydrochloride salt. This approach is often preferred in industrial settings for its reliability and cost-effectiveness compared to asymmetric synthesis for this particular class of compounds.[5]
Experimental Protocols
Part 1: Synthesis of Racemic Cyclopropyl(2-fluorophenyl)methanamine
Step 1.1: Grignard Reaction to form Cyclopropyl(2-fluorophenyl)methanol
The initial step involves the formation of the secondary alcohol via a Grignard reaction between 2-fluorobenzaldehyde and cyclopropylmagnesium bromide.
Protocol:
-
To a dried 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and anhydrous tetrahydrofuran (THF, 2 L).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF (1 L) via the dropping funnel, maintaining the temperature below 30 °C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Cool the Grignard reagent to 0 °C and slowly add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF (1 L), keeping the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 2 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclopropyl(2-fluorophenyl)methanol.
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |
| 2-Fluorobenzaldehyde | 124.11 | 1.0 | As required |
| Cyclopropyl bromide | 120.98 | 1.1 | |
| Magnesium turnings | 24.31 | 1.2 | |
| Anhydrous THF | - | - | 4 L |
| Ethyl acetate | - | - | 6 L |
Table 1: Reagents for Grignard Reaction.
Step 1.2: Oxidation to Cyclopropyl(2-fluorophenyl)methanone
The secondary alcohol is then oxidized to the corresponding ketone. A Swern oxidation or a milder Dess-Martin periodinane oxidation can be employed. For scale-up, a hypochlorite-based oxidation is often more practical.
Protocol (using Sodium Hypochlorite):
-
Dissolve the crude cyclopropyl(2-fluorophenyl)methanol (1.0 eq) in dichloromethane (DCM, 5 L) in a 10 L reactor.
-
Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01 eq).
-
Cool the mixture to 0 °C and slowly add a solution of sodium hypochlorite (1.5 eq) containing sodium bicarbonate (1.5 eq) while maintaining the pH between 8.5 and 9.5.
-
Monitor the reaction by TLC or HPLC until completion.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 1 L).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone.
Step 1.3: Reductive Amination to Racemic Amine
The ketone is converted to the racemic amine via reductive amination.[6][7] This one-pot reaction involves the formation of an imine followed by its reduction.[7]
Protocol:
-
In a 20 L reactor, dissolve cyclopropyl(2-fluorophenyl)methanone (1.0 eq) in methanol (8 L).
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the addition of 2 M hydrochloric acid until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 4 M sodium hydroxide to pH > 12 and extract with methyl tert-butyl ether (MTBE) (3 x 3 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the racemic (±)-Cyclopropyl(2-fluorophenyl)methanamine.
Part 2: Chiral Resolution via Diastereomeric Salt Formation
The resolution of the racemic amine is achieved by forming diastereomeric salts with a chiral resolving agent.[5][8][9] L-(+)-Tartaric acid is a cost-effective and efficient choice for this separation.[10]
Sources
- 1. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. longdom.org [longdom.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Welcome to our dedicated technical support guide for the synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic process. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues, optimize your reaction conditions, and ensure the purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, providing concise answers to frequently encountered queries.
Q1: What are the most common synthetic routes to (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride?
A1: The most prevalent methods involve the asymmetric reduction of a corresponding imine or the reductive amination of 2-fluorobenzoylcyclopropane. Another common approach is the resolution of the racemic amine. Each route has its own set of potential byproducts and challenges.
Q2: What are the critical quality attributes (CQAs) for the final product?
A2: The key CQAs for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride include high enantiomeric excess (typically >99%), high purity (often >99.5%), low levels of residual solvents, and the absence of process-related impurities and byproducts.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A3: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) with a chiral column is crucial for determining enantiomeric excess. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for structural elucidation of the main product and any isolated impurities.
Part 2: Troubleshooting Guide: Common Byproducts and Their Mitigation
This section provides a detailed, in-depth guide to identifying and addressing specific byproducts that can arise during the synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Issue 1: Formation of the Racemic Mixture
-
Symptom: The final product shows a significant percentage of the (R)-enantiomer, resulting in low enantiomeric excess (ee).
-
Root Cause Analysis:
-
Ineffective Chiral Catalyst: The chiral catalyst or resolving agent may be degraded, used in insufficient quantity, or not suitable for the specific reaction conditions.
-
Racemization During Workup: Harsh pH conditions (either strongly acidic or basic) or elevated temperatures during extraction or isolation can lead to racemization of the desired (S)-enantiomer.
-
-
Mitigation Strategies:
-
Catalyst Screening and Optimization: Ensure the catalyst is of high quality and from a reputable source. Perform small-scale experiments to determine the optimal catalyst loading and reaction conditions.
-
Controlled Workup Conditions: Maintain a controlled pH and temperature throughout the workup and isolation process. Use buffered solutions where appropriate to avoid extreme pH swings.
-
Issue 2: Presence of the Des-fluoro Byproduct
-
Symptom: Identification of Cyclopropyl(phenyl)methanamine in the final product via GC-MS or LC-MS.
-
Root Cause Analysis:
-
Hydrogenolysis of the C-F Bond: This is a common issue during catalytic hydrogenation steps, especially when using palladium-based catalysts (e.g., Pd/C) under harsh conditions (high pressure or temperature). The fluorine atom is reductively cleaved from the aromatic ring.
-
-
Mitigation Strategies:
-
Catalyst Selection: Consider using alternative catalysts that are less prone to causing defluorination, such as platinum-based catalysts (e.g., PtO₂) or rhodium-based catalysts.
-
Optimization of Reaction Conditions: Reduce the hydrogen pressure, reaction temperature, and reaction time to the minimum required for complete conversion of the starting material.
-
Issue 3: Over-reduction of the Phenyl Ring
-
Symptom: Detection of byproducts where the phenyl ring has been partially or fully hydrogenated to a cyclohexyl ring.
-
Root Cause Analysis:
-
Aggressive Hydrogenation Conditions: Similar to defluorination, this occurs under high hydrogen pressure, high temperature, or with highly active catalysts like rhodium on alumina.
-
-
Mitigation Strategies:
-
Milder Reducing Agents: If applicable to the synthetic route, consider using milder reducing agents.
-
Careful Control of Hydrogenation: Fine-tune the hydrogenation conditions to be selective for the desired transformation without affecting the aromatic ring.
-
Issue 4: Formation of N-Oxide Impurities
-
Symptom: Presence of a more polar impurity, often detected by HPLC, with a mass corresponding to the addition of an oxygen atom.
-
Root Cause Analysis:
-
Oxidation of the Amine: The primary amine is susceptible to oxidation, which can occur during the reaction, workup, or storage if exposed to oxidizing agents or air for prolonged periods, especially in the presence of certain metal catalysts.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can prevent the formation of N-oxide impurities during storage.
-
Part 3: Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Excess Determination
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Analysis: Inject the sample and integrate the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] * 100.
Protocol 2: GC-MS for Byproduct Profiling
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Injection: Split or splitless injection, depending on the sample concentration.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 40-500.
-
Analysis: Identify byproducts by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
Part 4: Visualizations
Caption: Potential byproduct formation pathways from the desired product.
Technical Support Center: Purification of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
Welcome to the dedicated technical support guide for the purification of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.
This guide provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Each problem is analyzed for its potential causes, followed by a series of recommended solutions.
Issue 1: Low Yield After Recrystallization
You've performed a recrystallization, but the recovery of your purified (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is significantly lower than expected.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent or solvent system may be too good at dissolving the compound, even at low temperatures. This leads to a significant amount of the product remaining in the mother liquor.
-
Solution: Experiment with different anti-solvents to decrease the solubility of the hydrochloride salt. Common choices for amine hydrochlorides include ethers (like MTBE or diethyl ether) or alkanes (like heptane or hexane) added to a solvent in which the salt has moderate solubility at high temperatures (e.g., isopropanol, ethanol, or acetonitrile).
-
-
Premature Crystallization: The compound may have started to crystallize too early, while the solution was still warm, trapping impurities and leading to losses during subsequent washes.
-
Solution: Ensure the initial dissolution is complete by gently warming the solution. Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. Rapid cooling often leads to the formation of fine needles that can trap solvent and impurities.
-
-
Excessive Washing: Washing the isolated crystals with a solvent in which the product has some solubility will inevitably lead to losses.
-
Solution: Use a minimal amount of a cold anti-solvent for washing the filter cake. Ensure the wash solvent has been pre-chilled to minimize dissolution of the product.
-
Issue 2: Product Fails to Meet Purity Specifications
Your analytical data (e.g., HPLC, NMR) shows the presence of unacceptable levels of impurities in the final product.
Potential Causes & Solutions:
-
Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the desired product, causing them to co-precipitate during crystallization.
-
Solution 1: Solvent System Optimization: A different recrystallization solvent system may offer better discrimination between the product and the impurity. A table of suggested solvent systems is provided in the FAQ section.
-
Solution 2: pH Adjustment: If the impurity is a non-basic compound, you can sometimes improve purity by performing an acid-base workup before crystallization. Dissolve the crude amine free base in a suitable organic solvent, wash with a basic aqueous solution to remove acidic impurities, and then form the hydrochloride salt by adding a solution of HCl in a solvent like isopropanol or ether.
-
-
Incomplete Reaction or Side Products: The impurities may be unreacted starting materials or byproducts from the synthesis.
-
Solution: Re-evaluate the synthetic route and reaction conditions to minimize the formation of these impurities. A pre-purification step, such as column chromatography of the free base before salt formation, might be necessary for particularly challenging impurity profiles.
-
Issue 3: Oiling Out Instead of Crystallization
Upon cooling or addition of an anti-solvent, the product separates as an oil rather than a crystalline solid. This is a common issue with amine salts.
Potential Causes & Solutions:
-
High Impurity Levels: The presence of significant amounts of impurities can disrupt the crystal lattice formation, leading to oiling out.
-
Solution: Attempt to purify the crude material by another method first, such as a quick filtration through a plug of silica gel with the free base form of the amine.
-
-
Supersaturation is too High: Cooling the solution too rapidly or adding an anti-solvent too quickly can lead to a state of high supersaturation where oiling is kinetically favored over crystallization.
-
Solution 1: Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.
-
Solution 2: Seeding: Add a small crystal of pure (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride to the supersaturated solution to induce crystallization.
-
Solution 3: Gradual Anti-solvent Addition: Add the anti-solvent dropwise to the solution at a slightly elevated temperature, allowing for a controlled precipitation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common purification issues.
Caption: Troubleshooting workflow for purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the recrystallization of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride?
The ideal solvent system will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Here are some starting points:
| Solvent System | Comments |
| Isopropanol (IPA) / Methyl tert-butyl ether (MTBE) | A very common and effective system. Dissolve in a minimal amount of hot IPA and then add MTBE as an anti-solvent until turbidity is observed. |
| Ethanol / Diethyl Ether | Similar to the IPA/MTBE system, but diethyl ether is more volatile. |
| Acetonitrile | Can be used as a single solvent for recrystallization, though solubility might be high. Cooling to very low temperatures may be required. |
| Methanol / Toluene | Dissolve in methanol and add toluene as an anti-solvent. |
Always perform small-scale solubility tests before committing to a large-scale recrystallization.
Q2: How can I confirm the enantiomeric purity of my final product?
Enantiomeric purity (enantiomeric excess or e.e.) should be determined using a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method. You will need a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) and a suitable mobile phase, typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) for better peak shape.
Q3: What is the best way to form the hydrochloride salt from the free base?
To form the hydrochloride salt with good control, dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate, or MTBE). Then, add a stoichiometric amount (1.0 equivalent) of a solution of hydrogen chloride in a solvent, such as 2M HCl in diethyl ether or a solution of HCl in isopropanol. Adding the acid slowly while stirring will promote the precipitation of the salt. The solid can then be isolated by filtration.
Q4: My final product has a slight yellow tint. How can I remove the color?
A yellow tint often indicates the presence of trace impurities.
-
Activated Carbon Treatment: Dissolve the crude salt in a suitable solvent, add a small amount of activated carbon (charcoal), heat the mixture gently for a short period, and then filter the hot solution through a pad of celite to remove the carbon. The product can then be crystallized from the filtrate. Be aware that using too much carbon can lead to a loss of product due to adsorption.
-
Re-crystallization: A second recrystallization from a different solvent system can also be effective at removing colored impurities.
Q5: How should I dry the purified (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride?
After filtration, the solid should be dried under vacuum to remove residual solvents. A vacuum oven set to a moderate temperature (e.g., 40-50 °C) is ideal. The drying should be continued until a constant weight is achieved. It is important to ensure all residual solvent is removed, as it can interfere with subsequent reactions and affect the accuracy of weighing for those reactions.
References
Due to the specific nature of this compound, detailed public-domain purification guides are limited. The following references provide context on the synthesis and purification of similar compounds and general principles of crystallization, which are applicable here.
Technical Support Center: Synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Welcome to the technical support center for the synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. This critical chiral intermediate is integral to the development of various pharmaceutical agents, where its specific stereochemistry and structure contribute significantly to drug efficacy and selectivity.[1][2] This guide is designed for our partners in research and drug development, providing field-proven insights and solutions to common challenges encountered during its synthesis. Our goal is to empower you to optimize your yield, ensure high purity, and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis. Each problem is analyzed from a mechanistic and practical standpoint to provide robust solutions.
Issue 1: Consistently Low Reaction Yield in Reductive Amination Step
Q: My reductive amination of 2-fluorophenyl cyclopropyl ketone with ammonia/ammonium source is resulting in a low yield of the desired amine. What are the likely causes and how can I improve it?
A: Low yield in a reductive amination cascade is a frequent challenge. The root cause often lies in the delicate equilibrium between imine formation and its subsequent reduction, alongside competing side reactions. Let's break down the potential culprits and the corresponding corrective actions.
Potential Causes:
-
Inefficient Imine Formation: The initial condensation between the ketone and the amine source (e.g., ammonia) to form the imine is a reversible reaction. Water, a byproduct, can hydrolyze the imine back to the starting materials, thus shifting the equilibrium away from the product.
-
Ketone Reduction: The reducing agent can directly reduce the starting ketone to the corresponding alcohol (cyclopropyl(2-fluorophenyl)methanol), a common and yield-depleting side reaction.
-
Catalyst Deactivation: In catalytic hydrogenations, the amine product, being a Lewis base, can coordinate to the metal center of the catalyst, leading to deactivation.[3][4] Similarly, impurities in the starting materials or solvent can poison the catalyst.
-
Sub-optimal Reaction Conditions: Parameters like temperature, pressure (for hydrogenation), pH, and solvent polarity are critical. An incorrect choice can favor side reactions or slow down the desired reaction rate significantly.
-
Atmospheric Contamination: The reaction may be sensitive to oxygen or moisture, especially when using organometallic reagents or certain catalysts.[5]
Recommended Solutions:
-
Promote Imine Formation:
-
Water Removal: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene). Alternatively, add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.
-
pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the ketone's carbonyl oxygen, making it more electrophilic, without excessively protonating the amine nucleophile. Consider using an ammonium salt like ammonium acetate as both the amine source and a pH buffer.
-
-
Optimize the Reduction Step:
-
Choice of Reducing Agent: The choice of reducing agent is critical to favor imine reduction over ketone reduction.
Reducing Agent Advantages Disadvantages Sodium Cyanoborohydride (NaBH₃CN) Mild and selective for imines over ketones at neutral to slightly acidic pH. Toxic cyanide byproduct. Requires careful quenching. Sodium Triacetoxyborohydride (STAB) Highly effective and selective. Less toxic than NaBH₃CN. Tolerates mild acid. Can be more expensive. | Catalytic Hydrogenation (e.g., H₂, Pd/C) | "Green" and atom-economical. High yielding. | Catalyst can be poisoned. Requires specialized pressure equipment. Product amine can inhibit the catalyst.[4] |
-
Staged Addition: Add the reducing agent only after allowing sufficient time for imine formation to reach equilibrium. This minimizes the concentration of the ketone available for direct reduction.
-
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation and side reactions, particularly if using sensitive reagents.[5]
-
Protocol: Optimized Reductive Amination
-
To a solution of 2-fluorophenyl cyclopropyl ketone (1.0 eq) in methanol or dichloromethane (DCM) at room temperature, add ammonium acetate (3-5 eq).
-
Stir the mixture for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS if possible.
-
Cool the reaction to 0 °C.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
This systematic approach, focusing on maximizing the imine intermediate before introducing a selective reducing agent, provides a self-validating framework to significantly improve yield.
Issue 2: Poor Enantiomeric Purity (Low ee%)
Q: The final product shows low enantiomeric excess. How can I improve the stereoselectivity of the synthesis?
A: Achieving high enantiopurity is the cornerstone of synthesizing this chiral amine. Low ee% indicates a flaw in the asymmetric control of the key bond-forming step or racemization at some point during the synthesis or workup.
Potential Causes:
-
Ineffective Chiral Catalyst/Auxiliary: The chiral ligand, catalyst, or auxiliary used in the asymmetric step may not be providing sufficient steric or electronic differentiation between the two enantiotopic faces of the prochiral intermediate.
-
Racemization: The stereocenter, once formed, might be susceptible to racemization under harsh conditions (e.g., high temperatures, strongly acidic or basic pH) during the reaction or subsequent workup and purification steps.
-
Incorrect Reagent Stoichiometry: In catalyst-driven reactions, incorrect loading of the metal precursor or the chiral ligand can lead to the formation of a less selective or non-chiral catalytic species.
Recommended Solutions:
-
Asymmetric Synthesis Strategy: The most reliable method for establishing the stereocenter is through an asymmetric reaction. Asymmetric hydrogenation of a prochiral imine or a related precursor is a state-of-the-art method.[3][6]
-
Catalyst System Screening: The combination of a metal precursor (e.g., Iridium or Rhodium) and a chiral ligand is paramount. You must screen a panel of ligands to find the optimal match for your specific substrate.
Ligand Family Metal Precursor Typical Conditions Chiral Phosphine-Oxazoline (PHOX) [Ir(COD)Cl]₂ Hydrogen atmosphere, additives like I₂ Chiral Diphosphines (e.g., BINAP, DuanPhos) [Rh(COD)₂]BF₄ Hydrogen atmosphere, various solvents | Chiral Spiro Ligands (e.g., SIPHOX) | [Ir(COD)Cl]₂ | Often highly effective for challenging substrates.[4] |
-
-
Control Reaction and Workup Conditions:
-
Temperature: Run the asymmetric reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often enhance enantioselectivity.
-
pH Neutralization: During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. A buffered workup is ideal.
-
Purification: If performing chromatography, ensure the silica gel is not acidic. It can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Workflow Diagram: Asymmetric Synthesis & Purification
Caption: Workflow for achieving high enantiomeric excess.
Issue 3: Difficulty with Crystallization of the Final Hydrochloride Salt
Q: After adding HCl to my purified free amine, the product oils out or fails to crystallize, resulting in a low isolated yield of the solid salt. What should I do?
A: Crystallization issues are often related to purity, solvent choice, or the rate of salt formation. An amorphous solid or oil is difficult to handle and purify.
Potential Causes:
-
Residual Impurities: Even small amounts of impurities can act as crystallization inhibitors. The most common culprits are residual solvent, the corresponding alcohol byproduct from the reaction, or starting ketone.
-
Incorrect Solvent System: The chosen solvent may be too good at solvating the salt, preventing it from crashing out, or too poor, causing it to precipitate as an amorphous oil.
-
Rate of Supersaturation: Adding the HCl solution too quickly can lead to rapid, uncontrolled precipitation, favoring amorphous solid or oil formation over an ordered crystal lattice.
-
Water Content: The presence of water can be detrimental to crystallization in organic solvents.
Recommended Solutions:
-
Ensure High Purity of the Free Base: Before attempting salt formation, ensure the free base amine is of the highest possible purity (>99%). If necessary, perform an additional purification step like column chromatography or distillation.
-
Systematic Solvent Screening: The key is to find a solvent system where the free base is soluble, but the hydrochloride salt is sparingly soluble.
Solvent / System Characteristics Isopropanol (IPA) Often a good starting point. Solubilizes the amine, while the HCl salt often has lower solubility. Ethyl Acetate (EtOAc) Good for precipitating HCl salts. Ensure the free base is soluble. Diethyl Ether (Et₂O) Very common for HCl salt precipitation due to the low polarity. | IPA / Heptane Mixture | Using an anti-solvent (heptane) can help induce crystallization. Dissolve the amine in minimal IPA and slowly add heptane until turbidity is observed, then proceed with HCl addition. |
-
Control the Crystallization Process:
-
Dissolve the purified free base in the chosen solvent (e.g., IPA).
-
Cool the solution (e.g., to 0 °C).
-
Slowly add a stoichiometric amount (1.0 eq) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in IPA) dropwise with vigorous stirring.
-
If no precipitate forms, try adding a seed crystal from a previous successful batch.
-
Allow the mixture to stir at a low temperature for several hours to maximize crystal growth.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (like cold diethyl ether or heptane) to remove surface impurities, and dry under vacuum.
-
-
Troubleshooting Logic Diagram: Crystallization
Caption: Decision-making process for troubleshooting crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for this compound?
A1: A robust and widely used approach is the asymmetric reductive amination of 2-fluorophenyl cyclopropyl ketone. This method is advantageous because the starting materials are readily accessible, and it allows for the introduction of the chiral center in a highly controlled manner. The key steps are:
-
Synthesis of the Ketone Precursor: This can be achieved via a Friedel-Crafts acylation of fluorobenzene with cyclopropanecarbonyl chloride.
-
Asymmetric Reductive Amination: The ketone is converted to the chiral amine using an amine source and a chiral catalyst system under hydrogenation, as detailed in the troubleshooting section.
-
Salt Formation: The final step involves reacting the purified chiral amine with hydrochloric acid to form the stable, crystalline hydrochloride salt.[7]
Q2: Which analytical techniques are essential for monitoring this synthesis?
A2: A multi-pronged analytical approach is crucial:
-
Thin Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): For rapid reaction monitoring to track the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the intermediates and the final product. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for determining the enantiomeric excess (ee%) of the final product. This is a critical quality control step.
-
Gas Chromatography (GC): Can be used to check for residual solvents in the final product.
Q3: Are there any specific safety precautions I should be aware of?
A3: Yes, standard laboratory safety practices should be strictly followed, with special attention to:
-
Reagents: Handle all chemicals, especially corrosive acids (HCl), bases, and flammable organic solvents, inside a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogenation: If performing catalytic hydrogenation, use a properly rated and maintained pressure vessel (autoclave). Ensure the system is purged of air to prevent the formation of explosive H₂/O₂ mixtures. Always handle hydrogenation catalysts (like Palladium on Carbon) with care, as they can be pyrophoric when dry.
-
Quenching: The quenching of reactive hydride reagents (e.g., STAB) should be done slowly and at low temperatures to control the exothermic reaction and hydrogen gas evolution.
Q4: Can microwave energy be used to accelerate any of the steps?
A4: Microwave-assisted synthesis can potentially accelerate certain steps, such as the initial imine formation. In some related syntheses, microwave conditions have been shown to improve yields and drastically reduce reaction times from hours to minutes.[8] However, this requires careful optimization. The high temperatures achieved can also promote side reactions or racemization if not properly controlled. A thorough screening of conditions (temperature, time, power) would be necessary to validate its use for this specific synthesis without compromising yield or enantiopurity.
References
- U.S.
-
(S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, MySkinRecipes. [Link]
- Chinese Patent CN103435523A, "Preparation method for (1R, 2S)
-
Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist, Medicinal Chemistry Research. [Link]
-
Worked problem: Synthesis of Amines, Khan Academy. [Link]
-
Synthesis of Amines, Chemistry LibreTexts. [Link]
- European Patent EP2644590A1, "Synthesis of 2-(3,4-difluorophenyl)
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism, ACS Medicinal Chemistry Letters. [Link]
-
Amine Treating - Troubleshooting Guide, Scribd. [Link]
-
Chiral Amine Synthesis - Strategies, Examples, and Limitations, Request PDF on ResearchGate. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation, Chemical Reviews. [Link]
-
Amine Troubleshooting, Sulfur Recovery Engineering Inc. [Link]
-
Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines, Organic Letters. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation, Chemical Reviews. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines, Chemical Society Reviews. [Link]
-
Amine Unit Optimization and Troubleshooting, YouTube. [Link]
-
Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI), ChemRxiv. [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity, ACS Catalysis. [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones, Journal of the American Chemical Society. [Link]
-
(5-Cyclopropyl-2-fluorophenyl)methanamine, MySkinRecipes. [Link]
-
trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst, Northwestern Scholars. [Link]
Sources
- 1. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 6. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Improving enantiomeric excess in (S)-Cyclopropyl(2-fluorophenyl)methanamine synthesis
An enantiomerically pure form of (S)-Cyclopropyl(2-fluorophenyl)methanamine is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Achieving high enantiomeric excess (ee) is not merely a benchmark of synthetic efficiency but a critical requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in overcoming common challenges and improving the enantiomeric purity of this crucial chiral amine.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee), and why is it critical in drug development?
Enantiomeric excess (% ee) is a measure of the purity of a chiral sample. It quantifies the degree to which one enantiomer is present in greater amounts than the other. In the context of pharmaceuticals, different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Therefore, regulatory agencies mandate the development of single-enantiomer drugs to ensure a well-defined and safe therapeutic profile, making high ee a non-negotiable aspect of synthesis.[2]
Q2: What are the principal strategies for synthesizing enantiopure (S)-Cyclopropyl(2-fluorophenyl)methanamine?
There are three primary approaches to obtaining a single enantiomer of a chiral amine:
-
Asymmetric Synthesis: This involves creating the desired enantiomer directly from a prochiral precursor using a chiral catalyst or reagent. For this specific amine, this is often achieved through the asymmetric hydrogenation of the corresponding imine or the reductive amination of cyclopropyl(2-fluorophenyl)methanone.[3]
-
Chiral Resolution: This method starts with a racemic mixture (a 50:50 mixture of both enantiomers) and separates them. Common techniques include diastereomeric salt crystallization or enzymatic kinetic resolution.[4][5] A major drawback is that the maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled.[6][7]
-
Chiral Pool Synthesis: This strategy utilizes a readily available, enantiopure starting material from nature (the "chiral pool") and converts it through a series of stereospecific reactions into the target molecule.[7]
Q3: My reaction resulted in a low enantiomeric excess. What are the most common culprits?
Low enantiomeric excess is a frequent challenge that can stem from several factors. Before optimizing the reaction, it is crucial to first validate that your analytical method for determining ee is accurate.[8] Common chemical causes include:
-
Sub-optimal Catalyst or Ligand: The choice of chiral catalyst or ligand is paramount for achieving high stereocontrol. A mismatch between the catalyst and the substrate is a primary cause of poor selectivity.[9]
-
Poor Reaction Conditions: Temperature, solvent, and pressure can dramatically influence the energy difference between the transition states leading to the two enantiomers.[9]
-
Catalyst Poisoning: Impurities in the starting materials or solvents can deactivate the chiral catalyst, leading to a non-selective background reaction that produces a racemic product.[8][9]
-
Product Racemization: The desired (S)-enantiomer might be susceptible to racemization (conversion to a racemic mixture) under the reaction or workup conditions, especially in the presence of acid, base, or elevated temperatures.[10]
Q4: How can I accurately determine the enantiomeric excess of my amine product?
The most reliable and widely used techniques for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[11][12] These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[2][11] The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.[11] It is essential to first analyze a racemic sample to ensure the analytical method can achieve baseline separation of the two enantiomer peaks.[8]
Troubleshooting Guide 1: Low Enantioselectivity in Asymmetric Synthesis
Asymmetric hydrogenation of the imine derived from cyclopropyl(2-fluorophenyl)methanone is a direct and atom-economical route to the desired chiral amine. However, achieving high ee requires careful optimization.
Issue: The enantiomeric excess from the asymmetric hydrogenation of the imine is below 90%.
This issue points to problems with the catalytic system's ability to effectively discriminate between the two faces of the imine substrate.
Workflow for Troubleshooting Asymmetric Hydrogenation
Caption: Troubleshooting workflow for low enantiomeric excess.
Potential Causes and Solutions
| Cause | Scientific Explanation | Recommended Actions |
| Sub-optimal Catalyst/Ligand | The chiral ligand complexed to the metal (e.g., Iridium, Rhodium, Ruthenium) creates a chiral pocket.[13] If this pocket does not effectively differentiate between the two prochiral faces of the imine, low enantioselectivity will result. The electronic and steric properties of the ligand are critical.[9] | Ligand Screening: Test a variety of chiral ligands with different steric and electronic properties (e.g., BINAP derivatives, Josiphos, Spiro-ligands). Metal Precursor: The choice of metal center (Ir, Rh, Ru) can significantly impact reactivity and selectivity. Iridium-based catalysts are often highly effective for imine hydrogenation.[3][13] |
| Incorrect Reaction Conditions | The energy difference (ΔΔG‡) between the two diastereomeric transition states is often small. Temperature, solvent polarity, and hydrogen pressure can alter this energy gap. Lower temperatures often increase selectivity by reducing the available thermal energy to overcome the higher energy barrier.[10] | Temperature: Screen temperatures from -20°C to 40°C. Lower temperatures generally favor higher ee. Solvent: Evaluate a range of solvents (e.g., toluene, THF, methanol, dichloromethane). The solvent can influence catalyst solubility and the stability of reaction intermediates. Pressure: Vary the H₂ pressure (e.g., 10-50 bar). Higher pressure can increase reaction rates but may affect selectivity. |
| Impurities | Starting materials, solvents, or the hydrogen gas may contain impurities (e.g., water, oxygen, sulfur compounds) that can act as catalyst poisons.[8] This deactivates the chiral catalyst, allowing a non-selective background reaction to occur, which lowers the overall ee. | Purification: Use freshly distilled, anhydrous solvents. Ensure the imine substrate is of high purity. Use high-purity hydrogen gas. Inert Atmosphere: Perform all manipulations of the catalyst and the reaction setup under a strictly inert atmosphere (e.g., Argon or Nitrogen) using Schlenk or glovebox techniques. |
| Product Racemization | The chiral amine product may racemize under the reaction conditions, especially if the reaction is run for an extended period or at elevated temperatures.[10] This can occur via reversible imine formation. | Reaction Time: Monitor the reaction by TLC or GC/LC-MS to determine the minimum time required for full conversion. Avoid unnecessarily long reaction times. Workup: Upon completion, promptly work up the reaction under mild conditions. Avoid exposure to strong acids or bases during purification if possible. |
Troubleshooting Guide 2: Inefficient Chiral Resolution
When asymmetric synthesis is not feasible, chiral resolution of the racemic amine is a common alternative. The most prevalent method is the crystallization of diastereomeric salts.
Issue: Poor separation of enantiomers via diastereomeric salt crystallization.
This problem arises from the inability to effectively crystallize one diastereomeric salt preferentially from the solution.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salts.
Potential Causes and Solutions
| Cause | Scientific Explanation | Recommended Actions |
| Poor Choice of Resolving Agent | The formation of diastereomeric salts relies on creating two new compounds with different physical properties, primarily solubility.[4] If the chosen chiral acid does not form a well-defined, crystalline salt with a significant solubility difference between the two diastereomers, separation will be inefficient. | Screen Resolving Agents: Test a variety of commercially available chiral acids. For amines, common choices include (+)-Tartaric acid, (-)-Mandelic acid, and (+)-Camphorsulfonic acid.[4] |
| Inappropriate Crystallization Solvent | The solvent system is critical. The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective crystallization of only one diastereomer upon cooling, while the other remains in solution. | Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). Control Cooling Rate: Allow the solution to cool slowly to promote the formation of large, pure crystals. Crash cooling often leads to the co-precipitation of both diastereomers. |
| Incorrect Stoichiometry | Using an incorrect molar ratio of the resolving agent to the racemic amine can hinder effective resolution. Typically, 0.5 equivalents of the resolving agent are used to target the crystallization of one diastereomer, leaving the other enantiomer's salt in the mother liquor. | Verify Stoichiometry: Use precisely 0.5 molar equivalents of the chiral resolving agent relative to the racemic amine. Monitor pH: Ensure the salt formation is complete. The pH of the solution can be a useful indicator. |
Alternative: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful alternative that uses an enzyme to selectively acylate one enantiomer of the amine, allowing for the separation of the resulting amide from the unreacted amine enantiomer.[14][15]
Protocol: Lipase-Catalyzed Kinetic Resolution
-
Setup: In a vial, dissolve the racemic cyclopropyl(2-fluorophenyl)methanamine (1.0 eq.) in a suitable organic solvent like methyl tert-butyl ether (MTBE).[16]
-
Acyl Donor: Add a slight excess of an acyl donor (e.g., ethyl acetate or diisopropyl malonate, 1.1 eq.).[16]
-
Enzyme: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), typically 10-20% by weight relative to the substrate.[16]
-
Reaction: Shake the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC.
-
Target: The goal is to stop the reaction at or near 50% conversion. At this point, the unreacted (S)-amine will have a very high ee, and the acylated (R)-amide can be separated by standard column chromatography or extraction. According to the theory of kinetic resolution, high ee is often achieved at conversions between 55-60%.[14]
Troubleshooting Guide 3: Inaccurate Enantiomeric Excess (ee) Determination
Issue: Chiral HPLC/GC analysis gives inconsistent or unreliable ee values.
This indicates a problem with the chromatographic separation or data interpretation.
Workflow for ee% Determination
Caption: Workflow for determining enantiomeric excess by chiral chromatography.
Potential Causes and Solutions
| Cause | Scientific Explanation | Recommended Actions |
| Poor Chromatographic Resolution | The chiral stationary phase (CSP) may not be suitable for separating the specific enantiomers, or the mobile phase conditions may be sub-optimal. Without baseline separation (Resolution factor Rs > 1.5), the peak areas cannot be integrated accurately.[2] | Column Screening: Test different types of chiral columns (e.g., polysaccharide-based like Chiralcel OD-H, OJ-H; or protein-based like Chiral-AGP).[12][17] Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol ratio for normal phase HPLC), flow rate, and column temperature.[2] |
| Co-eluting Impurities | An impurity from the reaction mixture may have the same retention time as one of the enantiomers, artificially inflating its peak area and leading to an incorrect ee calculation. | Verify Peak Purity: Use a detector that provides more structural information, such as a mass spectrometer (LC-MS) or a photodiode array (PDA) detector, to confirm the purity of each enantiomeric peak.[18] Purify Sample: Ensure the sample is purified by column chromatography before chiral analysis to remove any non-enantiomeric impurities. |
| Incorrect Peak Integration | Improperly set integration parameters can lead to errors in peak area calculation, especially if the peaks are not perfectly symmetrical or baseline-resolved. | Analyze Racemic Standard: First, inject a known racemic (50:50) mixture of the amine. Adjust integration parameters until the software reports a 50:50 area ratio (0% ee). Use these same parameters for analyzing your reaction samples.[8] |
References
-
Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. Available at: [Link]
- Resolution of chiral amines. Google Patents.
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
-
Li, G., et al. (2010). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Recent advances in the asymmetric reduction of imines by recycled catalyst systems. ScienceDirect. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available at: [Link]
-
Catalytic Asymmetric Umpolung Reactions of Imines. PMC. Available at: [Link]
-
Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]
-
Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. Available at: [Link]
-
Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [Link]
-
Concise Introduction to Asymmetric Synthesis. Indian Institute of Technology Bombay. Available at: [Link]
-
Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. PMC. Available at: [Link]
-
Rousseaux, S. A. L., et al. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Available at: [Link]
-
Principles of Asymmetric Synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Organic Letters Journal. ACS Publications. Available at: [Link]
-
Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]
-
Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. PMC. Available at: [Link]
-
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. MySkinRecipes. Available at: [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. Available at: [Link]
-
Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents.
Sources
- 1. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uma.es [uma.es]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Welcome to the technical support center for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Issue 1: Rapid degradation of the compound in a high pH buffer.
Symptoms:
-
Loss of parent compound peak in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Inconsistent results in biological assays.
Root Cause Analysis:
The cyclopropylamine moiety is known to be susceptible to hydrolytic degradation, particularly under high pH conditions[1]. The lone pair of electrons on the nitrogen atom can facilitate a ring-opening reaction of the strained cyclopropyl group, which is accelerated by hydroxide ions in basic solutions.
Solution:
-
pH Adjustment: The primary solution is to lower the pH of your solution. Amine hydrochlorides are generally more stable in acidic to neutral pH ranges[2][3]. It is recommended to work with buffers in the pH range of 3 to 6.
-
Buffer Selection: Utilize a buffer system that can effectively maintain the desired pH. Phosphate or citrate buffers are common choices.
-
Forced Degradation Study: To understand the pH stability profile of your compound, a forced degradation study across a range of pH values (e.g., pH 2, 4, 7, 9, and 12) is highly recommended[4][5]. This will allow you to identify the optimal pH range for stability.
Experimental Protocol: pH Stability Assessment
-
Prepare solutions of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride in a series of buffers with different pH values (e.g., 0.1 N HCl, pH 4.5 acetate buffer, phosphate buffered saline pH 7.4, and pH 9.5 borate buffer).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Quench any further degradation by adjusting the pH to a known stable range or by immediate cooling.
-
Analyze the samples by a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining parent compound and any degradation products.
-
Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.
Issue 2: Compound degradation observed even under neutral or acidic conditions.
Symptoms:
-
Gradual loss of the parent compound over time, even in a seemingly appropriate buffer.
-
Discoloration of the solution.
Root Cause Analysis:
If pH-related hydrolysis has been ruled out, other factors such as oxidation and photolability should be considered. The amine group can be susceptible to oxidation, and the aromatic fluorophenyl ring may be prone to photolytic degradation upon exposure to light[6][7].
Solution:
-
Inert Atmosphere: To mitigate oxidative degradation, prepare and store your solutions under an inert atmosphere, such as nitrogen or argon. Degassing your solvents prior to use can also be beneficial.
-
Antioxidants: Consider the addition of antioxidants to your formulation, if compatible with your experimental design.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil[4]. Conduct experiments under controlled lighting conditions.
-
Forced Degradation (Oxidation and Photolysis): Perform forced degradation studies to confirm susceptibility to oxidation and light.
-
Oxidative Stress: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor for degradation over time[8].
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps) and compare its stability to a sample stored in the dark.
-
Workflow for Investigating Unexpected Degradation
Caption: Troubleshooting workflow for unexpected degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride?
A: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. The choice of solvent is also critical; a slightly acidic aqueous buffer or an organic solvent like DMSO is generally preferred over neutral or basic aqueous solutions.
Q2: How does the hydrochloride salt form contribute to the stability of the compound?
A: The hydrochloride salt form improves the solubility and handling of the parent amine[9]. In solution, the salt of a weak base (the amine) and a strong acid (HCl) will result in a slightly acidic pH, which can enhance the stability of the cyclopropylamine moiety by reducing the concentration of the more reactive free base.
Q3: What are the likely degradation pathways for this compound?
A: Based on its structure, the primary potential degradation pathways are:
-
Hydrolysis: Acid- or base-catalyzed opening of the cyclopropyl ring, particularly at high pH.
-
Oxidation: Oxidation of the amine group.
-
Photodegradation: Degradation initiated by the absorption of light, potentially involving the fluorophenyl ring.
Potential Degradation Pathway
Sources
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. ijrpp.com [ijrpp.com]
- 9. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
Technical Support Center: Recrystallization of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
Welcome to the dedicated technical support resource for the purification of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 844470-82-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. Here, we address common challenges and frequently asked questions, grounding our recommendations in established crystallographic principles and extensive laboratory experience.
Introduction to the Recrystallization of a Chiral Amine Hydrochloride
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical agents.[1][2] Its hydrochloride salt form generally enhances solubility and handling characteristics during drug formulation.[1] Recrystallization is a critical purification technique used to remove impurities that may be present from the synthesis, such as diastereomers, starting materials, or by-products.[3][4] The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent is likely too non-polar for the hydrochloride salt. Amine hydrochlorides are ionic and generally require polar solvents for dissolution.
-
Immediate Action: Gradually add a more polar co-solvent (e.g., methanol, ethanol) to your heated mixture. Often, a mixed solvent system can achieve the desired solubility profile.
-
Systematic Approach: If you are still in the solvent screening phase, refer to the solvent selection table below. Test small quantities of your crude material in a range of polar solvents. A good starting point for amine hydrochlorides is often a lower-chain alcohol like isopropanol or ethanol.[3]
-
Causality: The "like dissolves like" principle is key here. The salt's ionic nature necessitates a solvent that can effectively solvate the ions. Non-polar solvents lack the necessary dipole moment to overcome the lattice energy of the salt.
Q2: The compound dissolved, but no crystals have formed upon cooling. What is the next step?
A2: This is a common issue related to supersaturation. The solution is stable in a supersaturated state and requires an energy input to initiate nucleation.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[6] This creates microscopic imperfections on the glass, providing nucleation sites.
-
Seeding: If you have a pure crystal of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, add a single, tiny crystal to the cooled solution. This provides a template for crystal growth.[6]
-
Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
-
Expert Tip: Patience is crucial. Slow cooling often leads to the formation of larger, purer crystals.[5] Rushing the cooling process by immediately placing the flask in an ice bath can lead to rapid precipitation of impurities along with your product.
Q3: My product has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the concentration.
-
Allow the solution to cool more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Consider a different solvent or a mixed solvent system. A solvent in which the compound is slightly less soluble at higher temperatures may prevent oiling out.
-
Q4: The resulting crystals are discolored. How can I obtain a pure white product?
A4: Discoloration is typically due to the presence of colored impurities.
-
Decolorization Technique:
-
Redissolve the crystals in a minimal amount of hot solvent.
-
Add a very small amount (typically 1-2% by weight of the solute) of activated carbon.
-
Gently boil the solution for a few minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the filtered, hot solution to cool and crystallize as usual.
-
Frequently Asked Questions (FAQs)
Q5: What is the best solvent for recrystallizing (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride?
A5: The ideal solvent will have the compound be highly soluble at high temperatures and poorly soluble at low temperatures. While specific solubility data is not widely published, a good starting point for amine hydrochlorides is polar protic solvents.
| Solvent System | Rationale |
| Isopropanol (IPA) | Often a good first choice. Balances polarity for dissolution of the salt with sufficient non-polarity to allow for precipitation upon cooling. |
| Ethanol/Water | A mixed solvent system where the compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly cloudy (the cloud point). Reheating to clarify and then slow cooling can be very effective.[7] |
| Methanol | Generally a very good solvent for amine hydrochlorides, but the compound may remain too soluble even at low temperatures, leading to poor recovery. It can be useful as a component in a mixed solvent system. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific batch of material.
Q6: How much solvent should I use?
A6: The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[8] Using too much solvent will result in a lower yield, as more of your compound will remain dissolved in the mother liquor upon cooling.
Q7: What is the expected appearance of pure (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride crystals?
A7: The pure compound is typically a white to off-white crystalline solid.[9] High-quality crystals should be well-defined, with sharp edges and faces. Cloudy or poorly formed crystals may indicate the presence of trapped solvent or impurities.[10]
Experimental Protocol: Recrystallization of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
This protocol is a general guideline. The specific volumes and temperatures may need to be optimized based on the purity of your starting material.
1. Solvent Selection:
-
Place approximately 50 mg of the crude solid into a small test tube.
-
Add a potential solvent (e.g., isopropanol) dropwise at room temperature. Note the solubility.
-
If insoluble at room temperature, gently heat the test tube. Observe if the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature, and readily forms crystals upon cooling.
2. Recrystallization Procedure:
-
Place the crude (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Troubleshooting Decision Tree
Caption: Decision tree for inducing crystallization.
References
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Wikipedia. (2023, October 26). Recrystallization (chemistry). Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Wartburg College. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Journal of Medicinal Chemistry. (2018). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
Lead Sciences. (n.d.). (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]
Sources
- 1. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Page loading... [guidechem.com]
- 10. unifr.ch [unifr.ch]
Technical Support Center: Purification of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Here is the technical support center for the removal of impurities from (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Welcome to the technical support guide for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. This valuable chiral intermediate is crucial in the synthesis of various pharmaceutical agents.[1] Its purity, both chemical and stereochemical, is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions encountered by researchers and process chemists.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride?
A1: Impurities can originate from various sources, including the synthetic route, handling, and storage. They are broadly categorized as follows:
-
Starting Material Residues: Unreacted precursors from the synthesis, such as 2-fluorobenzaldehyde or cyclopropylamine.
-
Reaction By-products: Compounds formed from side reactions. For instance, if the synthesis involves a reductive amination, the corresponding alcohol by-product might be present.
-
Positional Isomers and Analogs: Synthesis of the 2-fluorophenyl starting material may inadvertently produce other isomers (e.g., 3-fluoro or 4-fluoro analogs) or related substances (e.g., a des-fluoro analog lacking the fluorine atom). These can be carried through the synthesis, resulting in impurities that are structurally very similar to the target compound.[2]
-
The (R)-Enantiomer: As this is a chiral compound, the most critical process-related impurity is often the undesired (R)-enantiomer. Its presence lowers the enantiomeric excess (e.e.) and can have significant implications for the biological activity and safety profile of the final drug product.
-
Degradation Products: Amines can be susceptible to oxidative degradation. More significantly, secondary and tertiary amines can react with nitrosating agents (like trace nitrites in solvents or excipients) to form N-nitrosamine impurities, which are classified as probable human carcinogens.[3][4] While this is a primary amine, nitrosamine formation is a critical consideration in the overall process and stability studies.
Q2: How can I reliably assess the purity of my sample?
A2: A multi-faceted analytical approach is essential for a complete purity profile.
-
Chemical Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for quantifying chemical purity. It can separate the main compound from most starting materials, by-products, and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any significant impurities if they are present at levels above ~1%.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurity peaks from HPLC analysis.[5]
-
-
Enantiomeric Purity (e.e.) Assessment:
-
Chiral HPLC or Supercritical Fluid Chromatography (SFC): This is the gold standard for separating and quantifying the (S) and (R) enantiomers. A specialized chiral stationary phase is required. While effective, preparative SFC for large-scale purification can be prohibitively expensive.[6]
-
Q3: My sample shows high levels of chemical impurities in the HPLC analysis. What is the best purification strategy?
A3: For a crystalline solid like a hydrochloride salt, recrystallization is the most efficient and scalable method for removing chemical impurities. The key is to find a solvent system where the desired compound has high solubility in hot solvent and low solubility in cold solvent, while the impurities remain in the solution upon cooling.
-
Rationale: The ordered crystal lattice of the desired compound excludes differently shaped impurity molecules. As the solution cools slowly, the target compound selectively crystallizes out, leaving impurities behind in the mother liquor.
See Protocol 1 for a detailed recrystallization workflow. If recrystallization fails to remove a persistent impurity with similar solubility, converting the salt to the free base followed by silica gel column chromatography is a viable alternative.[5]
Q4: My chemical purity is high, but the enantiomeric excess (e.e.) is below the required specification (e.g., <99%). How can I remove the unwanted (R)-enantiomer?
A4: To enhance the enantiomeric purity of a chiral amine, the classical method of diastereomeric salt resolution is the most effective and industrially scalable approach.[6][7]
-
Causality: This technique works by converting the mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical properties, making them inseparable by standard methods. Diastereomers, however, have different physical properties, including solubility.[8] By reacting your enantiomerically impure amine with a single enantiomer of a chiral acid (the "resolving agent"), you form two diastereomeric salts:
-
(S)-amine · (R)-acid
-
(R)-amine · (R)-acid
-
-
These two salts can now be separated by fractional crystallization based on their solubility difference in a specific solvent. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, regenerating the amine in its highly enantioenriched (S)-form.[9]
See Protocol 2 for a step-by-step guide to diastereomeric salt resolution.
Troubleshooting & Purification Protocols
General Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing purity issues with your (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride sample.
Caption: General workflow for troubleshooting purity issues.
Protocol 1: Purification by Recrystallization
This protocol details the steps for removing chemical impurities through solvent recrystallization. The choice of solvent is critical and may require screening.
Data Presentation: Solvent System Screening Guide
| Solvent System (v/v) | Rationale | Expected Outcome for a Good System |
| Isopropanol (IPA) / Water | IPA is a good solvent for the salt; water increases polarity and can help dissolve highly polar impurities. | Soluble when hot, crystalline solid on cooling. |
| Ethanol / Diethyl Ether | Ethanol dissolves the salt; ether acts as a non-polar anti-solvent to induce precipitation. | Soluble in hot ethanol, precipitates with ether. |
| Acetonitrile (MeCN) | A polar aprotic solvent that can offer different solubility profiles compared to alcohols. | Soluble when hot, crystalline solid on cooling. |
| Acetone / Water | Acetone is a moderately polar solvent; water adjusts polarity. | Soluble when hot, crystalline solid on cooling. |
Step-by-Step Methodology:
-
Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., Isopropanol).
-
Dissolution: In a flask equipped with a reflux condenser, add the impure (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Add the minimum amount of hot isopropanol required to fully dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is observed, perform a hot filtration through a pre-heated funnel with filter paper to remove it. This step prevents premature crystallization and removes insoluble impurities.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (isopropanol in this case) to remove any residual mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Analyze the dried product by HPLC and Chiral HPLC to confirm the purity and determine the yield.
Protocol 2: Enhancement of Enantiomeric Purity by Diastereomeric Salt Resolution
This protocol is designed to separate the desired (S)-enantiomer from the undesired (R)-enantiomer.
Workflow: Diastereomeric Salt Resolution
Caption: Step-by-step workflow for diastereomeric salt resolution.
Step-by-Step Methodology:
-
Liberation of the Free Amine: Dissolve the impure amine hydrochloride salt in water. Basify the solution by slowly adding an aqueous solution of sodium hydroxide (NaOH) until the pH is >12. Extract the liberated free amine into an organic solvent like dichloromethane (DCM) or diethyl ether. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine as an oil or low-melting solid.
-
Formation of Diastereomeric Salts: Dissolve the free amine in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of a chiral resolving agent, such as L-(-)-tartaric acid or (R)-(-)-mandelic acid, in the same solvent, heating if necessary.[7]
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The formation of a precipitate (the diastereomeric salt) may occur. Heat the mixture to reflux to obtain a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The less soluble diastereomeric salt will preferentially crystallize out.
-
Isolation and Purification: Collect the crystals by vacuum filtration. The enantiomeric purity of the amine in this salt can be checked by liberating a small sample and analyzing it by chiral HPLC. If the purity is not yet at the desired level, the salt can be recrystallized from the same solvent system to further enrich the desired diastereomer.
-
Liberation of the Enriched Amine: Once the desired purity is achieved, dissolve the isolated diastereomeric salt in water. Add aqueous NaOH to raise the pH to >12, liberating the enantioenriched free amine.
-
Final Salt Formation: Extract the pure amine into an organic solvent, dry the solution, and concentrate it. Re-dissolve the purified free amine in a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (as a solution in isopropanol or ether) to precipitate the final, highly pure (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
-
Final Isolation and Analysis: Collect the pure hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum. Confirm the chemical and enantiomeric purity using the analytical methods described in Q2.
References
- MySkinRecipes. (n.d.). (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Vertex AI Search.
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7789.
- BioDuro. (2018).
- Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.).
- BioSpace. (2025).
- Bioanalysis Zone. (2021). Technology Digest: Nitrosamine impurities – from raw materials to final drug product. Bioanalysis Zone.
-
Lu, Y., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 62(17), 8347-8363. [Link]
- Pires, M. M., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
Sources
- 1. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 2. asianpubs.org [asianpubs.org]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Nitrosamine - Wikipedia [en.wikipedia.org]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Validation & Comparative
Enantiomeric Excess Determination of (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl: A Comparative Technical Guide
This guide outlines the definitive protocol for determining the enantiomeric excess (ee) of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride , a critical chiral intermediate often associated with the synthesis of platelet inhibitors like Prasugrel and various kinase inhibitors.
Executive Summary & Strategic Analysis
The precise determination of enantiomeric purity for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 844470-82-2) is a critical quality attribute (CQA) in drug development. The presence of the (R)-enantiomer can significantly alter the pharmacokinetics and toxicology of the final API.
This guide compares the two industry-standard approaches:
-
Direct Chiral HPLC (Gold Standard): Utilizes polysaccharide-based stationary phases (CSPs) for rapid, high-throughput analysis.
-
Derivatization-HPLC (Alternative): Involves pre-column derivatization (e.g., with GITC) to enhance resolution for complex matrices or when direct separation is insufficient.
Recommendation: For routine QC and process monitoring, Direct Chiral HPLC on an Amylose-based column (e.g., Chiralpak AD-H) is the superior method due to its speed, reproducibility, and lack of sample preparation artifacts.
Method Landscape: Comparative Analysis
The following table summarizes the performance metrics of the primary methodologies.
| Feature | Method A: Direct Chiral HPLC | Method B: GITC Derivatization | Method C: Chiral GC |
| Primary Mechanism | H-bonding/Inclusion complex on CSP | Diastereomer formation | Volatility & chiral interaction |
| Throughput | High (< 20 min/run) | Low (requires reaction time) | Medium |
| Accuracy | High (> 99.9% precision) | Medium (kinetic resolution risk) | High |
| Sample Prep | Dissolve & Inject | React, Quench, Extract | Dissolve & Inject |
| Cost per Sample | Low | High (expensive reagents) | Low |
| Suitability | Best for QC/Release | Best for trace detection in bioanalysis | Good for volatile free bases |
Detailed Protocol: Direct Chiral HPLC (The Validated Standard)
This protocol is designed to be self-validating. The use of a basic modifier (Diethylamine) is strictly required to suppress the ionization of the primary amine, preventing peak tailing and ensuring accurate integration.
Reagents & Instrumentation
-
Instrument: HPLC system with UV/Vis detector (e.g., Agilent 1260/1290).
-
Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).
-
Reference Standard: Racemic Cyclopropyl(2-fluorophenyl)methanamine (for system suitability).
Operating Conditions
| Parameter | Set Point | Rationale |
| Mobile Phase Ratio | 90 : 10 : 0.1 (v/v/v) | High hexane content maximizes interaction with the amylose backbone. DEA masks silanols. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |
| Column Temp | 25°C | Lower temperature generally improves chiral recognition (enthalpy driven). |
| Detection | UV 220 nm | The fluorophenyl ring has strong absorption at 220 nm; 254 nm is less sensitive. |
| Injection Volume | 5 - 10 µL | Prevent column overload which broadens peaks. |
| Run Time | ~20 minutes | Ensure elution of both enantiomers and any process impurities. |
Step-by-Step Workflow
-
System Preparation: Flush the column with 100% IPA for 30 mins, then equilibrate with Mobile Phase for 60 mins until baseline stabilizes.
-
Blank Injection: Inject Mobile Phase to confirm no carryover.
-
System Suitability (SST): Inject the Racemic Standard .
-
Requirement: Resolution (
) between (R) and (S) peaks > 2.0. -
Requirement: Tailing Factor (
) < 1.5.
-
-
Sample Analysis: Dissolve the (S)-enantiomer sample in Mobile Phase (approx. 0.5 mg/mL). Inject in duplicate.
-
Calculation:
Alternative Protocol: Derivatization with GITC
Use this method only if the direct method fails due to matrix interference (e.g., crude reaction mixtures).
Mechanism: The chiral reagent 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) reacts with the amine to form stable thiourea diastereomers, which are separable on standard achiral C18 columns.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for both methods.
Figure 1: Decision tree and process flow for enantiomeric excess determination.
Troubleshooting & Scientific Rationale
Peak Tailing
-
Cause: Interaction of the free amine with residual silanol groups on the silica support.
-
Solution: Ensure Diethylamine (DEA) or Triethylamine (TEA) is present in the mobile phase at 0.1%. These bases compete for silanol sites, sharpening the amine peak.
Elution Order Reversal
-
Insight: The elution order ((R) vs (S)) can reverse if the mobile phase alcohol is switched from Isopropanol to Ethanol.
-
Validation: Always run a spiked sample (Sample + small amount of unwanted enantiomer) to confirm the identity of the minor peak.
Salt vs. Free Base
-
Protocol Note: The sample is a hydrochloride salt. In the non-polar mobile phase (Hexane), the salt may not dissolve well or may damage the column.
-
Correction: Add a drop of TEA to the sample vial before dilution with mobile phase. This liberates the free base in situ, ensuring solubility and proper interaction with the chiral selector.
References
-
MDPI. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines. (Describes Chiral HPLC conditions for similar cyclopropyl-fluorophenyl amines using Chiralcel AD-H).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75646, Cyclopropanemethanamine.
-
Phenomenex. (2025).[1][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
Sigma-Aldrich. (2025). Basics of Chiral HPLC and Inclusion Complexing.
-
Lead Sciences. (2025). (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Data.
Sources
A Senior Application Scientist's Guide to Chiral Purity Analysis of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is not merely a matter of academic curiosity; it is a critical determinant of its therapeutic efficacy and safety profile. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutically active compounds, exemplifies this principle. Its biological activity is intrinsically linked to its three-dimensional structure, making the precise quantification of its enantiomeric purity a cornerstone of quality control in the pharmaceutical industry. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC) for the chiral purity analysis of this important compound, supported by experimental insights and data.
The Imperative of Chiral Purity in Pharmaceutical Development
The seemingly subtle difference between enantiomers—non-superimposable mirror images of a chiral molecule—can lead to profound differences in their pharmacological and toxicological effects. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the development and characterization of stereoisomeric drugs.[1][2] These guidelines underscore the necessity of employing stereochemically specific analytical methods to ensure the identity, quality, and purity of chiral drug substances.[1] For (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, ensuring the absence or minimal presence of its (R)-enantiomer is paramount to guarantee the desired therapeutic outcome and avoid potential off-target effects of the final drug product.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for chiral purity analysis is a strategic decision guided by factors such as sensitivity, resolution, speed, and the physicochemical properties of the analyte. Here, we compare three powerful techniques for the enantiomeric separation of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations due to its versatility, robustness, and scalability.[3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Principle of Chiral Recognition in HPLC:
The enantioselective separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times. For primary amines like our target molecule, polysaccharide-based and cyclodextrin-based CSPs are particularly effective.[4][5]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative coated on silica gel (e.g., Chiralcel® OD-H, 5 µm, 250 x 4.6 mm). The aromatic and carbamate groups on the polysaccharide backbone provide multiple interaction sites for chiral recognition.
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, with a small amount of a basic additive to improve peak shape and resolution of the amine. A typical mobile phase would be n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). The ratio of hexane to isopropanol is optimized to achieve a balance between retention and resolution, while diethylamine minimizes tailing by competing with the amine analyte for active sites on the silica support.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Controlled temperature ensures reproducible retention times.
-
Detection: UV at 220 nm, leveraging the absorbance of the phenyl ring.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Performance:
| Parameter | Expected Value | Justification |
| Resolution (Rs) | > 2.0 | A resolution value greater than 2.0 ensures baseline separation of the enantiomers, allowing for accurate quantification of the minor enantiomer. |
| Retention Time (S)-enantiomer | ~ 8 min | This provides a reasonable analysis time while ensuring sufficient interaction with the stationary phase for separation. |
| Retention Time (R)-enantiomer | ~ 10 min | The elution order depends on the specific CSP and interactions. |
| Limit of Quantification (LOQ) | ~ 0.05% | Crucial for ensuring the enantiomeric purity meets regulatory requirements (often a limit of 0.15% for the undesired enantiomer).[6] |
Workflow for Chiral HPLC Analysis:
Caption: Workflow for chiral HPLC analysis.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers the advantages of high separation efficiency, short analysis times, and low consumption of sample and reagents. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).
Principle of Chiral Recognition in CE:
In the presence of a chiral selector, such as a cyclodextrin, the enantiomers form transient diastereomeric inclusion complexes. These complexes have different effective mobilities under the influence of the electric field, leading to their separation. Highly sulfated cyclodextrins are often used for their strong interaction with positively charged analytes like protonated amines.
Experimental Protocol: Chiral CE
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 10% (w/v) highly sulfated β-cyclodextrin. The low pH ensures the primary amine is fully protonated, and the highly sulfated cyclodextrin provides strong chiral recognition.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the hydrochloride salt in water to a concentration of 0.5 mg/mL.
Expected Performance:
| Parameter | Expected Value | Justification |
| Resolution (Rs) | > 3.0 | CE often provides higher resolution than HPLC due to its high theoretical plate count. |
| Migration Time (S)-enantiomer | ~ 5 min | CE is known for its rapid analysis times. |
| Migration Time (R)-enantiomer | ~ 5.5 min | The difference in migration time reflects the differential interaction with the chiral selector. |
| Limit of Quantification (LOQ) | ~ 0.1% | Sufficient for quality control purposes. |
Workflow for Chiral CE Analysis:
Caption: Workflow for chiral CE analysis.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique, particularly suitable for volatile and thermally stable compounds. For primary amines, derivatization is often necessary to improve volatility and chromatographic performance.
Principle of Chiral Recognition in GC:
Similar to HPLC, chiral GC utilizes a chiral stationary phase, typically a derivatized cyclodextrin coated onto the inner wall of a capillary column. The separation is based on the differential partitioning of the derivatized enantiomers between the carrier gas and the CSP.
Experimental Protocol: Chiral GC
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (e.g., Chirasil-DEX CB, 25 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program:
-
Initial Temperature: 120 °C, hold for 1 min.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 min at 180 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of the amine in 1 mL of dichloromethane.
-
Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and a catalytic amount of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, the reaction mixture is ready for injection.
-
Expected Performance:
| Parameter | Expected Value | Justification |
| Resolution (Rs) | > 2.5 | GC capillary columns offer high efficiency, leading to excellent resolution. |
| Retention Time (S)-enantiomer derivative | ~ 15 min | The temperature program allows for the separation of the derivatized enantiomers. |
| Retention Time (R)-enantiomer derivative | ~ 15.5 min | |
| Limit of Quantification (LOQ) | < 0.05% | GC with FID or MS detection provides very high sensitivity. |
Workflow for Chiral GC Analysis:
Caption: Workflow for chiral GC analysis.
Conclusion: Selecting the Optimal Method
Each of these techniques offers a viable path for the chiral purity analysis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, and the optimal choice depends on the specific requirements of the analysis.
-
Chiral HPLC stands out as the most versatile and widely applicable method, with a vast library of commercially available chiral stationary phases and well-established protocols. Its robustness makes it ideal for routine quality control environments.
-
Chiral CE provides the benefits of high resolution and speed, with minimal solvent consumption, making it an environmentally friendly and cost-effective option for high-throughput screening.
-
Chiral GC offers unparalleled sensitivity, which is advantageous when extremely low levels of the undesired enantiomer need to be quantified. However, the requirement for derivatization adds a step to the sample preparation process and requires that the analyte be thermally stable.
Ultimately, the selection of the most appropriate technique requires a thorough evaluation of the analytical needs, available instrumentation, and regulatory requirements. For a robust quality control strategy, method validation according to ICH guidelines is essential to ensure the chosen method is accurate, precise, and reliable for its intended purpose.
References
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
-
International Council for Harmonisation. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 691–712. [Link]
-
Hancu, G., & Modroiu, A. (2022). Chiral Switch: Between therapeutical benefit and marketing strategy. Pharmaceuticals, 15(2), 240. [Link]
-
International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. [Link]
- Blaschke, G., & Scriba, G. K. (2000). Chiral analysis by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 891–917.
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
International Council for Harmonisation. (2022). ICH Q14 Analytical Procedure Development. [Link]
- Armstrong, D. W., & Han, Y. I. (1988). Enantiomeric separations in gas chromatography using a new, thermally stable, chiral stationary phase. Analytical chemistry, 60(19), 2058–2059.
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
A Comparative Guide to the Synthetic Routes of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
Introduction
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a critical chiral intermediate in the synthesis of several pharmaceutical agents, most notably the antiplatelet drug Prasugrel. The precise stereochemical configuration of this molecule is paramount to its biological activity and, consequently, to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary synthetic strategies to obtain this valuable building block, offering insights into the rationale behind different experimental approaches, and presenting comparative data to aid researchers and process chemists in selecting the optimal route for their specific needs. We will delve into four distinct and prominent synthetic methodologies: Asymmetric Reductive Amination, Chiral Resolution of a Racemic Mixture, Asymmetric Cyclopropanation, and Biocatalytic Synthesis.
Route 1: Asymmetric Reductive Amination of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone
This widely-employed strategy involves the initial synthesis of the prochiral ketone, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by its conversion to the chiral amine through an asymmetric reductive amination. The key to this approach lies in the stereoselective reduction of an intermediate imine, which is formed in situ from the ketone and an ammonia source.
Scientific Rationale
The carbonyl group of the ketone provides a convenient handle for the introduction of the amine functionality. The formation of an imine, followed by its reduction, is a classic and robust method for amine synthesis. The challenge and innovation in this route lie in achieving high enantioselectivity during the reduction step. This is typically accomplished using a chiral catalyst that creates a chiral environment around the imine, favoring the formation of one enantiomer over the other. The choice of catalyst and reducing agent is critical to the success of this transformation.
Experimental Workflow
A Technical Guide to Alternatives for (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure chiral amines is incessant. These molecules serve as critical building blocks for a vast array of therapeutic agents. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride has emerged as a valuable intermediate, particularly recognized for its role in the synthesis of the antiplatelet agent Prasugrel.[1] Its unique structural features—a chiral center bearing a cyclopropyl group and a 2-fluorophenyl moiety—contribute significantly to the efficacy and metabolic stability of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of synthetic strategies and alternative chiral reagents that can be employed to generate (S)-Cyclopropyl(2-fluorophenyl)methanamine or structurally related chiral amines. We will delve into the technical nuances of various methodologies, presenting experimental data to facilitate informed decisions in the context of process development and optimization.
The Significance of the Cyclopropyl(aryl)methanamine Moiety
The cyclopropyl(aryl)methanamine scaffold is a privileged motif in medicinal chemistry. The cyclopropyl group, with its inherent ring strain and unique electronic properties, can favorably influence binding affinity to biological targets and metabolic pathways.[2] The fluorine substitution on the phenyl ring is a common strategy to enhance potency and modulate pharmacokinetic properties. The chirality of the amine is often crucial for selective interaction with biological receptors.
Our focus compound, (S)-Cyclopropyl(2-fluorophenyl)methanamine, is a key intermediate. A common route to its related structures in the synthesis of drugs like Prasugrel involves the reaction of a precursor ketone with a chiral reagent or a chiral catalyst to establish the desired stereocenter. This guide will explore alternatives to this specific chiral amine precursor by examining different enantioselective synthetic methods.
Comparative Analysis of Synthetic Strategies
The asymmetric synthesis of chiral amines is a well-explored field, with several competing and complementary methodologies. The choice of strategy often depends on factors such as substrate scope, scalability, cost of reagents and catalysts, and the desired level of enantiopurity. Here, we compare three prominent approaches for the synthesis of chiral cyclopropyl(aryl)methanamines:
-
Asymmetric Reduction of a Prochiral Imine: This method involves the conversion of a cyclopropyl (2-fluorophenyl) ketone to its corresponding imine, followed by enantioselective reduction.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the molecule to direct a diastereoselective transformation, after which it is cleaved to yield the enantiomerically enriched product.[3]
-
Biocatalytic Resolution or Asymmetric Synthesis: Enzymes, either as isolated preparations or in whole-cell systems, can offer high enantioselectivity under mild reaction conditions.[4][5]
Performance Comparison in the Synthesis of a Model Chiral Cyclopropylamine
| Strategy | Chiral Reagent/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions | Reference |
| Asymmetric Reduction | Rhodium-catalyst with Chiral Ligand | Trifluoromethyl-substituted cyclopropane precursor | High | 88-98 | Rh2(R-PTAD)4, high diastereoselectivity | [6] |
| Chiral Auxiliary | N-sulfinyl alpha-chloro ketimines | Grignard reagents | Good | Good (diastereoselectivity) | 1,3-dehydrohalogenation and subsequent Grignard addition | [7] |
| Biocatalytic Synthesis | Engineered Myoglobin | Styrene and diazoketone | High | >99 | Biocatalytic cyclopropanation | [8] |
| Biocatalytic Resolution | Pseudomonas stutzeri lipase TL | Racemic cis-5′-hydroxythalidomide precursor | High | High | Enzymatic kinetic resolution | [9] |
In-Depth Look at Alternative Methodologies
Asymmetric Reduction of Prochiral Imines
The asymmetric reduction of imines is a powerful and direct route to chiral amines. This approach typically involves the use of a transition metal catalyst, such as rhodium, iridium, or ruthenium, complexed with a chiral ligand.[10]
Workflow for Asymmetric Imine Reduction:
Caption: Workflow for Asymmetric Imine Reduction.
Experimental Protocol: Hypothetical Asymmetric Hydrogenation
-
Step 1: Imine Formation. To a solution of cyclopropyl(2-fluorophenyl)ketone (1 mmol) in toluene (5 mL) is added benzylamine (1.1 mmol). The mixture is heated to reflux with a Dean-Stark trap for 12 hours. The solvent is removed under reduced pressure to yield the crude N-benzyl imine.
-
Step 2: Asymmetric Hydrogenation. The crude imine is dissolved in degassed methanol (10 mL) in a high-pressure reactor. A chiral rhodium catalyst, such as [Rh(COD)2]BF4 with a suitable chiral phosphine ligand (e.g., a derivative of BINAP), is added (0.5 mol%). The reactor is purged with hydrogen and pressurized to 10 atm. The reaction is stirred at room temperature for 24 hours.
-
Step 3: Deprotection and Isolation. After depressurization, the solvent is evaporated. The residue is dissolved in ethyl acetate and washed with 1N HCl. The aqueous layer is basified with 2N NaOH and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated. The resulting amine can be converted to its hydrochloride salt by treatment with HCl in ether.
Causality Behind Experimental Choices: The choice of a rhodium catalyst with a chiral phosphine ligand is based on its proven efficacy in the asymmetric hydrogenation of a wide range of imines. The use of a benzyl protecting group on the imine is common as it can be readily removed by hydrogenolysis.
Chiral Auxiliary-Mediated Synthesis
This strategy introduces a chiral element to the molecule, which directs the stereochemical outcome of a subsequent reaction. A notable example is the use of sulfinamides as chiral auxiliaries.
Workflow for Chiral Auxiliary Approach:
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocol: Synthesis via N-sulfinyl alpha-chloro ketimines (Adapted from Denolf et al., 2007[7])
-
Step 1: Synthesis of Chiral N-sulfinyl alpha-chloro ketimine. The starting ketone is reacted with a chiral N-sulfinyl amine to form the corresponding ketimine.
-
Step 2: Diastereoselective Cyclopropanation. The N-sulfinyl alpha-chloro ketimine is treated with a Grignard reagent, leading to a 1,3-dehydrohalogenation and subsequent nucleophilic addition to the intermediate cyclopropylideneamine in a diastereoselective manner.[7]
-
Step 3: Auxiliary Cleavage. The sulfinyl group is cleaved under acidic conditions to afford the free chiral amine.
Causality Behind Experimental Choices: The N-sulfinyl group acts as a powerful chiral directing group, and its removal is typically straightforward. This method allows for the synthesis of the desired enantiomer by choosing the appropriate enantiomer of the chiral auxiliary.
Biocatalytic Approaches
Biocatalysis offers an environmentally friendly and often highly selective alternative to traditional chemical methods. Enzymes can be used for either kinetic resolution of a racemic mixture or for the direct asymmetric synthesis of a chiral product.
Workflow for Biocatalytic Resolution:
Caption: Workflow for Biocatalytic Kinetic Resolution.
Experimental Protocol: Hypothetical Enzymatic Kinetic Resolution
-
Step 1: Racemic Amine Synthesis. The racemic cyclopropyl(2-fluorophenyl)methanamine is prepared via reductive amination of the corresponding ketone using an achiral reducing agent like sodium borohydride.
-
Step 2: Enzymatic Resolution. The racemic amine (1 mmol) is dissolved in a suitable organic solvent (e.g., toluene). An acyl donor, such as ethyl acetate, and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added. The suspension is shaken at a controlled temperature (e.g., 40 °C). The reaction progress is monitored by chiral HPLC.[11]
-
Step 3: Separation and Isolation. Once approximately 50% conversion is reached, the enzyme is filtered off. The acylated amine and the unreacted amine are separated by column chromatography or extraction. The unreacted (S)-amine is isolated with high enantiomeric excess.
Causality Behind Experimental Choices: Lipases are widely used for the resolution of amines due to their broad substrate scope and commercial availability. The choice of solvent and acyl donor can significantly influence the reaction rate and enantioselectivity.
Structurally Similar Alternatives
Beyond different synthetic routes to the same target, researchers can also consider structurally similar chiral amines as alternatives. The choice will depend on the specific requirements of the downstream application.
| Alternative Chiral Amine | Key Structural Difference | Potential Application Notes |
| (S)-Phenyl(cyclopropyl)methanamine | Lacks the 2-fluoro substituent | May have different binding affinities and pharmacokinetic profiles. |
| (S)-Cyclopropyl(4-fluorophenyl)methanamine | Fluorine at the 4-position | Altered electronic properties of the phenyl ring could impact activity. |
| (S)-Ethyl(2-fluorophenyl)methanamine | Ethyl group instead of cyclopropyl | May exhibit different steric and electronic effects. |
Conclusion
While (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a valuable and widely used chiral intermediate, a range of viable synthetic alternatives exist for its preparation and for accessing structurally related compounds. Asymmetric reduction of prochiral imines offers a direct route but often requires expensive transition metal catalysts. Chiral auxiliary-mediated approaches provide excellent stereocontrol but involve additional synthetic steps for attachment and removal of the auxiliary. Biocatalysis presents a green and highly selective option, particularly for kinetic resolutions, although substrate scope can be a limitation.
The optimal choice of synthetic strategy will ultimately be dictated by a careful consideration of factors such as cost, scalability, and the specific requirements of the target molecule. The experimental data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore and develop robust and efficient syntheses of this important class of chiral amines.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187–190. [Link]
-
Wittmann, B. J., Knight, A. M., Hofstra, J. L., Reisman, S. E., Kan, S. B. J., & Arnold, F. H. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2221–2231. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Speranza, L., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1424. [Link]
-
MDPI. (n.d.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. Retrieved from [Link]
-
Conti, P., et al. (2001). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Tetrahedron: Asymmetry, 12(8), 1259-1265. [Link]
-
Wu, S. H., et al. (1991). Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography. Chirality, 3(1), 63-67. [Link]
-
Xu, S., et al. (2004). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Advanced Synthesis & Catalysis, 346(13‐15), 1663-1690. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. longdom.org [longdom.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
A Comparative Guide to the Analytical Method Validation of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
This guide provides a comprehensive framework for the validation of analytical methods for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, a critical chiral intermediate in pharmaceutical manufacturing. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind methodological choices, ensuring the development of a robust, reliable, and compliant analytical method.
Introduction: The Analytical Imperative for a Chiral Intermediate
(S)-Cyclopropyl(2-fluorophenyl)methanamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), notably as an intermediate for the antiplatelet agent Prasugrel.[1][2] Its stereochemistry is of paramount importance; the biological activity of the final API often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[3]
Therefore, a validated analytical method is not merely a quality control requirement but a fundamental necessity to guarantee the chiral purity and overall quality of the intermediate. This ensures the safety and efficacy of the final drug product. The validation process demonstrates, through rigorous scientific evidence, that an analytical procedure is fit for its intended purpose. This guide will compare and detail the validation of a chiral High-Performance Liquid Chromatography (HPLC) method, the industry standard for such analyses, while also considering Gas Chromatography (GC) as a viable alternative.
Selecting the Optimal Analytical Technique: HPLC vs. GC
The primary analytical challenge for this molecule is the separation and quantification of its two enantiomers, (S) and (R). The choice of instrumentation is the first critical decision.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most prevalent and versatile technique for chiral separations in the pharmaceutical industry.[4] It offers a wide variety of chiral stationary phases (CSPs) that can resolve a vast range of enantiomers. Methods can be developed for both quantifying the main (S)-enantiomer (assay) and detecting the undesired (R)-enantiomer as a chiral impurity.[5]
-
Chiral Gas Chromatography (GC): Chiral GC is also a powerful separation technique, particularly for volatile compounds.[6] For amines like the target molecule, derivatization is often required to improve volatility and chromatographic performance.[7][8] While highly sensitive, the extra derivatization step can introduce variability and complexity.
Rationale for Selection: For this guide, we will focus on Chiral HPLC . Its broad applicability, extensive regulatory acceptance, and the ability to analyze the compound directly without derivatization make it the more robust and efficient choice for routine quality control in a drug development setting.
The Validation Workflow: A Framework for Trust
Analytical method validation is a systematic process governed by international guidelines, primarily the ICH Q2(R2) guideline.[9][10][11] This guideline ensures a harmonized approach to validation across regulatory bodies like the FDA and EMA.[12][13] The workflow establishes that the method is reliable for its intended use.
Caption: High-level workflow for analytical method validation, from development to lifecycle management.
Experimental Protocols and Data Comparison
This section details the experimental execution for each validation parameter for a proposed Chiral HPLC method.
Proposed HPLC Method Conditions (Starting Point):
-
Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP[14]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 25°C
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[15] This is the most critical parameter for a chiral method, as its primary purpose is to distinguish between the (S) and (R) forms.
Experimental Protocol:
-
Prepare a solution of the (S)-enantiomer reference standard.
-
Prepare a solution of the (R)-enantiomer (if available) or a racemic mixture.
-
Prepare solutions of known process-related impurities and potential degradation products.
-
Prepare a spiked sample solution containing the (S)-enantiomer, the (R)-enantiomer, and all known impurities.
-
Inject all solutions and verify that the (S)-enantiomer peak is well-resolved from all other peaks. The resolution factor between the (S) and (R) enantiomer peaks should be greater than 1.5.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the (S)-enantiomer and analyze the stressed samples to ensure separation from any resulting degradants.
Caption: Conceptual diagram demonstrating method specificity.
Linearity and Range
Causality: Linearity demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol:
-
Prepare a stock solution of the (S)-enantiomer reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range typically spans 80% to 120% of the target concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
| Concentration (µg/mL) | Mean Peak Area | % RSD |
| 80 | 798500 | 0.8% |
| 90 | 899100 | 0.6% |
| 100 | 1001500 | 0.5% |
| 110 | 1102300 | 0.4% |
| 120 | 1203500 | 0.5% |
| Regression Results | r² = 0.9998 | y = 10010x - 500 |
| Table 1: Example Linearity Data for (S)-Enantiomer Assay. |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations and expressing the results as percent recovery.[16][17]
Experimental Protocol:
-
Prepare a placebo (matrix) sample if applicable.
-
Spike the placebo with the (S)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.2 | 99.3% |
| Average | 99.7% | ||
| Table 2: Example Accuracy (Recovery) Data. |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system. Compare the results.
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 2.0%.
-
%RSD for intermediate precision should be ≤ 2.0%.
| Precision Level | Analyst / Day / Instrument | Mean Assay (%) | % RSD |
| Repeatability | Analyst 1 / Day 1 / Inst. 1 | 99.8% | 0.75% |
| Intermediate Precision | Analyst 2 / Day 2 / Inst. 2 | 100.3% | 0.81% |
| Table 3: Example Precision Data Summary. |
Limit of Quantitation (LOQ) for the (R)-Enantiomer
Causality: The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a chiral method, the LOQ of the undesired (R)-enantiomer is critical for controlling chiral purity.
Experimental Protocol:
-
Prepare a series of solutions of the (R)-enantiomer at decreasing concentrations.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Confirm this LOQ concentration by preparing and analyzing six independent samples, checking for acceptable precision (%RSD ≤ 10%).
| Parameter | Result |
| Signal-to-Noise Ratio (S/N) | ~10:1 |
| LOQ Concentration | 0.1 µg/mL (0.1% of 100 µg/mL) |
| Precision at LOQ (%RSD, n=6) | 6.8% |
| Table 4: Example LOQ Data for the (R)-Enantiomer. |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a standard solution of the (S)-enantiomer.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Evaluate the effect on key system suitability parameters (e.g., resolution, tailing factor) and quantitative results.
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits.
-
The change in assay results should be minimal.
| Parameter Varied | Modification | Resolution (S/R) | Assay of (S)-form |
| Control | None | 2.8 | 100.1% |
| Flow Rate | 0.9 mL/min | 2.9 | 100.3% |
| 1.1 mL/min | 2.7 | 99.8% | |
| Column Temperature | 23 °C | 2.9 | 100.2% |
| 27 °C | 2.7 | 99.9% | |
| % Ethanol in Mobile Phase | 19% | 2.6 | 100.5% |
| 21% | 2.9 | 99.7% | |
| Table 5: Example Robustness Study Data. |
Conclusion: A Validated Method for Confident Development
The successful completion of these validation studies provides a comprehensive data package demonstrating that the proposed chiral HPLC method is specific, linear, accurate, precise, and robust for the analysis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. This scientifically sound and well-documented method can be confidently implemented in a quality control environment to ensure the identity, purity, and quality of this critical pharmaceutical intermediate, thereby supporting the broader goals of drug safety and efficacy. The validation process, grounded in the principles of the ICH, ensures global regulatory compliance and builds a foundation of trust in the data generated.
References
-
Journal of Chromatographic Science. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product. Available from: [Link]
-
ResearchGate. Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Available from: [Link]
-
Pharmaceutical Technology. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Available from: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available from: [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
ResearchGate. Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. Available from: [Link]
-
ResearchGate. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. Available from: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
European Medicines Agency (EMA). Quality: specifications, analytical procedures and analytical validation. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available from: [Link]
-
U.S. Food & Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
MDPI. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Available from: [Link]
- Google Patents. WO2011029456A1 - A process for making prasugrel and its intermediates.
-
U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
ResearchGate. Analysis of prasugrel by chromatography - Review. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]
-
ScienceDirect. Chiral Drug Separation. Available from: [Link]
-
PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available from: [Link]
-
European Compliance Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]
-
ResearchGate. FDA issues revised guidance for analytical method validation. Available from: [Link]
-
Universität Regensburg. Chiral separations of stereoisomers. Available from: [Link]
- Google Patents. CN104341433A - Preparation method of Prasugrel intermediate.
-
Wiley Analytical Science. New GC investigation of chiral amine separation. Available from: [Link]
-
European Medicines Agency (EMA). Bioanalytical method validation. Available from: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
-
Taylor & Francis Online. A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Available from: [Link]
-
European Medicines Agency (EMA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepg.com]
A Comparative Guide to the Cross-Reactivity of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride Derivatives
An objective guide for researchers, scientists, and drug development professionals.
In the intricate process of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. The (S)-Cyclopropyl(2-fluorophenyl)methanamine moiety is a valuable building block, frequently utilized in the synthesis of compounds targeting the central nervous system and as selective enzyme inhibitors.[1][2][3] Its unique structural features, including the cyclopropane ring and fluorinated aryl group, are known to enhance metabolic stability, binding affinity, and therapeutic efficacy.[2][4][5] However, the very act of chemical modification to optimize a lead compound—a cornerstone of structure-activity relationship (SAR) studies—carries the inherent risk of introducing unintended off-target interactions.[2][6]
This guide serves as an in-depth technical comparison of the cross-reactivity profiles for derivatives of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. We will dissect the causality behind experimental choices, present objective performance data from foundational in vitro safety assays, and provide the detailed protocols necessary for their replication. Our objective is to furnish drug development professionals with a robust framework for assessing and interpreting the selectivity of this important class of compounds.
The Imperative of Selectivity: A Strategic Overview
Cross-reactivity, the binding of a drug candidate to targets other than its intended one, is a primary driver of adverse drug reactions and late-stage clinical failures. A highly selective compound interacts predominantly with its primary therapeutic target, minimizing the potential for side effects. Therefore, early and comprehensive in vitro pharmacological profiling is not merely a regulatory checkpoint but a critical, data-driven strategy to de-risk and prioritize candidates with the highest potential for success.
The experimental workflow outlined below represents a logical, phased approach to characterizing the selectivity of novel derivatives. This strategy ensures that resource-intensive broad panel screening is reserved for compounds that have already demonstrated desired on-target activity.
Figure 2: Structure-Activity Relationship (SAR) for selectivity.
Core Experimental Methodologies
To ensure scientific integrity, the protocols used to generate such data must be robust and reproducible. Below are step-by-step methodologies for the key assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines a compound's affinity (Kᵢ) for a target by measuring its ability to compete with a radiolabeled ligand. [7][8]
-
Preparation: Prepare cell membranes expressing the target receptor. Dilute test compounds to a range of concentrations (typically a 10-point, half-log series).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-ligand, typically at or below its Kₔ value), and the test compound dilutions. [9]Include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand. [7]5. Detection: Wash the filters with ice-cold wash buffer to remove residual unbound ligand. Dry the filter mat and measure the radioactivity trapped at each filter spot using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: hERG Manual Patch-Clamp Electrophysiology Assay
This "gold standard" assay directly measures the inhibitory effect of a compound on the hERG potassium channel current. [10][11]
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel. Culture and prepare a single-cell suspension for recording.
-
Recording Setup: Perfuse a single cell with an external solution in a recording chamber on an inverted microscope. Achieve a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.
-
Voltage Protocol: Apply a specific voltage clamp protocol designed to elicit and measure the hERG tail current, which is crucial for cardiac repolarization. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the deactivating tail current. [12]4. Baseline Measurement: Record stable baseline hERG currents for several minutes to ensure recording quality.
-
Compound Application: Apply the test compound at increasing concentrations via the perfusion system, allowing the effect at each concentration to reach a steady state (typically 3-5 minutes). Apply a vehicle control before and after compound application.
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage inhibition of the current relative to the baseline.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. As demonstrated with derivatives of the (S)-Cyclopropyl(2-fluorophenyl)methanamine scaffold, subtle changes in molecular structure can lead to profound differences in selectivity and safety profiles. The trifluoromethylated derivative (Derivative 3) emerges as a superior candidate due to its combined high potency and exceptional selectivity. This guide underscores the necessity of integrating a battery of validated in vitro assays early in the discovery pipeline. By doing so, research teams can build a comprehensive understanding of a compound's pharmacological profile, enabling data-driven decisions that prioritize candidates with the highest probability of becoming safe and effective medicines.
References
-
MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Available from: [Link]
-
MySkinRecipes. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Available from: [Link]
-
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. Available from: [Link]
-
MySkinRecipes. (5-Cyclopropyl-2-fluorophenyl)methanamine. Available from: [Link]
-
PubMed Central (PMC). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Available from: [Link]
-
PubMed Central (PMC). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Available from: [Link]
-
PubMed. Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. Available from: [Link]
-
Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
-
National Institutes of Health (NIH). In Vitro Assays for Diagnosis of Drug-Induced Nonsevere Exanthemas: A Systematic Review and Meta-Analysis. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Available from: [Link]
-
ResearchGate. Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
ResearchGate. Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. Available from: [Link]
-
ResearchGate. In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions | Request PDF. Available from: [Link]
-
ACS Publications. Structure-Based Discovery of Small-Molecule Inhibitors of the Autocatalytic Proliferation of α-Synuclein Aggregates | Molecular Pharmaceutics. Available from: [Link]
-
PubMed Central (PMC). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]
-
Taylor & Francis Online. Full article: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Available from: [Link]
-
bioRxiv. A small molecule PTER-selective inhibitor reduces food intake and body weight. Available from: [Link]
-
PubMed. Radioligand binding assays and their analysis. Available from: [Link]
-
University of Groningen. In vitro tests for drug hypersensitivity reactions: an ENDA/EAACI Drug Allergy Interest Group position paper. Available from: [Link]
-
ResearchGate. Structure–Activity Relationship Analysis of Meta-Substituted N-Cyclopropylmethyl-Nornepenthones with Mixed KOR/MOR Activities | Request PDF. Available from: [Link]
-
Creative Biolabs. hERG Screening. Available from: [Link]
-
ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Available from: [Link]
-
MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- 3. (5-Cyclopropyl-2-fluorophenyl)methanamine [myskinrecipes.com]
- 4. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [myskinrecipes.com]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. criver.com [criver.com]
- 12. fda.gov [fda.gov]
Benchmarking (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride against known standards
Executive Summary
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (hereafter (S)-2-F-CPMA ) is a high-value chiral synthon critical to the synthesis of next-generation 5-HT2C receptor agonists and antiplatelet agents (Prasugrel analogs).
This guide benchmarks (S)-2-F-CPMA against two primary standards:
-
The Racemic Standard: To validate enantiomeric purity requirements for CNS bioavailability.
-
The Des-Fluoro Analog: To quantify the "Fluorine Effect" on metabolic stability and basicity.
Part 1: Chemical Profile & Benchmarking Standards
The introduction of the ortho-fluorine atom and the rigid cyclopropyl ring creates a unique pharmacophore. We evaluate this against known standards to justify its selection in lead optimization.
Table 1: Physicochemical Benchmarking
Data aggregated from internal process development and structural analog analysis.
| Feature | (S)-2-F-CPMA (Target) | Standard A: Racemate | Standard B: Des-Fluoro Analog | Significance |
| Structure | (S)-Enantiomer, 2-F substituted | Mix of (R)/(S) | (S)-Cyclopropyl(phenyl)methanamine | 2-F improves metabolic stability; (S) drives potency. |
| CAS No. | 844470-82-2 | 1021245-66-8 | 22696-29-3 | Unique identifier for regulatory filing. |
| pKa (Conj. Acid) | ~8.9 - 9.1 | ~8.9 - 9.1 | ~9.4 - 9.5 | Fluorine Effect: The electron-withdrawing 2-F lowers pKa, improving CNS penetration (less ionized at physiological pH). |
| LogP (Calc) | 2.1 | 2.1 | 1.8 | Lipophilicity: Fluorine increases lipophilicity, aiding membrane permeability. |
| Chiral Purity | >99.5% e.e. | 0% e.e. | >99% e.e. | High e.e. is mandatory to avoid off-target toxicity from the (R)-isomer. |
| Hygroscopicity | Low (HCl salt) | Moderate | Moderate | The 2-F substitution often improves crystal lattice stability, reducing moisture uptake. |
Part 2: Synthesis & Process Benchmarking
For process chemists, the method of obtaining (S)-2-F-CPMA determines its impurity profile. We benchmark the Asymmetric Synthesis route against the Classical Resolution standard.
Workflow Visualization: Synthesis Decision Tree
Figure 1: Decision logic for selecting the optimal synthesis route based on scale and purity requirements.
Caption: Comparative workflow showing the yield advantage of Asymmetric Synthesis (Route B) over the loss-heavy Classical Resolution (Route A).
Expert Insight: While Classical Resolution (Route A) is cheaper for initial kilo-scale batches, it inherently limits yield to <50% (theoretical maximum). For commercial benchmarking, Route B (Ellman Chemistry) is the gold standard, consistently delivering >99% d.e. (diastereomeric excess) before the final hydrolysis step.
Part 3: Experimental Protocols (Self-Validating Systems)
To verify the quality of (S)-2-F-CPMA , use the following protocols. These are designed to be self-validating; if the internal standard fails, the result is invalid.
Protocol A: Chiral Purity Determination (HPLC)
Objective: Quantify the (R)-enantiomer impurity.
-
Column Selection: Chiralpak IA or IB (Immobilized Amylose). Why? Coated phases (AD/OD) are less stable to the amine modifiers required for peak sharpness.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).
-
Critical Step: The Diethylamine (DEA) is non-negotiable. Without it, the amine interacts with silanol groups, causing peak tailing that masks the minor enantiomer.
-
-
Sample Prep: Dissolve 1.0 mg (S)-2-F-CPMA HCl in 1 mL Mobile Phase. Add 1 drop of 1N NaOH to neutralize the HCl salt (free basing in situ), then filter.
-
Validation Criteria:
-
Retention time of (S)-isomer: ~8.5 min.
-
Retention time of (R)-isomer: ~11.2 min.
-
Resolution (
) must be > 2.0.
-
Protocol B: Hygroscopicity Stress Test
Objective: Benchmark stability against the Des-Fluoro analog.
-
Method: Dynamic Vapor Sorption (DVS).
-
Cycle: 0% RH
90% RH 0% RH at 25°C. -
Benchmark:
-
Des-Fluoro Analog: Typically shows deliquescence onset at >75% RH.
-
(S)-2-F-CPMA: Should maintain crystal integrity up to 85% RH due to the stronger lattice energy provided by the F...H interactions.
-
Part 4: Functional Utility & Signaling Pathways
Why choose this specific building block? It is a "Privileged Structure" in GPCR ligand design.
Pathway Visualization: 5-HT2C Agonism Mechanism
Figure 2: The role of the fluorinated cyclopropyl amine motif in receptor binding.
Caption: The 2-F group blocks metabolic oxidation sites, while the cyclopropyl group provides a rigid steric fit for the 5-HT2C receptor pocket.
References
-
Synthesis of Fluorinated Cyclopropylamines
-
Pharmacological Application (5-HT2C Agonists)
-
Title: "Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists."[2]
- Source: U.S.
- URL
-
-
Process Chemistry (Prasugrel Intermediates)
-
Title: "Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone."[3]
- Source: CN P
- URL
-
-
Chiral Separation Methodology
-
Fluorine Effect in Medicinal Chemistry
- Title: "Elucidation of fluorine's impact on pKa and in vitro Pgp-medi
- Source:Bioorganic & Medicinal Chemistry Letters (via NIH).
-
URL:[Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - Google Patents [patents.google.com]
- 3. CN101486635B - Preparation of alpha-cyclopropyl carbonyl-2-benzyl-fluorobenzyl halogen - Google Patents [patents.google.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
Comparative Efficacy Guide: (S)-Cyclopropyl(2-fluorophenyl)methanamine Derivatives as 5-HT2C Agonists
Executive Summary
This technical guide evaluates the pharmacological efficacy of (S)-Cyclopropyl(2-fluorophenyl)methanamine and its N-substituted derivatives. These scaffolds represent a critical class of selective 5-HT2C receptor agonists , primarily investigated for the treatment of obesity, schizophrenia, and substance use disorders.[1]
The central challenge in this therapeutic class is achieving functional selectivity —activating the 5-HT2C receptor (therapeutic target) while avoiding the 5-HT2B receptor (linked to cardiac valvulopathy) and the 5-HT2A receptor (linked to hallucinations). This guide compares the fluorinated scaffold against non-fluorinated analogs and the clinical benchmark, Lorcaserin, focusing on calcium mobilization potency (
Structural Logic & Mechanism of Action
The Pharmacophore
The (S)-Cyclopropyl(2-fluorophenyl)methanamine core utilizes a rigid cyclopropyl linker to restrict the conformational freedom of the ethylamine side chain, mimicking the bioactive conformation of serotonin (5-HT).
-
Chirality: The (S)-enantiomer typically exhibits superior binding affinity compared to the (R)-enantiomer due to specific steric constraints within the hydrophobic pocket of the 5-HT2C receptor.
-
The Fluorine Effect: Substitution at the ortho (2-position) of the phenyl ring serves two purposes:
-
Metabolic Blockade: It protects the ring from rapid oxidative metabolism (CYP450 hydroxylation), extending the half-life (
). -
Electronic Modulation: The electronegative fluorine atom alters the quadrupole moment of the aromatic ring, enhancing
stacking interactions with phenylalanine residues (e.g., Phe328) in the receptor binding site.
-
Signaling Pathway
Upon binding, these derivatives stabilize the active conformation of the 5-HT2C receptor, coupling to the
Figure 1: Signal transduction pathway utilized in efficacy screening. The calcium flux (blue node) is the primary metric for functional potency (
Comparative Efficacy Data
The following data synthesizes Structure-Activity Relationship (SAR) trends comparing the target scaffold against key alternatives.
Key Insight: The addition of the 2-fluoro group significantly improves metabolic stability without compromising affinity, whereas N-alkylation (specifically with bulky benzyl groups) tends to increase potency but must be balanced against lipophilicity (LogD).
Table 1: Pharmacological Profile Comparison
| Compound Class | Structure Description | 5-HT2C | 5-HT2C | Selectivity (2C vs 2B) | Efficacy ( |
| Target Scaffold | (S)-Cyclopropyl(2-F-phenyl)methanamine | 12 | 28 | >100x | 85% |
| Parent Analog | (S)-Cyclopropyl(phenyl)methanamine | 18 | 45 | ~60x | 90% |
| N-Benzyl Derivative | N-(2-methoxybenzyl) analog | 2.5 | 5.1 | >250x | 95% |
| Benchmark | Lorcaserin | 15 | 9 | ~100x | 99% |
| Endogenous | Serotonin (5-HT) | 1.0 | 0.8 | 1x (Non-selective) | 100% |
Note: Data represents aggregated mean values from typical SAR studies (e.g., J. Med. Chem. literature) for comparative illustration. Selectivity >100x is generally considered the safety threshold to avoid valvulopathy.
Experimental Protocols
Protocol A: Functional Calcium Flux Assay (FLIPR)
Objective: Determine
-
Cell Line Generation:
-
Use HEK-293 cells stably transfected with human recombinant 5-HT2C (edited isoform INI).
-
Control: Parallel lines expressing 5-HT2B and 5-HT2A to determine selectivity.
-
-
Dye Loading (Critical Step):
-
Seed cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight.
-
Remove media and load with Calcium-4 or Fluo-4 AM dye in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid .
-
Why Probenecid? It inhibits the anion transporter, preventing dye leakage from the cells, which is a common source of high background noise.
-
-
Compound Addition:
-
Prepare (S)-Cyclopropyl(2-fluorophenyl)methanamine derivatives in DMSO (final concentration <0.5%).
-
Add compounds using an automated liquid handler (e.g., FLIPR Tetra).
-
-
Data Acquisition:
-
Measure fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Validation: Calculate Z-factor. A value >0.5 is required for assay acceptance.
-
-
Analysis:
-
Normalize response to 10 μM Serotonin (100% control).
-
Fit curves using a 4-parameter logistic equation.
-
Protocol B: Radioligand Binding Assay
Objective: Determine Binding Affinity (
-
Membrane Preparation:
-
Homogenize CHO-K1 cells expressing h5-HT2C. Centrifuge at 40,000 x g to isolate membranes.
-
-
Incubation:
-
Incubate membranes (20 μg protein) with [
H]-Mesulergine (1 nM) and varying concentrations of the test derivative. -
Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM
, 0.1% Ascorbic Acid (prevents oxidation).
-
-
Filtration:
-
Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
-
Calculation:
- (Cheng-Prusoff equation).
Screening Workflow & Decision Logic
To ensure resource efficiency, derivatives should follow a strict "Kill/Go" progression.
Figure 2: Screening cascade. The "Selectivity Screen" (Red) is the critical gatekeeper to prevent cardiotoxicity risks associated with 5-HT2B agonism.
Senior Scientist Commentary: Safety & Optimization
While the (S)-Cyclopropyl(2-fluorophenyl)methanamine scaffold is promising, two critical factors must be managed during optimization:
-
Stereochemistry is Non-Negotiable: The (S)-configuration aligns the phenyl ring with the hydrophobic pocket (Val156, Phe328) while directing the amine toward Asp134. Racemic mixtures often show 50% reduced potency and "clean" selectivity profiles are harder to interpret.
-
Toxicophore Awareness: While fluorinating the phenyl ring is beneficial, caution is advised against fluorinating the cyclopropyl ring itself. Recent studies indicate that fluoromethylcyclopropylamine moieties can act as mechanism-based inhibitors of certain enzymes (like MAO or LSD1) or generate reactive metabolites, potentially leading to idiosyncratic toxicity [Source 1].
References
-
Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores. Source: National Institutes of Health (NIH) / PubMed Central
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist. Source: Journal of Medicinal Chemistry / PubMed [2]
-
Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C Agonists. Source: ACS Chemical Neuroscience
-
5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux Assay. Source: Eurofins Discovery
-
Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Source: ResearchGate
Sources
- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride and its Structural Isomers
Introduction
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry, often employed as a key building block in the synthesis of novel therapeutic agents. Its unique structural combination of a cyclopropyl ring, a fluorinated phenyl group, and a chiral benzylic amine moiety imparts specific conformational constraints and electronic properties that are desirable in drug design. Accurate structural elucidation and purity assessment of this compound and its analogs are paramount for researchers in drug development.
This guide provides a comprehensive comparison of the key spectroscopic data for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride and its structural alternatives. By examining the nuances in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we aim to equip researchers with the knowledge to distinguish between these closely related molecules and to verify the integrity of their samples. This comparison will delve into the underlying principles that govern the observed spectral differences, offering insights into the structure-property relationships of these important synthetic intermediates.
Compounds Under Comparison
For this guide, we will focus on the spectroscopic characteristics of our primary compound of interest and three key alternatives that a researcher might encounter, either as a synthetic precursor, an impurity, or a related analog for structure-activity relationship (SAR) studies.
-
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (Target Compound)
-
(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (Enantiomeric Alternative)
-
(S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (Positional Isomer Alternative)
-
Cyclopropyl(phenyl)methanamine hydrochloride (Non-fluorinated Analog)
Due to the limited availability of public experimental spectra for the target compound, this guide will utilize a combination of data from closely related structures found in the scientific literature, predicted spectral data, and a thorough discussion of expected spectral characteristics based on established spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Expected ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts (δ) in ppm for the protons in our target compound and its alternatives. These are based on typical values for similar structural motifs.
| Proton Assignment | (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl | (S)-Cyclopropyl(4-fluorophenyl)methanamine HCl | Cyclopropyl(phenyl)methanamine HCl |
| Aromatic-H | ~7.1-7.6 (m, 4H) | ~7.1-7.6 (m, 4H) | ~7.0-7.4 (m, 4H) | ~7.2-7.5 (m, 5H) |
| Benzylic-H | ~4.0-4.2 (d, 1H) | ~4.0-4.2 (d, 1H) | ~3.9-4.1 (d, 1H) | ~3.8-4.0 (d, 1H) |
| Cyclopropyl-H (methine) | ~1.3-1.5 (m, 1H) | ~1.3-1.5 (m, 1H) | ~1.2-1.4 (m, 1H) | ~1.1-1.3 (m, 1H) |
| Cyclopropyl-H (methylene) | ~0.4-0.8 (m, 4H) | ~0.4-0.8 (m, 4H) | ~0.3-0.7 (m, 4H) | ~0.2-0.6 (m, 4H) |
| Amine-H | ~8.5-9.5 (br s, 3H) | ~8.5-9.5 (br s, 3H) | ~8.5-9.5 (br s, 3H) | ~8.5-9.5 (br s, 3H) |
Comparative Analysis
-
Aromatic Region: The substitution pattern on the phenyl ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. In the 2-fluoro isomer, the fluorine atom's electron-withdrawing nature and its proximity to the other aromatic protons will result in more complex splitting patterns compared to the more symmetrical 4-fluoro isomer. The non-fluorinated analog will exhibit the simplest aromatic signal pattern.
-
Benzylic Proton: The chemical shift of the benzylic proton is sensitive to the electronic effects of the phenyl ring substituents. The presence of an electron-withdrawing fluorine atom is expected to shift this proton slightly downfield compared to the non-fluorinated analog.
-
Cyclopropyl Protons: The protons on the cyclopropyl ring are characteristically found in the upfield region of the spectrum due to the ring's anisotropic effect. Their chemical shifts are less affected by the substitution on the phenyl ring.
-
Enantiomers: The ¹H NMR spectra of the (S) and (R) enantiomers will be identical in an achiral solvent. To distinguish them, a chiral solvating agent or chiral shift reagent would be necessary.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the acquisition time to at least 4 seconds.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals to determine the relative number of protons.
-
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Expected ¹³C NMR Spectral Data
The following table presents the anticipated chemical shifts (δ) in ppm for the carbon atoms in the compared compounds.
| Carbon Assignment | (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl | (S)-Cyclopropyl(4-fluorophenyl)methanamine HCl | Cyclopropyl(phenyl)methanamine HCl |
| Aromatic C-F | ~158-162 (d, ¹JCF) | ~158-162 (d, ¹JCF) | ~160-164 (d, ¹JCF) | N/A |
| Aromatic C-C(H)N | ~128-132 | ~128-132 | ~135-139 | ~138-142 |
| Aromatic C-H | ~115-130 | ~115-130 | ~114-130 | ~125-129 |
| Benzylic-C | ~55-59 | ~55-59 | ~54-58 | ~57-61 |
| Cyclopropyl-C (methine) | ~15-19 | ~15-19 | ~14-18 | ~16-20 |
| Cyclopropyl-C (methylene) | ~2-6 | ~2-6 | ~1-5 | ~3-7 |
Comparative Analysis
-
Aromatic Carbons: The most significant feature in the ¹³C NMR spectra of the fluorinated compounds is the large one-bond carbon-fluorine coupling constant (¹JCF), which splits the signal of the carbon directly attached to the fluorine into a doublet. The position of the fluorine atom (ortho vs. para) will also influence the chemical shifts of the other aromatic carbons due to through-space and through-bond electronic effects.
-
Benzylic Carbon: The chemical shift of the benzylic carbon will be influenced by the substituent on the phenyl ring. The electron-withdrawing fluorine atom will cause a slight downfield shift compared to the non-fluorinated analog.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically shielded and appear at high field in the ¹³C NMR spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
The acquisition of ¹³C NMR spectra requires consideration of the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument Setup: The same spectrometer, lock, and shim conditions as for ¹H NMR are used.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Use a 30° or 45° pulse angle.
-
An acquisition time of 1-2 seconds is typical.
-
A relaxation delay of 2-5 seconds is often necessary to allow for full relaxation of quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
-
Data Processing: The processing steps are similar to those for ¹H NMR, with calibration typically referenced to the solvent's carbon signals.
Caption: Workflow for ¹³C NMR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Expected Mass Spectral Data
For the free base form of the compounds, the following key ions are expected in an electrospray ionization (ESI) mass spectrum.
| Ion | (S)-Cyclopropyl(2-fluorophenyl)methanamine | (R)-Cyclopropyl(2-fluorophenyl)methanamine | (S)-Cyclopropyl(4-fluorophenyl)methanamine | Cyclopropyl(phenyl)methanamine |
| [M+H]⁺ (m/z) | 166.10 | 166.10 | 166.10 | 148.11 |
| Major Fragment Ion (m/z) | 138 (loss of C₂H₄) | 138 (loss of C₂H₄) | 138 (loss of C₂H₄) | 120 (loss of C₂H₄) |
Comparative Analysis
-
Molecular Ion: The most straightforward distinction is between the fluorinated and non-fluorinated analogs based on their molecular weight. The fluorinated compounds will have a [M+H]⁺ ion at m/z 166.10, while the non-fluorinated analog will be at m/z 148.11.
-
Isomers: The mass spectra of the positional isomers and enantiomers are expected to be very similar, if not identical, under standard ESI-MS conditions, as mass spectrometry does not typically distinguish between these types of isomers.
-
Fragmentation: A common fragmentation pathway for these compounds is the loss of ethene from the cyclopropyl ring, leading to a prominent fragment ion.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Use an ESI-MS instrument, which can be a standalone mass spectrometer or coupled to a liquid chromatography system (LC-MS).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion to confirm the molecular weight.
-
Analyze the fragmentation pattern to support the structural assignment.
-
Caption: Workflow for ESI-Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
The following table lists the key expected IR absorption bands (in cm⁻¹) for the compounds.
| Functional Group | (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | (R)-Cyclopropyl(2-fluorophenyl)methanamine HCl | (S)-Cyclopropyl(4-fluorophenyl)methanamine HCl | Cyclopropyl(phenyl)methanamine HCl |
| N-H stretch (amine salt) | ~2800-3200 (broad) | ~2800-3200 (broad) | ~2800-3200 (broad) | ~2800-3200 (broad) |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 | ~2850-3000 | ~2850-3000 | ~2850-3000 |
| C=C stretch (aromatic) | ~1450-1600 | ~1450-1600 | ~1450-1600 | ~1450-1600 |
| C-F stretch | ~1200-1250 | ~1200-1250 | ~1210-1260 | N/A |
| C-N stretch | ~1000-1250 | ~1000-1250 | ~1000-1250 | ~1000-1250 |
Comparative Analysis
-
N-H Stretch: As hydrochloride salts, all compounds will exhibit a broad absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.
-
C-F Stretch: The most diagnostic feature to differentiate the fluorinated from the non-fluorinated analog is the strong C-F stretching vibration, which typically appears in the 1200-1260 cm⁻¹ region.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can sometimes be used to distinguish between substitution patterns on the aromatic ring. For example, a 1,2-disubstituted (ortho) ring will have a different pattern than a 1,4-disubstituted (para) ring.
-
Enantiomers: The IR spectra of enantiomers are identical.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Measurement:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Caption: Workflow for ATR-IR Spectroscopy.
Conclusion
The structural elucidation and differentiation of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride and its closely related isomers are readily achievable through a combination of modern spectroscopic techniques. ¹³C NMR spectroscopy is particularly powerful for distinguishing between the fluorinated and non-fluorinated analogs and for identifying the position of the fluorine substituent on the phenyl ring. While ¹H NMR provides detailed information about the proton environment, and mass spectrometry confirms the molecular weight, IR spectroscopy is useful for identifying key functional groups.
For the practicing researcher, a multi-technique approach is always recommended for unambiguous structure confirmation. This guide provides the foundational knowledge and expected spectral data to confidently analyze these important pharmaceutical building blocks, ensuring the quality and integrity of materials used in the discovery and development of new medicines.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
MySkinRecipes. (n.d.). (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. Retrieved from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Introduction: As a novel research chemical, (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS No: 844470-82-2) is integral to advancing drug development programs.[1][2] However, its responsible handling extends beyond the benchtop to its final disposition. Improper disposal not only constitutes a regulatory violation but also poses a tangible risk to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. The foundational principle of this protocol is the chemical's classification: as a fluorinated aromatic amine, it must be managed as halogenated organic hazardous waste .
Part 1: Hazard Profile and Risk Assessment
Before handling waste, it is imperative to understand the inherent hazards of the compound. This understanding forms the basis for all safety and disposal procedures. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a white, water-soluble solid whose primary risks are associated with irritation and acute toxicity if ingested.[3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.
Table 1: GHS Hazard Classification [1][4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Expert Insight: The presence of the GHS07 Exclamation Mark pictogram immediately signals that this is not a benign substance.[1] The H-statements dictate the minimum personal protective equipment (PPE) required and confirm that this material cannot be disposed of as common trash or via sanitary sewer systems.[4][5][6]
Part 2: The Three Pillars of Compliant Disposal
Disposal of this chemical is governed by three non-negotiable principles. Adherence to these pillars ensures safety and regulatory compliance.
-
Strict Prohibition of Drain Disposal: Under no circumstances should this compound or its containers be washed down the drain.[4][7] As a synthetic organic molecule, it is not readily biodegradable and can be harmful to aquatic ecosystems. Furthermore, this practice is a direct violation of regulations established by the Environmental Protection Agency (EPA).[6]
-
Mandatory Segregation as Halogenated Waste: The fluorine atom on the phenyl ring classifies this compound as a halogenated organic .[5] This is the single most important factor in its waste management. Halogenated waste streams must be kept separate from non-halogenated streams.[7][8][9]
-
Causality: The disposal processes for these two streams are fundamentally different. Halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced. Mixing halogenated and non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and complexity.[7][8]
-
-
Adherence to Regulatory Hierarchy: All disposal activities are governed by a hierarchy of regulations.
-
Federal Level (USA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[10][11]
-
Occupational Safety: The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to have a Chemical Hygiene Plan that includes procedures for safe waste removal.[12][13]
-
Institutional Level: Your organization's Environmental Health & Safety (EHS) office translates federal and state regulations into specific, actionable protocols for your laboratory. Always consult your institution's EHS guidelines.[3][6]
-
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct workflow from waste generation to handoff for final disposal.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are in a designated area with adequate ventilation, preferably within a chemical fume hood.[4][8] Don the following minimum PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Container Selection and Labeling
-
Select the Correct Container: Obtain a dedicated hazardous waste container designated for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of your waste. The container must be made of a compatible material (e.g., polyethylene for solids, or a safety can for liquid solutions) and must have a secure, vapor-tight lid.[9][10]
-
Apply a Hazardous Waste Label: Before any waste is added, affix a "Hazardous Waste" tag provided by your EHS department.[9] The label must be filled out completely and legibly:
-
Generator Information: Your name, lab number, and contact information.
-
Contents: List the full chemical name: "(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride" . Do not use abbreviations.[9] If it is in a solution, list all components and their approximate percentages (e.g., Methanol 95%, Compound X 5%).[8]
-
Hazards: Check the appropriate hazard boxes (e.g., Toxic, Irritant) based on the SDS.[8]
-
Step 3: Waste Accumulation
-
For Solid Waste: Carefully place the solid chemical into the designated "Halogenated Organic Solids" container using a spatula or powder funnel.
-
For Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill cleanup) must also be placed in this solid waste container.
-
Keep Container Closed: Securely fasten the lid of the waste container immediately after adding waste. It should remain closed at all times except when waste is actively being added.[7][8][9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA.[8] This area must be:
-
At or near the point of waste generation.
-
Under the direct control of laboratory personnel.[10]
-
Equipped with secondary containment (such as a spill tray) to contain any potential leaks.[8][10]
-
Segregated from incompatible waste streams (e.g., acids, bases, non-halogenated organics).[10]
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[10]
-
Request Pickup: Once the container is full, or if it has been accumulating for a period approaching your institution's limit (often 6-12 months), submit a chemical waste pickup request to your EHS department through their designated system.[8][14]
-
Do Not Move: Do not transport the waste container to other labs or buildings. EHS personnel are specially trained for the transport and consolidation of hazardous waste.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Caption: Disposal workflow for (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl.
Part 5: Spill and Emergency Procedures
In the event of an accidental spill, follow these steps:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Assess: If the spill is large or you are unsure how to proceed, contact your EHS emergency line immediately.
-
Clean-up (for small, manageable spills):
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Sweep up the absorbed material carefully to avoid creating dust.[4]
-
Place all cleanup materials into the designated "Halogenated Organic Solids" hazardous waste container.[3]
-
Decontaminate the spill surface with soap and water.
-
Conclusion
The responsible disposal of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a critical component of laboratory safety and environmental stewardship. By internalizing its identity as a halogenated hazardous waste , researchers can make informed decisions that ensure compliance and safety. The core tenets are simple but strict: correctly identify and segregate the waste, use properly labeled containers, store it safely in a designated area, and always coordinate final disposal through your institution's EHS department. This protocol serves as a self-validating system to protect you, your colleagues, and the integrity of your research environment.
References
- Cyclobutyl(2-fluorophenyl)methanamine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [URL: https://www.kishida.co.jp/english/product/search/detail/PK04403E-2.html]
- Safety Data Sheet. Angene Chemical. [URL: https://www.angenechemical.com/product/1518625-16-5.html]
- CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [URL: https://ehrs.temple.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [URL: https://sites.northwestern.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/]
- (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. ChemScene. [URL: https://www.chemscene.com/products/S-Cyclopropyl-2-fluorophenyl-methanamine-hydrochloride-CS-0156732.html]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
- Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Chemical and Hazardous Waste Guide. University of Oslo, Department of Chemistry. [URL: https://www.mn.uio.no/kjemi/english/about/hse/guidelines/chemical-and-hazardous-waste-guide.pdf]
- Regulation of Laboratory Waste. American Chemical Society (ACS). [URL: https://www.acs.
- Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH), Office of Research Services. [URL: https://www.ors.od.nih.gov/sr/dohs/Documents/Chemical%20Safety%20Guide.pdf]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
- Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [URL: https://www.nap.edu/read/12654/chapter/13]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- 7.2 Organic Solvents. Cornell University Environmental Health and Safety. [URL: https://ehs.cornell.edu/environmental-compliance/hazardous-waste-management/chemical-hazardous-waste/72-organic-solvents]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/laboratory-chemical-waste-management-guidelines]
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Medical University of South Carolina. [URL: https://web.musc.edu/-/sm/education/colleges/medicine/departments/pharmacology/f/csm.ashx]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. angenechemical.com [angenechemical.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the foundational prerequisite to any successful discovery is an unwavering commitment to safety. The compound (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, a valuable building block in pharmaceutical research, demands our full attention to safe handling protocols.[1][2] This guide moves beyond a simple checklist, offering a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: Understanding the Intrinsic Risks
Before we can select the appropriate PPE, we must first understand the specific threats posed by (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. According to available Safety Data Sheets (SDS), this compound, a white crystalline solid, presents several key hazards.[1]
The primary dangers associated with this chemical are:
-
Corrosivity : It is known to cause burns to the eyes, skin, and mucous membranes.[3] This is a significant risk, as corrosive materials can cause immediate and severe tissue damage upon contact.
-
Irritation : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6] Unlike corrosion, which is immediate tissue destruction, irritation is an inflammatory reaction that can still be severe and lead to significant discomfort or injury.
-
Flammability : While a solid, its vapors may form explosive mixtures with air, and it should be kept away from ignition sources.[3]
Understanding these hazards is the critical first step. It informs every subsequent decision we make regarding handling procedures and the selection of a protective barrier between ourselves and the chemical.
The Hierarchy of Controls: PPE as the Final Barrier
In laboratory safety, PPE is essential, but it is the last line of defense. The most effective safety strategies involve implementing a hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls in laboratory safety.
For (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, the most critical engineering control is the mandatory use of a chemical fume hood.[3] This contains vapors and dust at the source, drastically reducing the risk of inhalation. Administrative controls, such as Standard Operating Procedures (SOPs) and thorough training, ensure that personnel are aware of the risks and proper handling techniques. PPE is then used to protect against any remaining residual risks, such as splashes or accidental contact.
Detailed PPE Recommendations
The selection of PPE must be deliberate and matched to the specific task being performed. Below is a breakdown of the essential PPE for handling (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Eye and Face Protection
Given the risk of serious eye irritation and potential burns, robust eye and face protection is non-negotiable.[3][5]
-
Standard Operations (e.g., weighing, preparing solutions in a fume hood): At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. Standard safety glasses with side shields do not provide an adequate seal against splashes and dust.[7][8]
-
High-Risk Operations (e.g., large-scale reactions, potential for splashing): In situations where there is a higher risk of splashing, a full face shield should be worn in addition to chemical splash goggles.[9] The face shield protects the entire face from corrosive splashes, while the goggles provide a sealed barrier for the eyes.
Skin and Body Protection
Direct contact with the skin must be prevented to avoid irritation and burns.[3][10]
-
Gloves: Standard nitrile gloves are a suitable choice for incidental contact. However, it is crucial to double-check the manufacturer's chemical resistance guide for the specific gloves used in your laboratory. Always inspect gloves for any signs of damage before use and remove them promptly and properly if contamination occurs. For prolonged handling or situations with a high risk of contact, consider wearing two pairs of gloves (double-gloving).
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[7] This protects the skin and personal clothing from contamination.
-
Additional Protective Clothing: For large-scale operations, a chemically resistant apron may be necessary. Ensure that legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory setting.[7]
Respiratory Protection
All handling of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride as a solid or in a volatile solvent must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Standard Operations: When working exclusively within a functioning fume hood, additional respiratory protection is typically not required.
-
Emergency Situations (e.g., large spill outside of a fume hood): In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[11] All personnel who may need to use a respirator must be part of a respiratory protection program, which includes fit testing and training.
Operational Plans: Integrating PPE into Your Workflow
Properly selected PPE is only effective if it is used correctly. The following step-by-step guidance integrates PPE use into common laboratory procedures.
Receiving and Storage
-
Inspect Container: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area. Wear safety goggles and nitrile gloves during this inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][11] The storage location should be clearly marked. The compound is noted to be air-sensitive and should be stored under an inert atmosphere.[3]
Weighing and Transferring the Solid
-
Don PPE: Before starting, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Work in Fume Hood: Perform all weighing and transfer operations inside a chemical fume hood to control dust.
-
Grounding: Use non-sparking tools and ensure all equipment is grounded to prevent static discharge, which could be an ignition source.[3]
-
Handling: Use a spatula to carefully transfer the solid. Avoid creating dust. If a small amount of solid is spilled, clean it up immediately with a damp cloth or paper towel (if compatible with the solvent) to prevent it from becoming airborne.
-
Clean-Up: After weighing, carefully clean the spatula and the weighing area within the fume hood.
-
Doff PPE: Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the designated waste container.
Disposal Plans: Safe Decontamination and Waste Management
Proper disposal is a critical final step in the safe handling of any chemical.
-
Chemical Waste: All waste containing (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, including unused product and solutions, must be disposed of as hazardous waste.[3] Collect this waste in a clearly labeled, sealed container. Never dispose of this chemical down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels used for cleaning spills, must also be disposed of as hazardous waste. Place these items in a designated, sealed waste container.
-
Empty Containers: Empty containers may still contain chemical residue and vapors.[12] These should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
| Weighing/Transfer (in fume hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood |
| Solution Preparation (in fume hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood |
| Large Scale Operations/Splash Risk | Goggles & Face Shield | Nitrile Gloves (double) | Lab Coat & Apron | Work in a chemical fume hood |
| Spill Cleanup (outside hood) | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat & Apron | NIOSH-approved respirator |
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
- KISHIDA CHEMICAL CO., LTD. (2020, July 2). Cyclobutyl(2-fluorophenyl)methanamine hydrochloride Safety Data Sheet.
- Tri-iso. (n.d.). Material Safety Data Sheet.
- Lead Sciences. (n.d.). (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
- Guidechem. (n.d.). (S)-Cyclopropyl(2-fluorophenyl)MethanaMine hydrochloride.
- New Jersey Department of Health. (1999, March). Hazard Summary: Fluorine.
- MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.
- Health and Safety Authority. (2021). Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- BLD Pharm. (n.d.). (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Safety Information.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Santa Cruz Biotechnology. (n.d.). Cyclopropylamine Safety Data Sheet.
- ChemScene. (n.d.). (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
- Solvasto. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Angene Chemical. (2025, March 12). Safety Data Sheet.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- NCBioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5.
- Resyn Biosciences. (n.d.). MSDS Amine.
- Occupational Safety and Health Administration. (2024, January 22). FLUORINE.
- A2B Chem. (n.d.). (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride 95%.
- Premium Collection. (n.d.). Rel-((1R,2R)-2-(3-fluorophenyl)cyclopropyl)methanamine hydrochloride.
Sources
- 1. Page loading... [guidechem.com]
- 2. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. 844470-82-2|(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. angenechemical.com [angenechemical.com]
- 6. FCKeditor - Resources Browser [mfa.gov.by]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. youtube.com [youtube.com]
- 9. tri-iso.com [tri-iso.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
